(+-)-3-Phenyllactic acid
Description
DL-3-Phenyllactic acid has been reported in Rosa taiwanensis, Secale cereale, and other organisms with data available.
alpha-hydroxy analog of phenylalanine; RN given refers to cpd without isomeric designation
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXWSYKYCBWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57618-25-4 (mono-Na salt), 57618-26-5 (Ca salt) | |
| Record name | 3-Phenyllactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30862436 | |
| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
828-01-3 | |
| Record name | (±)-3-Phenyllactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyllactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-3-Phenyllactic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-3-phenyllactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYL-DL-LACTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC6T4O59BK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
98 °C | |
| Record name | Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to (+-)-3-Phenyllactic Acid: Core Chemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+-)-3-Phenyllactic acid (PLA), a racemic mixture of D- and L-3-phenyllactic acid, is a hydroxylated derivative of the amino acid phenylalanine. It is a compound of significant interest due to its broad-spectrum antimicrobial properties and its presence in various natural sources, including honey and fermented foods produced by lactic acid bacteria.[1] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and characterization.
Core Chemical and Physical Properties
The essential chemical and physical properties of this compound and its individual enantiomers are summarized below. These values are compiled from various chemical suppliers and databases and may vary slightly depending on the specific grade and supplier.
General Properties
| Property | Value | Source |
| Chemical Name | 2-Hydroxy-3-phenylpropanoic acid | IUPAC |
| Synonyms | DL-3-Phenyllactic acid, (±)-3-Phenyllactic Acid | - |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White to off-white crystalline powder or solid | [3] |
Enantiomer-Specific Properties
| Property | This compound (Racemic) | L-(-)-3-Phenyllactic acid | D-(+)-3-Phenyllactic acid |
| CAS Number | 828-01-3 | 20312-36-1 | 7326-19-4 |
| Melting Point | 95-98 °C | 121-125 °C | 122-125 °C |
| Optical Rotation | Not Applicable | [α]20/D ≈ -20° (c=1 in H₂O) | [α]20/D ≈ +19° (c=1 in H₂O) |
Solubility
| Solvent | Solubility of this compound |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL |
| Ethanol | Soluble |
| Methanol | Soluble |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis, purification, and spectroscopic characterization of this compound.
Chemical Synthesis of this compound
The synthesis of racemic 3-phenyllactic acid can be achieved through the reduction of phenylpyruvic acid. Phenylpyruvic acid itself can be synthesized from α-acetaminocinnamic acid.
Step 1: Synthesis of Phenylpyruvic Acid [4]
-
Hydrolysis of α-acetaminocinnamic acid: In a 500-mL flask equipped with a reflux condenser, combine 10 g (0.05 mole) of α-acetaminocinnamic acid with 200 mL of 1 N hydrochloric acid.
-
Reflux: Heat the mixture to boiling and maintain reflux for three hours to complete the hydrolysis.
-
Isolation of Phenylpyruvic Acid:
-
If a small amount of oil separates, filter the hot solution to remove it.
-
Allow the filtrate to cool slowly to room temperature, and then place it in a refrigerator to facilitate the crystallization of phenylpyruvic acid.
-
Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of ice-cold water.
-
The filtrate and washings can be combined and extracted with four 50-mL portions of diethyl ether.
-
Evaporate the ether from the combined extracts at room temperature, finally under vacuum in a desiccator.
-
Combine this second crop of crystals with the first and dry them in a vacuum desiccator over calcium chloride and potassium hydroxide.
-
Step 2: Reduction of Phenylpyruvic Acid to this compound
This is a generalized procedure; specific reducing agents and conditions may vary. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.
-
Dissolution: In a suitable flask, dissolve the synthesized phenylpyruvic acid in an appropriate solvent, such as a mixture of methanol and water.
-
Reduction: Cool the solution in an ice bath. Slowly add a molar excess of sodium borohydride (NaBH₄) in small portions while stirring. The reaction is typically exothermic.
-
Quenching: After the addition is complete, allow the reaction to stir at room temperature for a few hours to ensure completion. Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases. This will neutralize the excess NaBH₄ and the resulting borate esters.
-
Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a crystalline solid with a sharp melting point.
-
Solvent Selection: Choose a suitable solvent system. A common choice for organic acids is a mixture of a solvent in which the compound is soluble (e.g., hot water, ethanol, or ethyl acetate) and a solvent in which it is less soluble (e.g., cold water or hexane). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot solvent required to fully dissolve the solid. Gentle heating and stirring will facilitate dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. After a brief boiling period, the charcoal is removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the 3-phenyllactic acid will decrease, and crystals will form. The flask should be left undisturbed to allow for the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield of the crystals.[5]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator under vacuum.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width: Approximately 12-16 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.
-
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: A higher concentration is generally required for ¹³C NMR. Dissolve 50-100 mg of the sample in 0.6-0.7 mL of a deuterated solvent.[6]
-
Instrument Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width: Approximately 200-220 ppm.
-
Reference: The deuterated solvent peak or TMS.
-
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dry, purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[7][8] The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2] A vacuum die can be used to remove trapped air and moisture.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Biological Pathways and Mechanisms
Biosynthesis of 3-Phenyllactic Acid in Lactic Acid Bacteria
3-Phenyllactic acid is a secondary metabolite produced by various lactic acid bacteria through the catabolism of phenylalanine. The primary biosynthetic route involves a two-step enzymatic process.[1][9]
In the first step, phenylalanine undergoes transamination to phenylpyruvic acid, a reaction catalyzed by an aromatic amino acid aminotransferase. Subsequently, phenylpyruvic acid is reduced to 3-phenyllactic acid by a lactate dehydrogenase.[3][10]
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of 3-phenyllactic acid is attributed to a multi-targeted mechanism that ultimately leads to bacterial cell death.
Studies suggest that 3-phenyllactic acid disrupts the integrity of the bacterial cell wall and increases the permeability of the cell membrane. This leads to the leakage of intracellular components. Furthermore, it has been shown to bind to genomic DNA, potentially interfering with replication and transcription, and may even initiate DNA degradation. This multifaceted attack makes it an effective antimicrobial agent against a range of bacteria.
References
- 1. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. piketech.com [piketech.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 8. scienceijsar.com [scienceijsar.com]
- 9. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 10. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]
(±)-3-Phenyllactic Acid: A Comprehensive Technical Guide to its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-3-Phenyllactic acid (PLA), a hydroxylated analog of the amino acid phenylalanine, is a naturally occurring organic acid that has garnered significant attention for its broad-spectrum antimicrobial properties and potential therapeutic applications. This technical guide provides an in-depth overview of the natural occurrence and diverse sources of PLA, presenting quantitative data, detailed experimental protocols for its analysis, and a visual representation of its primary biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Natural Occurrence and Sources
(±)-3-Phenyllactic acid is predominantly a microbial metabolite, with its presence reported in a variety of natural and fermented products. Lactic acid bacteria (LAB) are the most prolific producers of PLA, contributing to its occurrence in many fermented foods.[1][2][3] It is also found in honey, particularly Manuka honey, and has been identified in certain plants and plant-derived products.[1][4]
Microbial Sources
A wide range of microorganisms, especially bacteria and fungi, are known to produce 3-phenyllactic acid.
-
Lactic Acid Bacteria (LAB): Numerous species of LAB, including those from the genera Lactobacillus, Pediococcus, Leuconostoc, and Enterococcus, have been identified as producers of PLA.[5][6] These bacteria are commonly found in fermented foods and beverages. Specific examples include Lactobacillus plantarum, Lactobacillus crustorum, and Pediococcus acidilactici.[5][7][8] The production of PLA by these organisms is often associated with their metabolic activity during fermentation.
-
Other Bacteria and Fungi: Besides LAB, other microorganisms such as Bacillus species and the fungus Geotrichum candidum have also been reported to produce 3-phenyllactic acid.
Food Sources
The presence of (±)-3-phenyllactic acid in various food products is primarily due to microbial fermentation.
-
Fermented Foods: Fermented vegetables, such as kimchi and pickles, are significant sources of PLA due to the metabolic activity of the resident lactic acid bacteria.[7][9][10] Sourdough bread and other fermented cereal products also contain PLA.
-
Honey: Honey, and particularly Manuka honey, is a notable natural source of 3-phenyllactic acid.[4] The concentration of PLA in Manuka honey can be substantial and is considered a marker for its authenticity and potential bioactivity.[4][11]
Plant Sources
While less common than microbial and food sources, (±)-3-phenyllactic acid has been identified in some plant species and plant-based preparations.
-
Bokashi Fertilizer: This fermented organic fertilizer has been shown to contain 3-phenyllactic acid, produced by the action of lactic acid bacteria during the fermentation process.[1][12]
-
Medicinal Plants: Fermented extracts of certain medicinal plants, such as Paeonia lactiflora (white peony root), can also be a source of PLA when inoculated with specific LAB strains.[8][13]
Quantitative Data on (±)-3-Phenyllactic Acid Occurrence
The concentration of (±)-3-phenyllactic acid can vary significantly depending on the source, the specific microbial strains involved, and the fermentation conditions. The following table summarizes the reported quantitative data from various natural sources.
| Source Category | Specific Source | Reported Concentration | Reference(s) |
| Microbial Cultures | Lactobacillus crustorum NWAFU 1078 (in MRS broth with phenylpyruvic acid) | Up to 45.2 mmol/L | [7] |
| Lactobacillus plantarum IMAU10124 (in MRS medium) | 0.229 g/L | [7] | |
| Pediococcus pentosaceus (in MRS medium) | 0.136 g/L | [7] | |
| Lactobacillus sp. SK007 (fed-batch fermentation) | Up to 17.38 g/L | [14] | |
| Various Lactic Acid Bacteria Strains (in MRS broth) | 0.16 - 0.57 mM | [5][6] | |
| Lactiplantibacillus plantarum MSC-C2 (in MRS broth) | 0.8 mM | [8] | |
| Pediococcus pentosaceus K40 (in MRS broth) | 0.08 mM | [8] | |
| Fermented Foods | Naturally Fermented Chinese Vegetables (NMG pickles) | 36,772.11 ng/g | [7] |
| Naturally Fermented Chinese Vegetables (HEB pickles) | 33,553.59 ng/g | [7] | |
| Naturally Fermented Chinese Vegetables (NB pickles) | 18,299.11 ng/g | [7] | |
| Kimchi | 12.0–21.1 μg/mL (early stage), 4.8–9.5 μg/mL (late stage) | [10] | |
| Honey | Manuka Honey | Up to 1400 mg/kg | [4] |
Experimental Protocols
The accurate quantification and characterization of (±)-3-phenyllactic acid from natural sources require robust analytical methodologies. Below are detailed protocols for the extraction and analysis of PLA from microbial cultures and plant materials.
Protocol 1: Quantification of 3-Phenyllactic Acid from Lactic Acid Bacteria Culture Supernatant by HPLC
This protocol is adapted from methodologies described for the analysis of PLA in MRS broth.[15][16][17]
1. Sample Preparation: a. Culture lactic acid bacteria in MRS broth under appropriate conditions. b. Centrifuge the culture at 12,000 x g for 10 minutes to pellet the bacterial cells.[7] c. Collect the supernatant. d. For direct injection, filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining cells and particulate matter.[16][18]
2. HPLC Analysis: a. Chromatographic System: A standard HPLC system equipped with a UV detector. b. Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 mm × 150 mm, 5 µm).[15] c. Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous phase and an organic solvent. A common mobile phase is 35% methanol containing 0.05% trifluoroacetic acid (TFA).[8] Another option is 0.5% phosphoric acid in water (A) and 0.5% phosphoric acid in acetonitrile (B).[15] d. Flow Rate: 1.0 mL/min.[8][15] e. Detection: UV detection at 210 nm or 209 nm.[8][15] f. Quantification: Prepare a standard curve using a certified standard of (±)-3-phenyllactic acid. The concentration in the sample is determined by comparing its peak area to the standard curve.
Protocol 2: Extraction and Quantification of 3-Phenyllactic Acid from Plant Material
This protocol is based on methods used for the analysis of organic acids in plant-derived materials.[1]
1. Extraction: a. Grind the plant material (e.g., leaves, roots, or fermented plant matter) to a fine powder using liquid nitrogen. b. Extract the powdered material with 80% acetonitrile containing 0.1% acetic acid. Perform the extraction twice to ensure complete recovery. c. Centrifuge the extract at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C. d. Collect the supernatant and dry it under vacuum. e. Re-dissolve the dried extract in a 5% sodium bicarbonate aqueous solution. f. Wash the aqueous solution three times with ethyl acetate to remove non-polar compounds. g. Adjust the pH of the aqueous phase to 2.5 with a suitable acid (e.g., HCl). h. Extract the acidified aqueous phase with ethyl acetate. This will partition the protonated 3-phenyllactic acid into the organic phase. i. Collect the ethyl acetate phase and evaporate it to dryness.
2. LC-MS/MS Analysis: a. Sample Preparation: Re-dissolve the dried extract in a suitable solvent, such as methanol. b. Chromatographic System: An LC-MS/MS system is preferred for complex matrices like plant extracts to provide high selectivity and sensitivity. c. Column: A reverse-phase C18 column. d. Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). e. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for 3-phenyllactic acid should be optimized. f. Quantification: Use an internal standard (e.g., a stable isotope-labeled 3-phenyllactic acid) for accurate quantification. Create a calibration curve with known concentrations of the standard.
Signaling Pathways and Experimental Workflows
Biosynthesis of 3-Phenyllactic Acid from Phenylalanine
The primary biosynthetic route for 3-phenyllactic acid in lactic acid bacteria involves a two-step conversion from the amino acid L-phenylalanine. This pathway is a key part of the amino acid catabolism in these microorganisms.
Caption: Biosynthesis of 3-Phenyllactic Acid from L-Phenylalanine in Lactic Acid Bacteria.
General Experimental Workflow for PLA Analysis
The following diagram illustrates a typical workflow for the isolation and quantification of 3-phenyllactic acid from a natural source.
Caption: General workflow for the analysis of 3-Phenyllactic Acid from natural sources.
Conclusion
(±)-3-Phenyllactic acid is a widely distributed natural compound, primarily of microbial origin, with significant potential in various industrial and therapeutic applications. This technical guide has provided a comprehensive overview of its natural occurrence, sources, and quantitative levels, along with detailed methodologies for its analysis. The information presented herein is intended to facilitate further research and development of this promising bioactive molecule. The provided protocols and diagrams serve as practical tools for scientists engaged in the study of natural products and their applications.
References
- 1. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Phenyllactic Acid and Polyphenols Are Substances Enhancing the Antibacterial Effect of Methylglyoxal in Manuka Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. EP2368111A1 - Honey analysis - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]
- 16. High-performance liquid chromatography determination of phenyllactic acid in MRS broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN102115777B - Screening method of lactic acid bacteria strains of high-yield DL-3-phenyllactic acid - Google Patents [patents.google.com]
The Biological Role of 3-Phenyllactic Acid in Microorganisms: A Technical Guide
ABSTRACT
3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by a diverse range of microorganisms, particularly Lactic Acid Bacteria (LAB), has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of the multifaceted biological roles of PLA in the microbial world. It delves into its potent antimicrobial and anti-biofilm activities against various pathogenic bacteria and fungi, explores its mechanisms of action, including the disruption of cellular integrity and quorum sensing inhibition, and details its biosynthesis in microorganisms. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and application of this promising biomolecule.
Introduction
3-Phenyllactic acid (2-hydroxy-3-phenylpropanoic acid; PLA) is an aromatic organic acid that plays a significant role in microbial ecology and has emerged as a compound of interest for various applications, including food preservation and novel antimicrobial therapies. Produced primarily by Lactic Acid Bacteria (LAB) through the metabolism of phenylalanine, PLA exhibits a broad spectrum of inhibitory activity against a wide range of bacteria and fungi.[1][2] Its Generally Regarded as Safe (GRAS) status, coupled with its potent biological activities, makes it an attractive alternative to conventional antimicrobial agents.[3] This guide aims to provide an in-depth technical understanding of the biological functions of PLA in microorganisms.
Antimicrobial Activity of 3-Phenyllactic Acid
PLA demonstrates significant antimicrobial activity against a wide array of pathogenic and spoilage microorganisms. Its efficacy is often pH-dependent, with increased activity observed at lower pH values, a characteristic typical of weak acid preservatives.[4] The antimicrobial spectrum of PLA encompasses both Gram-positive and Gram-negative bacteria, as well as various fungal species.
Antibacterial Activity
PLA has been shown to be effective against numerous pathogenic bacteria. The primary mechanism of its antibacterial action involves the disruption of cell membrane integrity, leading to increased permeability and leakage of intracellular components.[5] Additionally, studies have suggested that PLA can intercalate with bacterial genomic DNA, further contributing to its bactericidal effects.[3]
Antifungal Activity
The antifungal properties of PLA are well-documented, with inhibitory effects observed against various molds and yeasts, including species of Aspergillus, Penicillium, Fusarium, and Candida.[2][6] The proposed mechanism for its antifungal action also involves the disruption of the fungal cell membrane.[7]
Quantitative Data on Antimicrobial Activity and Production
The following tables summarize the quantitative data on the minimum inhibitory concentrations (MICs) of PLA against various microorganisms and its production by different LAB strains, as reported in the scientific literature.
Table 1: Minimum Inhibitory Concentrations (MICs) of 3-Phenyllactic Acid against Pathogenic Bacteria
| Bacterial Species | Strain | MIC (mg/mL) | MIC (mM) | Reference |
| Aggregatibacter actinomycetemcomitans | - | 3.3 | 20 | [3] |
| Listeria monocytogenes | - | 1.25 | ~7.5 | [8] |
| Escherichia coli | - | 2.5 | ~15 | [8] |
| Klebsiella pneumoniae | - | 2.5 | ~15 | [9] |
| Salmonella enterica Derby | - | 2.0 - 2.75 | ~12 - 16.5 | [9] |
| Escherichia coli O26 | - | 2.0 - 2.75 | ~12 - 16.5 | [9] |
Table 2: Minimum Inhibitory Concentrations (MICs) of 3-Phenyllactic Acid against Pathogenic Fungi
| Fungal Species | Strain | MIC (mg/mL) | Reference |
| Aspergillus spp. | Various | 3.75 - 7.5 | [2] |
| Penicillium spp. | Various | 3.75 - 7.5 | [2] |
| Fusarium spp. | Various | 3.75 - 7.5 | [2] |
| Candida albicans | ATCC 90028 & Clinical Isolates | 7.5 | [6] |
| Rhizopus sp. | - | 180 | [10] |
| Mucor sp. | - | 180 | [10] |
Table 3: Production of 3-Phenyllactic Acid by Lactic Acid Bacteria (LAB) Strains
| LAB Strain | Substrate/Medium | PLA Production | Reference |
| Lactobacillus zeae Y44 | MRS broth + 5 mM PPA | 4.21 mM | [11] |
| Lactobacillus plantarum MSC-C2 | MRS broth | 0.8 mM | [12] |
| Lactobacillus plantarum MSC-C2 | MRS broth + 1 mg/mL PPA | 3.88 mM | [12] |
| Pediococcus pentosaceus K40 | MRS broth | 0.08 mM | [12] |
| Pediococcus pentosaceus K40 | MRS broth + 1 mg/mL PPA | 5.43 mM | [12] |
| Lactobacillus crustorum NWAFU 1078 | MRS broth + 60 mM PPA | 45.2 mM | [1] |
| Lactobacillus pentosus BMOBR013 | - | 0.441 g/L (~2.65 mM) | [13] |
| Pediococcus acidilactici BMOBR041 | - | 0.294 g/L (~1.77 mM) | [13] |
| Lactobacillus pentosus BMOBR061 | - | 0.165 g/L (~0.99 mM) | [13] |
Inhibition of Biofilm Formation
Bacterial biofilms are structured communities of cells that exhibit increased resistance to antimicrobial agents. PLA has demonstrated significant efficacy in both inhibiting the formation of biofilms and eradicating pre-formed biofilms of various pathogenic bacteria.
At sub-inhibitory concentrations, PLA has been shown to significantly reduce biofilm formation. For instance, against Aggregatibacter actinomycetemcomitans, PLA at a concentration of 15 mM (a sub-inhibitory concentration) decreased biofilm formation by over 90%.[3] Studies on Enterobacter cloacae have also shown that PLA can effectively inactivate biofilm cells, primarily by damaging the cell membrane.[5]
Role in Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This system regulates various processes, including virulence factor production and biofilm formation. PLA has been identified as a potent inhibitor of QS, particularly in the opportunistic pathogen Pseudomonas aeruginosa.
PLA has been shown to antagonistically bind to the QS receptors RhlR and PqsR in P. aeruginosa with a higher affinity than their native ligands.[14] This binding competitively inhibits the activation of QS-regulated genes, leading to a reduction in the production of virulence factors such as pyocyanin, protease, and rhamnolipids, all of which are crucial for biofilm development.[14][15]
Metabolic Pathway of 3-Phenyllactic Acid Production
The primary route for PLA biosynthesis in LAB is the "core pathway," which involves the catabolism of the amino acid phenylalanine.[16] This pathway consists of two main enzymatic steps:
-
Transamination: Phenylalanine is converted to phenylpyruvic acid (PPA) by an aromatic amino acid aminotransferase.
-
Reduction: PPA is then reduced to PLA by a lactate dehydrogenase.
The availability of precursors such as phenylalanine and α-ketoglutarate, an amino group acceptor, can significantly influence the production yield of PLA.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols · Benchling [benchling.com]
- 6. Anti-Biofilm Activity of Phenyllactic Acid against Clinical Isolates of Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 13. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. KoreaMed Synapse [synapse.koreamed.org]
Spectroscopic Data of (±)-3-Phenyllactic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (±)-3-Phenyllactic acid, a significant molecule in various biological and chemical research fields. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols are also provided to aid in the replication and verification of these findings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (±)-3-Phenyllactic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.28 - 7.38 | m | 5H | Aromatic protons (C₆H₅) |
| 4.25 - 4.27 | dd | 1H | CH-OH |
| 3.08 - 3.11 | dd | 1H | CH₂ (diastereotopic) |
| 2.85 - 2.89 | dd | 1H | CH₂ (diastereotopic) |
Solvent: D₂O, Frequency: 600 MHz[1][2]
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 177.0 | C=O (Carboxylic acid) |
| 137.5 | Aromatic C (quaternary) |
| 129.5 | Aromatic CH |
| 128.8 | Aromatic CH |
| 127.0 | Aromatic CH |
| 72.5 | CH-OH |
| 40.5 | CH₂ |
Solvent and frequency not specified in the initial data. The assignments are based on typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description | Functional Group |
| 3400 - 2400 (broad) | O-H stretch | Carboxylic acid & Alcohol |
| 3080 - 3030 | C-H stretch | Aromatic |
| 2960 - 2850 | C-H stretch | Aliphatic |
| 1715 | C=O stretch | Carboxylic acid |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| 1220 | C-O stretch | Carboxylic acid/Alcohol |
| 740, 700 | C-H bend (out-of-plane) | Monosubstituted benzene |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 166 | - | [M]⁺ (Molecular Ion) |
| 149 | - | [M-OH]⁺ |
| 121 | - | [M-COOH]⁺ |
| 103 | - | [C₈H₇]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | - | [C₆H₅]⁺ (Phenyl ion) |
Ionization method: Electron Ionization (EI)[3]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of (±)-3-Phenyllactic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][5][6][7] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[4]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing in organic solvents.[4]
-
Data Acquisition :
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum, typically using a single pulse experiment.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
-
-
Data Processing :
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean.
-
Place a small amount of solid (±)-3-Phenyllactic acid directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[8]
-
-
Sample Preparation (KBr Pellet Method) :
-
Data Acquisition :
-
Obtain a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Place the sample (on the ATR crystal or the KBr pellet in a holder) in the IR beam.
-
Acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[10]
-
-
Data Analysis :
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry
-
Sample Introduction : The method of sample introduction depends on the ionization technique. For a relatively volatile solid like (±)-3-Phenyllactic acid, direct insertion or use with a gas chromatography (GC-MS) system is common.[11][12]
-
Ionization : In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion ([M]⁺). This high energy often leads to fragmentation of the molecular ion.[11][12]
-
Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[13][14]
-
Detection : A detector records the abundance of each ion at a specific m/z value.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% (the base peak).[15]
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like (±)-3-Phenyllactic acid.
References
- 1. (+-)-3-Phenyllactic acid | C9H10O3 | CID 3848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000779) [hmdb.ca]
- 3. 3-Phenyllactic acid, (S)- | C9H10O3 | CID 444718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. rtilab.com [rtilab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. fiveable.me [fiveable.me]
- 14. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 15. m.youtube.com [m.youtube.com]
Physical properties of racemic 3-phenyllactic acid
An In-depth Technical Guide to the Physical Properties of Racemic 3-Phenyllactic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of racemic 3-phenyllactic acid, a compound of interest in various scientific and pharmaceutical fields. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies for key analytical techniques are also provided, along with visualizations of relevant biochemical pathways and analytical workflows.
Quantitative Physical Properties
The physical properties of racemic 3-phenyllactic acid are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.
Table 1: General and Thermodynamic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 166.17 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | Chem-Impex International |
| Melting Point | 95 - 98 °C | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 148-150 °C at 15 Torr | CAS Common Chemistry |
| pKa (Predicted) | 4.02 | --INVALID-LINK-- |
Table 2: Solubility Data
| Solvent | Solubility | Source(s) |
| Water | 33.33 mg/mL (requires sonication) | --INVALID-LINK-- |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.2 mg/mL | Cayman Chemical |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | --INVALID-LINK-- |
| Dimethylformamide (DMF) | ~12 mg/mL | Cayman Chemical |
| Ethanol | Soluble | --INVALID-LINK-- |
Table 3: Spectroscopic Data
| Technique | Data Highlights | Source(s) |
| ¹H NMR (600 MHz, H₂O, pH 6.99) | δ (ppm): 7.38-7.28 (m, 5H, Ar-H), 4.27-4.25 (m, 1H, CH-OH), 3.11-2.85 (m, 2H, CH₂) | --INVALID-LINK-- |
| ¹³C NMR | Data available from SpectraBase. | --INVALID-LINK-- |
| Mass Spectrometry (GC-MS) | m/z: 91.0 (100%), 113.0, 121.0, 147.0, 149.0 | --INVALID-LINK-- |
| Infrared (IR) Spectroscopy (ATR) | Data available from SpectraBase. | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for determining the key physical properties of racemic 3-phenyllactic acid are outlined below. These protocols are based on standard laboratory practices.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state and is a key indicator of purity.
Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample of racemic 3-phenyllactic acid is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a moderate rate to quickly determine an approximate melting range.
-
Once the approximate range is known, allow the apparatus to cool.
-
Prepare a new sample and heat it again, but this time, slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
Determination of Solubility
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.
Principle: A known mass of the solute is added incrementally to a known volume of the solvent at a constant temperature until saturation is reached.
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or shaker
-
Spatula
-
Graduated cylinders or pipettes
Procedure:
-
Measure a precise volume of the desired solvent (e.g., 1 mL of water) into a vial.
-
Place the vial in a temperature-controlled environment (e.g., a 25 °C water bath).
-
Weigh a small, known amount of racemic 3-phenyllactic acid.
-
Add a small portion of the solid to the solvent and agitate vigorously (using a vortex mixer or magnetic stirrer) until it dissolves completely.
-
Continue adding small, weighed portions of the solid, ensuring each portion dissolves before adding the next.
-
The point at which a small amount of solid remains undissolved after prolonged agitation is the saturation point.
-
The total mass of the dissolved solid per volume of solvent represents the solubility at that temperature. For less soluble compounds, a gravimetric analysis of a saturated solution may be necessary.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.
Principle: A solution of the sample is passed through a column packed with a stationary phase. Different components of the sample travel through the column at different rates, allowing them to be separated.
Instrumentation:
-
HPLC system with a pump, injector, column oven, and detector (e.g., UV detector)
-
Chiral stationary phase column (e.g., Chiralcel OJ-H) for enantiomeric separation if needed. For general analysis, a C18 column is common.
-
Data acquisition and processing software
A representative method for the analysis of 3-phenyllactic acid is as follows:
-
Column: Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm)[1]
-
Mobile Phase: A gradient of methanol (or acetonitrile) and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the analyte is in its protonated form.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or 261 nm.[1]
-
Sample Preparation: Dissolve a known amount of racemic 3-phenyllactic acid in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
The following diagrams illustrate the biosynthetic pathway of 3-phenyllactic acid and a general workflow for its analysis.
Caption: Biosynthesis of 3-Phenyllactic Acid.
Caption: HPLC Analysis Workflow.
References
An In-Depth Technical Guide to the Chirality and Stereoisomers of 3-Phenyllactic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyllactic acid (PLA) is a naturally occurring alpha-hydroxy acid with a chiral center at the C2 position, existing as two stereoisomers: (R)-3-phenyllactic acid and (S)-3-phenyllactic acid. These enantiomers often exhibit distinct biological activities, making their separation and stereoselective synthesis crucial for research in pharmaceuticals, food science, and agriculture. This guide provides a comprehensive overview of the stereochemistry of 3-phenyllactic acid, including its physical and chemical properties, synthesis, separation, and biological significance, with a focus on providing practical experimental details and conceptual workflows.
Physicochemical Properties of 3-Phenyllactic Acid Stereoisomers
The stereoisomers of 3-phenyllactic acid, along with the racemic mixture, possess distinct physical properties. A summary of these properties is presented in the table below for easy comparison.
| Property | (R)-(+)-3-Phenyllactic Acid | (S)-(-)-3-Phenyllactic Acid | (±)-3-Phenyllactic Acid (Racemic) |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ |
| Molecular Weight ( g/mol ) | 166.17 | 166.17 | 166.17 |
| Melting Point (°C) | 121 - 125[1] | 122 - 124[2] | 98[3] |
| Specific Rotation [α] | Not specified in search results | -20.8° (c=2, H₂O) | 0° |
| Appearance | Solid[1] | Solid[2] | Solid[3] |
| pKa | 3.72 ± 0.10 (Predicted) | 3.72 ± 0.10 (Predicted) | Not specified |
| LogP | Not specified | 1.184[2] | 1.83[3] |
| Water Solubility | Soluble | Soluble | Not specified |
| CAS Number | 7326-19-4 | 20312-36-1 | 828-01-3 |
Synthesis and Resolution of 3-Phenyllactic Acid Stereoisomers
The preparation of enantiomerically pure 3-phenyllactic acid can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer. Biocatalytic methods are particularly effective for this purpose.
This protocol describes the whole-cell biotransformation of phenylpyruvic acid (PPA) to (S)-3-phenyllactic acid using recombinant E. coli.
Materials:
-
Recombinant E. coli strain co-expressing L-lactate dehydrogenase (L-LDH) and glucose dehydrogenase (GDH)
-
Luria-Bertani (LB) medium with appropriate antibiotic for plasmid maintenance
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Phenylpyruvic acid (PPA)
-
Glucose
-
Sodium phosphate buffer (100 mM, pH 7.0)
-
Centrifuge
-
Shaking incubator
-
HPLC system with a chiral column
Procedure:
-
Cultivation of Recombinant E. coli: Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium containing the appropriate antibiotic. Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction of Protein Expression: Induce the expression of L-LDH and GDH by adding IPTG to a final concentration of 0.2 mM. Continue the incubation at a lower temperature (e.g., 25°C) for an additional 6 hours to allow for proper protein folding.
-
Preparation of Whole-Cell Biocatalyst: Harvest the cells by centrifugation at 6,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with 100 mM sodium phosphate buffer (pH 7.0) and resuspend in the same buffer to the desired cell density (e.g., OD₆₀₀ = 25).
-
Biotransformation Reaction: In a reaction vessel, combine the whole-cell biocatalyst suspension with PPA (e.g., 50 mM) and glucose (e.g., 100 mM) in 100 mM sodium phosphate buffer (pH 7.0).
-
Reaction Conditions: Incubate the reaction mixture at an optimized temperature (e.g., 42°C) with shaking at 200 rpm.
-
Monitoring and Analysis: Periodically withdraw samples from the reaction mixture. Centrifuge the samples to remove the cells and analyze the supernatant by chiral HPLC to determine the concentration of (S)-3-phenyllactic acid and the enantiomeric excess.
Resolution of Racemic 3-Phenyllactic Acid
Resolution involves separating the two enantiomers from a racemic mixture. This can be accomplished through enzymatic kinetic resolution.
This protocol outlines the resolution of a racemic mixture of 3-phenyllactic acid methyl ester using a lipase to selectively hydrolyze one enantiomer.
Materials:
-
Racemic 3-phenyllactic acid methyl ester
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Organic solvent (e.g., toluene, hexane)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Shaking incubator
-
HPLC system with a chiral column
Procedure:
-
Reaction Setup: In a sealed vial, dissolve a known concentration of racemic 3-phenyllactic acid methyl ester in the chosen organic solvent.
-
Addition of Biocatalyst and Aqueous Phase: Add the immobilized lipase and a small amount of phosphate buffer to the reaction mixture. The buffer provides the necessary water for the hydrolysis reaction.
-
Reaction Conditions: Incubate the mixture at a specific temperature (e.g., 40°C) with constant agitation.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time intervals. Analyze these aliquots using chiral HPLC to determine the enantiomeric excess of the remaining ester and the produced acid.
-
Reaction Termination and Product Isolation: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized lipase. The unreacted ester enantiomer and the produced acid enantiomer can then be separated by extraction or chromatography.
Analytical Methods for Enantiomeric Separation
Accurate determination of the enantiomeric composition of 3-phenyllactic acid is critical. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
Protocol for Chiral HPLC Separation:
-
Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v) containing 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 261 nm
-
Temperature: 25°C
-
Sample Preparation: Dissolve the sample in the mobile phase.
Gas Chromatography (GC)
For GC analysis, derivatization of the carboxylic acid and hydroxyl groups is typically required to increase volatility.
Protocol for Chiral GC-MS Analysis (after derivatization):
-
Derivatization: Convert 3-phenyllactic acid to its methyl ester, followed by acylation of the hydroxyl group.
-
Column: Chiral capillary column with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm).
-
Carrier Gas: Hydrogen or Helium.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 230°C) at a controlled rate (e.g., 2°C/min).
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires only small sample volumes. Chiral selectors are added to the background electrolyte to achieve enantiomeric separation.
Protocol for Capillary Zone Electrophoresis (CZE):
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) at a specific pH containing a chiral selector.
-
Chiral Selector: A cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is commonly used.
-
Voltage: Apply a high voltage across the capillary.
-
Detection: UV detector at a suitable wavelength.
-
Procedure:
-
Condition the capillary by flushing with NaOH, water, and then the BGE.
-
Inject the sample into the capillary.
-
Apply the separation voltage and record the electropherogram.
-
Biological Significance and Signaling Pathways
The stereoisomers of 3-phenyllactic acid exhibit different biological activities, particularly as antimicrobial agents.
Antimicrobial Activity
Both (R)- and (S)-3-phenyllactic acid show broad-spectrum antimicrobial activity against bacteria and fungi. However, the D-enantiomer ((R)-3-phenyllactic acid) often displays higher activity.[3] The proposed mechanisms of action include:
-
Cell Membrane Disruption: 3-Phenyllactic acid can damage the cell membrane integrity of bacteria like Listeria monocytogenes, leading to cell lysis.[4]
-
Inhibition of Biofilm Formation: It can inhibit the formation of biofilms by pathogenic bacteria such as Pseudomonas aeruginosa.
-
Interference with Quorum Sensing: 3-Phenyllactic acid has been shown to interfere with the quorum-sensing systems of bacteria like P. aeruginosa, which regulate the expression of virulence factors.[2]
Biosynthesis Pathway
In many microorganisms, particularly lactic acid bacteria, 3-phenyllactic acid is synthesized from the amino acid L-phenylalanine.
Experimental and Logical Workflows
Workflow for Stereoselective Synthesis and Analysis
The following diagram illustrates a typical workflow for the production and analysis of a single enantiomer of 3-phenyllactic acid.
Logical Flowchart for Chiral Resolution
This diagram presents a decision-making process for the resolution of racemic 3-phenyllactic acid.
Conclusion
The stereochemistry of 3-phenyllactic acid plays a pivotal role in its biological function. Understanding the distinct properties of its enantiomers and mastering the techniques for their synthesis and separation are essential for advancing research and development in various scientific fields. This guide has provided a detailed overview and practical protocols to aid researchers in their work with these important chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Antibacterial activity of phenyllactic acid against Listeria monocytogenes and Escherichia coli by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of 3-Phenyllactic Acid in Lactic Acid Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Phenyllactic acid (PLA) is a broad-spectrum antimicrobial organic acid with significant potential in food preservation and clinical applications.[1][2] Produced by various microorganisms, Lactic Acid Bacteria (LAB) are a primary focus for PLA production due to their "Generally Regarded as Safe" (GRAS) status.[2][3] This document provides a detailed overview of the core biosynthetic pathway of PLA in LAB, quantitative production data, and comprehensive experimental protocols for its study and quantification.
The Core Biosynthesis Pathway
The primary mechanism for PLA synthesis in Lactic Acid Bacteria is a two-step metabolic conversion of the amino acid L-phenylalanine.[1][2][4] This process is a part of the broader amino acid metabolism of the bacteria.
Step 1: Transamination of Phenylalanine The pathway is initiated by the transamination of L-phenylalanine (Phe) to phenylpyruvic acid (PPA).[1][2] This reaction is catalyzed by an aromatic aminotransferase (AAT) .[1] An α-keto acid is required as an amino group acceptor. While α-ketoglutarate, supplied by glucose metabolism, is a common acceptor, its addition has been shown to increase PLA production by 5-30%.[4] Studies have also demonstrated that pyruvic acid can serve as an amino group acceptor in some species, such as Pediococcus acidilactici, leading to the formation of alanine.[5]
Step 2: Reduction of Phenylpyruvic Acid The intermediate, phenylpyruvic acid (PPA), is subsequently reduced to 3-phenyllactic acid (PLA).[1][2][4] This reduction is catalyzed by lactate dehydrogenase (LDH) enzymes.[2][6] Depending on the specific LDH present in the LAB strain, either L-PLA or D-PLA can be produced, catalyzed by L-LDH (EC 1.1.1.27) or D-LDH (EC 1.1.1.28), respectively.[1]
This initial transamination step is often the rate-limiting factor in PLA production.[2][7] Consequently, supplementing the culture medium with PPA instead of phenylalanine can lead to a significant, sometimes several-fold, increase in PLA yield.[2][3][7]
References
- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 2. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 3. Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Preliminary Investigation into the Broad-Spectrum Antimicrobial Activity of 3-Phenyllactic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by various microorganisms, particularly lactic acid bacteria (LAB), is gaining significant attention for its broad-spectrum antimicrobial properties.[1][2][3] This compound, with the chemical formula C₉H₁₀O₃, has demonstrated inhibitory effects against a wide range of bacteria and fungi, positioning it as a promising candidate for applications in food preservation, agriculture, and potentially as a therapeutic agent.[4][5][6] This technical guide provides a comprehensive overview of the antimicrobial spectrum of 3-phenyllactic acid, detailing its activity against various microorganisms, the experimental protocols used for its evaluation, and its proposed mechanisms of action.
Antimicrobial Spectrum of 3-Phenyllactic Acid
3-Phenyllactic acid exhibits a wide antimicrobial spectrum, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species, including yeasts and molds.[1][2][7] Its efficacy is often influenced by factors such as pH, with greater activity typically observed in more acidic environments.[1][8]
Antibacterial Activity
PLA has been shown to be effective against a multitude of pathogenic and spoilage bacteria. Notably, it demonstrates strong inhibitory action against Gram-positive bacteria such as Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis.[9][10] Its activity extends to Gram-negative bacteria as well, including Escherichia coli, Salmonella, Shigella flexneri, Klebsiella oxytoca, and Pseudomonas aeruginosa.[10]
Antifungal Activity
The antifungal properties of PLA are also well-documented, making it a viable agent against fungal contaminants in food and potential fungal pathogens.[4] It has been shown to inhibit the growth of various molds, including species of Aspergillus, Penicillium, and Fusarium.[10][11] Additionally, PLA is effective against pathogenic yeasts such as Candida and Rhodotorula species.[10]
Quantitative Antimicrobial Data
The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 3-phenyllactic acid against a selection of microorganisms as reported in the literature. It is important to note that these values can vary depending on the specific strain, experimental conditions (e.g., pH, temperature, growth medium), and the isomeric form of PLA used (D- or L-).[1]
Table 1: Antibacterial Activity of 3-Phenyllactic Acid (MIC & MBC)
| Microorganism | Strain | MIC | MBC | Conditions | Reference |
| Listeria monocytogenes | - | - | - | - | [9][10] |
| Staphylococcus aureus | - | - | - | - | [9][10] |
| Enterococcus faecalis | - | - | - | - | [9][10] |
| Klebsiella oxytoca | - | - | - | - | [9] |
| Providencia stuartii | - | - | - | - | [9] |
| Aggregatibacter actinomycetemcomitans | - | 20 mM | >25 mM | 24h culture | [10] |
| Klebsiella pneumoniae | - | 2.5 mg/mL | - | - | [12] |
| Listeria innocua | ATCC 33090 | 2.8 mM | - | pH 5.0 | [8] |
| Listeria innocua | ATCC 33090 | 5.7 mM | - | pH 5.5 | [8] |
Table 2: Antifungal Activity of 3-Phenyllactic Acid (MIC & MFC)
| Microorganism | Strain | MIC (90%) | MFC | Conditions | Reference |
| Aspergillus spp. | 14 species | <7.5 mg/mL | ≤10 mg/mL | - | [11] |
| Penicillium spp. | (isolated from bakery products) | <7.5 mg/mL | ≤10 mg/mL | - | [11] |
| Fusarium spp. | <7.5 mg/mL | ≤10 mg/mL | - | [11] | |
| Rhizopus sp. | - | 180 mg/mL | - | - | [13][14] |
| Mucor sp. | - | 180 mg/mL | - | - | [13][14] |
| Colletotrichum gloeosporioides | - | 3.01-36.10 mM | - | - | [15] |
| Botrytis cinerea | - | 3.01-36.10 mM | - | - | [15] |
| Penicillium expansum | - | 3.01-36.10 mM | - | - | [15] |
| Aspergillus flavus | - | 3.01-36.10 mM | - | - | [15] |
Experimental Protocols
The determination of the antimicrobial spectrum of 3-phenyllactic acid involves several standard microbiology assays. The following are detailed methodologies for key experiments.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of 3-Phenyllactic Acid Stock Solution: A stock solution of 3-phenyllactic acid is prepared in a suitable solvent (e.g., sterile deionized water or a buffer) and filter-sterilized.
-
Preparation of Microbial Inoculum: The test microorganism is cultured in an appropriate broth medium to reach a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).
-
Serial Dilutions: A two-fold serial dilution of the 3-phenyllactic acid stock solution is performed in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth, no PLA) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under optimal conditions (temperature, time) for the growth of the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of 3-phenyllactic acid that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Assay for Zone of Inhibition
This method is used to qualitatively assess the antimicrobial activity of a substance.
-
Preparation of Agar Plates: An appropriate agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically created in the agar using a sterile cork borer.
-
Application of 3-Phenyllactic Acid: A specific volume of a known concentration of 3-phenyllactic acid solution is added to each well. A negative control (solvent) is also included.
-
Incubation: The plates are incubated under suitable conditions for the growth of the microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Mechanism of Action
The antimicrobial mechanism of 3-phenyllactic acid is multifaceted and not yet fully elucidated. However, research suggests that its primary mode of action involves the disruption of the microbial cell membrane.[4][16][17]
The amphiphilic nature of the PLA molecule, with its hydrophobic benzene ring and hydrophilic carboxyl group, is thought to facilitate its interaction with the cell membrane.[8] This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[16] Scanning electron microscopy studies have shown that exposure to PLA causes changes in bacterial cell morphology, including cell wall damage, swelling, and eventual lysis.[9]
Furthermore, some studies suggest that PLA may also exert its antimicrobial effects by binding to and degrading genomic DNA.[12][16] This dual-action mechanism, targeting both the cell envelope and intracellular components, contributes to its broad-spectrum activity.
Visualizations
Experimental Workflow for Antimicrobial Spectrum Determination
Caption: Experimental workflow for determining the antimicrobial spectrum of 3-phenyllactic acid.
Proposed Mechanism of Action of 3-Phenyllactic Acid
Caption: Proposed antimicrobial mechanism of action of 3-phenyllactic acid.
Conclusion
3-Phenyllactic acid demonstrates a promising and broad antimicrobial spectrum, with documented activity against a wide array of bacteria and fungi. Its natural origin and multifaceted mechanism of action make it an attractive candidate for further research and development in various fields, including food science and therapeutics. The provided data and protocols offer a foundational guide for researchers investigating the potential applications of this versatile antimicrobial compound. Further studies are warranted to fully elucidate its mechanisms of action and to optimize its use in practical applications.
References
- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 2. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caringsunshine.com [caringsunshine.com]
- 5. 3-phenyllactic acid - Aprofood [aprofood.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial spectrum and target site of D-3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]
- 14. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antifungal activity of lactobacilli and its relationship with 3-phenyllactic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caringsunshine.com [caringsunshine.com]
Methodological & Application
Application Notes and Protocols for Microbial Fermentation of 3-Phenyllactic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of 3-phenyllactic acid (PLA) through microbial fermentation. PLA is a broad-spectrum antimicrobial compound with significant potential in the food, feed, and pharmaceutical industries.[1][2][3] This document outlines the metabolic pathways, fermentation strategies, and analytical methods for both native producers, such as Lactic Acid Bacteria (LAB), and engineered microorganisms.
Introduction to 3-Phenyllactic Acid
3-Phenyllactic acid (PLA), chemically known as 2-hydroxy-3-phenylpropanoic acid, is a naturally occurring organic acid found in honey and various fermented foods.[3][4] It exhibits potent antimicrobial activity against a wide range of bacteria and fungi, making it a promising alternative to traditional antibiotics and chemical preservatives.[1][3] PLA exists as two stereoisomers, D-PLA and L-PLA, both of which demonstrate antimicrobial properties.[1] The production of PLA via microbial fermentation is a growing area of interest due to its potential for sustainable and cost-effective manufacturing.[5]
Metabolic Pathways for 3-Phenyllactic Acid Biosynthesis
The primary route for PLA synthesis in microorganisms involves the conversion of L-phenylalanine.[5] This process typically occurs via a two-step enzymatic reaction. Additionally, engineered pathways in host organisms like Escherichia coli can be designed for de novo synthesis from simple carbon sources.
Native Pathway in Lactic Acid Bacteria (LAB)
In Lactic Acid Bacteria such as Lactobacillus and Pediococcus, PLA is synthesized from phenylalanine through the "core pathway".[4][6]
-
Transamination: L-phenylalanine is first converted to phenylpyruvic acid (PPA) by an aromatic aminotransferase (AAT).[1][6] This reaction often utilizes α-ketoglutarate as an amino group acceptor.[1][5] In some bacteria like Pediococcus acidilactici, pyruvic acid can also serve as the amino acceptor.[6]
-
Reduction: PPA is then reduced to 3-phenyllactic acid by a lactate dehydrogenase (LDH) or a specific phenylpyruvate reductase (PPR).[1][7][8] The stereospecificity of the dehydrogenase determines whether L-PLA or D-PLA is produced.[1]
Engineered Pathway in E. coli
Escherichia coli can be metabolically engineered for high-level PLA production from glucose. This involves enhancing the native shikimate pathway to overproduce the precursor L-phenylalanine and introducing the necessary enzymes for its conversion to PLA.
-
Shikimate Pathway Enhancement: Key enzymes in the shikimate pathway, such as DAHP synthase (AroG) and chorismate mutase-prephenate dehydratase (PheA), are often overexpressed to increase the flux towards phenylalanine.[9][10] Feedback inhibition of these enzymes is typically removed through protein engineering.
-
Conversion to PLA: A phenylpyruvate reductase (ppr) gene from a suitable LAB strain is introduced into E. coli to facilitate the conversion of the intermediate phenylpyruvic acid to PLA.[9][11]
-
Pathway Optimization: To further enhance production, competing metabolic pathways, such as tryptophan synthesis, may be disrupted.[10][11] Additionally, the transport of glucose into the cell can be modified to increase the availability of precursors like phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P).[9][10]
Quantitative Data on PLA Production
The following tables summarize the production of 3-phenyllactic acid using various microbial strains and fermentation strategies.
Table 1: PLA Production by Lactic Acid Bacteria
| Strain | Fermentation Mode | Substrate(s) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Lactobacillus sp. SK007 | Batch (no pH control) | PPA, Glucose | 2.42 | - | - | [12] |
| Lactobacillus sp. SK007 | Fed-batch (pH 6.0) | PPA, Glucose | 17.38 | 0.51 (PPA to PLA) | 0.241 | [12] |
| Lactobacillus crustorum NWAFU 1078 | Batch | PPA, MRS broth | 7.51 (45.2 mmol/L) | 0.73 (molar conversion) | - | [7] |
| Lactobacillus crustorum NWAFU 1078 | Batch (whole-cell) | PPA | 2.52 (15.2 mmol/L) | 0.76 (molar conversion) | - | [13] |
| Lactobacillus crustorum NWAFU 1078 | Continuous (whole-cell) | PPA | - | 0.55 (molar conversion) | 1.08 (6.5 mmol/L/h) | [13] |
| Pediococcus acidilactici DSM 20284 | Batch | MRS broth | 0.11 (0.65 mM) | - | - | [14] |
| Lactiplantibacillus plantarum MSC-C2 | Batch | MRS + 3 mg/mL PPA | ~1.83 (11 mM) | - | - | [8][15] |
| Pediococcus pentosaceus K40 | Batch | MRS + 3 mg/mL PPA | ~1.83 (11 mM) | - | - | [8][15] |
Table 2: PLA Production by Engineered E. coli
| Strain | Fermentation Mode | Substrate(s) | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli MG-P10 | Shake Flask | Glucose | 1.42 | - | - | [9][11] |
| Engineered E. coli | Fed-batch | Glucose | 45.68 | 0.177 | - | [16] |
| Engineered E. coli | Fed-batch | Glucose | 52.89 | - | - | [9][10][11] |
Experimental Protocols
Protocol 1: Screening and Batch Fermentation of LAB for PLA Production
This protocol describes a general method for screening LAB strains for their ability to produce PLA and for performing batch fermentation.
1. Materials and Reagents:
-
LAB strains (e.g., Lactobacillus plantarum, Lactobacillus crustorum)
-
De Man, Rogosa and Sharpe (MRS) broth
-
L-phenylalanine or Phenylpyruvic acid (PPA)
-
Sterile water
-
1 M NaOH and 1 M HCl for pH adjustment
-
Syringe filters (0.22 µm)
-
HPLC system for analysis
2. Inoculum Preparation:
-
Streak the LAB strain from a glycerol stock onto an MRS agar plate and incubate at 30-37°C for 24-48 hours under anaerobic or microaerophilic conditions.
-
Inoculate a single colony into 10 mL of sterile MRS broth.
-
Incubate at the optimal growth temperature for the strain (e.g., 30°C or 37°C) for 18-24 hours.[17]
-
Use this culture as the inoculum.
3. Batch Fermentation:
-
Prepare the fermentation medium. A typical medium is MRS broth supplemented with a precursor. For example, MRS broth supplemented with 60 mmol/L PPA.[7]
-
Adjust the initial pH of the medium to a desired value (e.g., 6.0-6.5) using 1 M NaOH or HCl.
-
Dispense the medium into fermentation vessels (e.g., 250 mL flasks with 100 mL working volume).
-
Inoculate the fermentation medium with the prepared inoculum to a starting OD600 of approximately 0.1.
-
Incubate the flasks at the desired temperature (e.g., 30°C) with or without agitation for 48-72 hours.[7]
-
To maintain pH during fermentation, 1.0% CaCO3 can be added as a neutralizer.[7]
-
Withdraw samples aseptically at regular intervals (e.g., every 12 hours) for analysis of cell growth (OD600) and PLA concentration.
4. Sample Preparation for HPLC Analysis:
-
Centrifuge the collected sample at 12,000 x g for 10 minutes to pellet the cells.[7]
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[18][19]
-
The sample is now ready for HPLC analysis.
Protocol 2: Fed-Batch Fermentation for Enhanced PLA Production
This protocol is adapted for high-density cultivation and enhanced PLA production, particularly with Lactobacillus sp. SK007.[12]
1. Materials and Reagents:
-
Lactobacillus sp. SK007
-
Fermentation medium (e.g., modified MRS)
-
Feeding solutions:
-
Concentrated PPA solution (e.g., 100 g/L)
-
Concentrated glucose solution (e.g., 500 g/L)
-
-
pH controller and base (e.g., 5 M NaOH)
-
Bioreactor (e.g., 5 L)
2. Inoculum and Bioreactor Setup:
-
Prepare a seed culture as described in Protocol 1.
-
Aseptically transfer the seed culture to a 5 L bioreactor containing 3 L of the initial fermentation medium.
-
Set the fermentation parameters: temperature at 37°C, agitation at 150 rpm, and pH controlled at 6.0 by the automatic addition of 5 M NaOH.
3. Fed-Batch Strategy:
-
Allow the batch phase to proceed for 12 hours.
-
After 12 hours, initiate intermittent feeding.
-
Every 2 hours, feed the culture with 120 mL of 100 g/L PPA solution and 50 mL of 500 g/L glucose solution.[12]
-
Continue the fed-batch fermentation for a total of 72 hours.
-
Monitor cell growth, glucose consumption, and PLA concentration throughout the fermentation.
Protocol 3: Quantification of 3-Phenyllactic Acid by HPLC
This protocol provides a method for the quantification of PLA in fermentation broth.[18][20][21]
1. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[20][21]
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., isopropanol or acetonitrile). A common mobile phase composition is hexane and isopropanol (90:10) containing 0.1% trifluoroacetic acid.[20][21]
-
Flow Rate: 0.5-1.0 mL/min. A flow rate of 0.5 ml/min has been reported.[20][21]
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
2. Standard Curve Preparation:
-
Prepare a stock solution of 3-phenyllactic acid standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from approximately 5 to 500 µg/mL.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
3. Sample Analysis:
-
Inject the prepared samples (from Protocol 1 or 2) into the HPLC system.
-
Identify the PLA peak based on the retention time of the standard.
-
Quantify the concentration of PLA in the samples by comparing the peak areas to the standard curve.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the development of a microbial fermentation process for PLA production.
Conclusion
The production of 3-phenyllactic acid through microbial fermentation is a versatile and promising technology. By selecting appropriate microbial strains, optimizing fermentation conditions, and employing robust analytical methods, high titers of PLA can be achieved. The protocols and data presented here provide a solid foundation for researchers and professionals to develop and scale up PLA production for various applications. Further research, particularly in metabolic engineering and downstream processing, will continue to enhance the efficiency and economic viability of this biotechnological process.
References
- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of 3-phenyllactic acid and 4-hydroxyphenyllactic acid by Pediococcus acidilactici DSM 20284 fermentation | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. High-performance liquid chromatography determination of phenyllactic acid in MRS broth [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: Quantification of 3-Phenyllactic Acid in Culture Media by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of 3-phenyllactic acid (PLA) in bacterial culture media using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. 3-phenyllactic acid, a phenolic acid produced by lactic acid bacteria (LAB), has garnered significant interest for its broad-spectrum antimicrobial properties, making it a valuable compound in the food and pharmaceutical industries.[1][2][3] The described method is simple, rapid, and reliable, offering high recovery and reproducibility without the need for complex extraction procedures.[4][5] This document outlines the necessary reagents, instrumentation, and a step-by-step protocol for sample preparation, chromatographic separation, and data analysis.
Introduction
3-Phenyllactic acid (PLA), an organic acid naturally produced by various microorganisms, particularly lactic acid bacteria, is a metabolite of interest due to its antimicrobial activity against a range of bacteria and fungi.[1][2][3] Its potential as a natural preservative and therapeutic agent necessitates accurate and efficient quantification methods in complex matrices like culture media.[1][2] High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds. This application note details a validated HPLC method for the determination of PLA in culture supernatants, providing researchers with a robust tool for their studies.
Experimental Protocols
Reagents and Materials
-
DL-3-Phenyllactic acid (≥97% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or Trifluoroacetic acid, depending on the chosen method)
-
Methanol
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC vials
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
A C18 reverse-phase column is commonly used.[1][2][4][6] Specific examples include:
-
Data acquisition and processing software.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of DL-3-phenyllactic acid and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a desired concentration range for the calibration curve (e.g., 5-500 µg/mL).[6]
Sample Preparation from Culture Media
A simple and efficient microfiltration method is recommended for preparing culture media samples.[4][5]
-
Centrifugation: Centrifuge the bacterial culture sample at a high speed (e.g., 4400 x g for 10 minutes) to pellet the bacterial cells.[6]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter directly into an HPLC vial.[4][6] This step removes any remaining particulate matter that could interfere with the HPLC system.
For cleaner samples, a solid-phase extraction (SPE) can be employed, though it is often not necessary for this application.[4][6]
HPLC Method Parameters
Several HPLC methods have been successfully used for the quantification of 3-phenyllactic acid. Below are two examples of chromatographic conditions.
Method 1: Isocratic Elution
| Parameter | Condition |
| Column | Gemini C18 (150 x 4.5 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and 20 mM phosphoric acid in water (25:75, v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 45 °C[1] |
| Detection Wavelength | 210 nm[1] |
| Injection Volume | 10 µL[1] |
| Retention Time | Approximately 5.5 min[1] |
Method 2: Gradient Elution
| Parameter | Condition |
| Column | Symmetry C18 (150 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 - 1.3 mL/min[6] |
| Detection Wavelength | 210 nm[6] |
| Injection Volume | Not specified |
| Gradient Program | Time (min) |
| 0 | |
| 3 | |
| 4 | |
| 6 | |
| 8 | |
| 12 |
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of 3-phenyllactic acid against the corresponding concentration. The linearity of the calibration curve should be evaluated by the correlation coefficient (r²), which should be close to 1 (e.g., 0.9999).
-
Quantification: Inject the prepared culture media samples. The concentration of 3-phenyllactic acid in the samples can be determined by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated HPLC method for 3-phenyllactic acid quantification in culture media.
| Parameter | Result |
| Linearity Range | 60 - 800 mg/L[7] |
| Regression Equation | y = 14.723x + 0.1325[7] |
| Correlation Coefficient (r) | 0.9999[7] |
| Recovery | > 94.0%[7] |
| Intraday Repeatability (RSD) | 2.00% (for total peak area)[4][5] |
| Interday Repeatability (RSD) | 2.69% (for total peak area)[4][5] |
| Limit of Detection (LOD) | 1 µg/mL (Signal-to-Noise ratio of approx. 3)[6] |
Experimental Workflow and Diagrams
The overall experimental workflow for the quantification of 3-phenyllactic acid in culture media is depicted below.
Caption: Experimental workflow for 3-phenyllactic acid quantification.
Conclusion
The HPLC method detailed in this application note provides a straightforward and effective means for quantifying 3-phenyllactic acid in bacterial culture media. The simple sample preparation, coupled with the high reproducibility and recovery of the method, makes it an ideal tool for researchers in microbiology, biotechnology, and drug development who are investigating the production and application of this promising antimicrobial compound.
References
- 1. Development of phenyllactic acid ionic liquids and evaluation of cytotoxicity to human cervical epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatography determination of phenyllactic acid in MRS broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for (+-)-3-Phenyllactic Acid as an Antifungal Agent in Food Preservation
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+-)-3-Phenyllactic acid (PLA) is a broad-spectrum antimicrobial compound naturally produced by various microorganisms, including lactic acid bacteria (LAB). It has garnered significant attention as a potential bio-preservative in the food industry due to its efficacy against a wide range of food spoilage bacteria and fungi. PLA is known for its multifaceted mechanisms of action, including the disruption of cell membranes and intercalation with DNA. This document provides detailed application notes and experimental protocols for utilizing PLA as an antifungal agent in food preservation, with a focus on its quantitative data, methodologies, and underlying signaling pathways.
Antifungal Spectrum and Efficacy
PLA exhibits a broad spectrum of activity against common food spoilage fungi, including species of Aspergillus, Penicillium, and Fusarium. Its effectiveness is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Table 1: Antifungal Activity of this compound (PLA) Against Various Fungal Species
| Fungal Species | MIC (mg/mL) | MFC (mg/mL) | Food Source of Isolate | Reference |
| Aspergillus niger | 3.75 - 7.5 | 5.0 - 10.0 | Bakery products | [1] |
| Penicillium roqueforti | 3.75 - 7.5 | 3.75 - 10.0 | Bakery products | [1] |
| Penicillium citrinum | 3.75 - 7.5 | 5.0 - 10.0 | Bakery products | [1] |
| Penicillium verrucosum | 3.75 - 7.5 | 5.0 - 10.0 | Bakery products | [1] |
| Fusarium spp. | 3.75 - 7.5 | 5.0 - 10.0 | Cereals | [1] |
| Candida albicans | - | - | Clinical | |
| Mucor racemosus | 12.5 mmol·L⁻¹ | - | Spoiled cherry | [2] |
| Colletotrichum gloeosporioides | 3.01-36.10 mM | - | - | [3] |
| Botrytis cinerea | 3.01-36.10 mM | - | - | [3] |
| Penicillium expansum | 3.01-36.10 mM | - | - | [3] |
| Aspergillus flavus | 3.01-36.10 mM | - | - | [3] |
Note: MIC and MFC values can vary depending on the specific strain, pH of the medium, and experimental conditions. For instance, the antifungal activity of PLA is generally enhanced in acidic conditions.
Mechanism of Antifungal Action
The antifungal mechanism of PLA is multifaceted, primarily targeting the fungal cell's structural integrity and metabolic processes.
-
Cell Membrane Disruption: PLA directly interacts with the fungal cell membrane, increasing its permeability. This leads to the leakage of essential intracellular components and ultimately cell death.
-
Inhibition of Biofilm Formation: PLA has been shown to inhibit the formation of fungal biofilms, which are critical for their survival and resistance to antimicrobial agents. It can also disrupt pre-formed biofilms.
-
Downregulation of Virulence Genes: Studies on Candida albicans have indicated that PLA can down-regulate the expression of genes involved in biofilm formation and adhesion, such as ALS3 and HWP1.
-
Interference with Ergosterol Biosynthesis: The downregulation of the ERG11 gene suggests that PLA may interfere with the ergosterol biosynthesis pathway. Ergosterol is a crucial component of the fungal cell membrane, and its disruption compromises membrane integrity and function.
-
Mitochondrial Dysfunction: Research on Mucor species suggests that PLA can damage the internal structure of fungal cells and inhibit the mitochondrial respiratory chain, thereby disrupting energy metabolism.
The following diagram illustrates a hypothesized signaling pathway for the antifungal action of PLA.
Caption: Hypothesized antifungal signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antifungal properties of PLA.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound (PLA)
-
96-well microtiter plates
-
Fungal strains of interest
-
Appropriate broth medium (e.g., Sabouraud Dextrose Broth, RPMI-1640)
-
Spectrophotometer or microplate reader
-
Sterile water or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) if PLA is not readily soluble in the medium
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Harvest spores/conidia by flooding the plate with sterile saline or PBS containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore/conidia suspension to a concentration of 1-5 x 10⁶ cells/mL using a hemocytometer.
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the microtiter plate wells.
-
-
Preparation of PLA dilutions:
-
Prepare a stock solution of PLA in the appropriate solvent (e.g., sterile water, DMSO).
-
Perform serial two-fold dilutions of the PLA stock solution in the broth medium in the wells of the 96-well plate to achieve a range of final concentrations (e.g., from 0.1 to 20 mg/mL). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the PLA dilutions.
-
Include a positive control (inoculum without PLA) and a negative control (broth medium without inoculum).
-
Incubate the plates at the optimal temperature for the fungal strain (e.g., 25-30°C) for 24-72 hours, or until visible growth is observed in the positive control wells.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of PLA that results in the complete inhibition of visible fungal growth.
-
-
MFC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an appropriate agar medium.
-
Incubate the plates at the optimal temperature until growth is visible in the control plates.
-
The MFC is the lowest concentration of PLA that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.
-
Caption: Experimental workflow for MIC and MFC determination.
Materials:
-
This compound (PLA)
-
96-well flat-bottom microtiter plates
-
Fungal strains of interest
-
Appropriate growth medium for biofilm formation
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic Acid
-
PBS
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a fungal cell suspension as described in Protocol 1.
-
Add 100 µL of the cell suspension (e.g., 1 x 10⁶ cells/mL) to each well of a 96-well plate.
-
Add 100 µL of the growth medium containing various concentrations of PLA to the respective wells. Include a control with no PLA.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Crystal Violet Staining:
-
Gently remove the planktonic cells by washing the wells twice with 200 µL of PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells gently with sterile water until the water runs clear.
-
-
Quantification:
-
Add 200 µL of 33% acetic acid to each well to solubilize the stained biofilm.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 590 nm using a microplate reader.
-
The percentage of biofilm inhibition can be calculated using the formula:
-
% Inhibition = [ (OD_control - OD_treated) / OD_control ] * 100
-
-
Applications in Food Preservation
PLA's antifungal properties make it a promising candidate for extending the shelf-life of various food products.
Table 2: Applications of this compound in Food Preservation
| Food Product | Target Fungi | Application Method | Observed Effect | Reference |
| Bakery Products (Bread) | Penicillium roqueforti, Aspergillus niger | Direct addition to dough | Delayed mold growth, extended shelf-life | [4] |
| Cheese | Penicillium commune | Incorporation into an edible coating | Reduced fungal counts, extended shelf-life by up to 45 days | [5] |
| Yogurt | Penicillium spp. | Produced by starter/adjunct cultures | Inhibition of spoilage yeasts and molds | [6] |
Note: The effectiveness of PLA in food systems can be influenced by factors such as food matrix composition, pH, water activity, and storage conditions.
Conclusion
This compound is a promising natural antifungal agent with significant potential for application in the food industry. Its broad-spectrum activity, coupled with a multifaceted mechanism of action, makes it an attractive alternative to synthetic preservatives. The provided protocols offer a standardized approach for researchers to evaluate the antifungal efficacy of PLA and explore its applications in various food systems. Further research is warranted to optimize its use in different food matrices and to fully elucidate its complex antifungal signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.org [static.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity of Phenyllactic Acid against Molds Isolated from Bakery Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Natural Coating Based on Fermented Milk Whey for Biopreservation of Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 3-Phenyllactic Acid in Inhibiting Biofilm Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyllactic acid (PLA) is an organic acid with broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[1][2][3][4] Produced by lactic acid bacteria (LAB) found in fermented foods and other natural environments, PLA is gaining significant attention for its potential applications in the food, feed, pharmaceutical, and cosmetic industries.[2][4] Of particular interest to the drug development community is its efficacy in inhibiting and disrupting microbial biofilms, which are notoriously resistant to conventional antibiotic therapies. This document provides detailed application notes and protocols for researchers investigating the anti-biofilm properties of 3-phenyllactic acid.
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and abiotic surfaces.[5] The protective nature of the biofilm matrix makes the embedded microorganisms highly resistant to antimicrobial agents and the host immune system. PLA has demonstrated promising anti-biofilm activity against a range of microorganisms, including Pseudomonas aeruginosa, Enterobacter cloacae, Listeria monocytogenes, Enterococcus faecalis, and Aggregatibacter actinomycetemcomitans.[1]
The mechanisms underlying PLA's anti-biofilm effects are multifaceted. It has been shown to interfere with quorum sensing (QS) systems, which are crucial for biofilm formation and virulence factor production in many bacteria.[6][7] Specifically, PLA can act as an antagonist to QS receptors, such as RhlR and PqsR in P. aeruginosa.[6] Additionally, PLA can damage microbial cell membranes, leading to the leakage of intracellular components and subsequent cell death.[8][9] It also downregulates the expression of genes involved in the synthesis of exopolysaccharides, key components of the biofilm matrix.[1]
Quantitative Data Summary
The following table summarizes the quantitative data on the anti-biofilm activity of 3-phenyllactic acid against various microorganisms.
| Microorganism | Assay Type | Concentration of PLA | Effect | Reference |
| Aggregatibacter actinomycetemcomitans | Minimum Inhibitory Concentration (MIC) | 20 mM (3.3 mg/mL) | >95% inhibition of cell growth | [1][10][11] |
| Aggregatibacter actinomycetemcomitans | Biofilm Inhibition | 10-25 mM | <50% reduction in biofilm formation | [1] |
| Pseudomonas aeruginosa PAO1 | Virulence Factor Inhibition | 1.2 mM | Reduced production of pyocyanin, hemolysin, protease, and rhamnolipid | [7] |
| Enterobacter cloacae | Planktonic Cell Reduction | 1% (10 mg/mL) | ~6 log CFU/mL reduction after 10 min | [8][9] |
| Enterobacter cloacae | Biofilm Cell Reduction | 1% (10 mg/mL) | 2.83 log CFU/mL reduction after 10 min | [8][9] |
| Salmonella enterica Derby (S1) | Minimum Inhibitory Concentration (MIC) | 2 - 2.75 mg/mL | Inhibition of planktonic growth | [12] |
| Salmonella enterica Typhimurium (S4) | Biofilm Inhibition | 1.5 mg/mL (sub-MIC) | ~90% inhibition of biofilm formation | [12] |
| Escherichia coli O26 (E2) | Biofilm Inhibition | 1.5 mg/mL (sub-MIC) | ~50% inhibition of biofilm formation | [12] |
| Salmonella enterica (S1, S4) & E. coli O26 (E2) | Mature Biofilm Eradication | 3 mg/mL | ~50% eradication of 48h mature biofilm | [12] |
| Fluconazole-Resistant Candida albicans | Minimum Inhibitory Concentration (MIC) | 7.5 mg/mL | Inhibition of fungal growth | [13] |
Signaling Pathways and Mechanisms of Action
3-Phenyllactic acid inhibits biofilm formation through multiple mechanisms, primarily by interfering with quorum sensing and damaging the bacterial cell membrane.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of PLA that inhibits the visible growth of a microorganism.
Materials:
-
3-Phenyllactic acid (PLA) stock solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile culture medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the PLA stock solution in the culture medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum and dilute it in the culture medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well containing the PLA dilution, bringing the total volume to 200 µL.
-
Include a positive control (wells with bacterial inoculum and medium, but no PLA) and a negative control (wells with medium only).
-
Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of PLA that shows no visible growth.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of PLA to inhibit the formation of biofilms.[5][13]
Materials:
-
3-Phenyllactic acid (PLA) stock solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile culture medium
-
Sterile 96-well flat-bottom microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Glacial Acetic Acid (30%)
-
Microplate reader
Procedure:
-
In a 96-well plate, add 100 µL of sterile culture medium containing various sub-MIC concentrations of PLA.
-
Add 100 µL of a diluted bacterial culture (adjusted to an OD600 of 0.05-0.1) to each well.
-
Include control wells with bacteria and medium but no PLA.
-
Incubate the plate statically at the optimal growth temperature for 24-48 hours to allow for biofilm formation.
-
After incubation, gently remove the planktonic cells by washing the wells three times with sterile phosphate-buffered saline (PBS) or distilled water.
-
Fix the remaining biofilm by adding 200 µL of methanol to each well for 15-20 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20-30 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the control wells are colorless.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well and incubate for 10-15 minutes with gentle shaking.
-
Measure the absorbance at 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control wells without PLA.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol is for investigating the effect of PLA on the expression of genes involved in biofilm formation and virulence.
Materials:
-
PLA-treated and untreated bacterial cultures with biofilms
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR primers for target genes (e.g., pgA, rhlI, lasI) and a housekeeping gene
-
SYBR Green or other qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Grow bacterial biofilms in the presence and absence of sub-MIC concentrations of PLA as described in Protocol 2.
-
Harvest the cells from the biofilms and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Perform real-time quantitative PCR (RT-qPCR) using primers specific for the target genes and a housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the PLA-treated samples compared to the untreated controls.
Conclusion
3-Phenyllactic acid presents a promising natural compound for the development of novel anti-biofilm agents. Its multifaceted mechanism of action, targeting both quorum sensing and cell integrity, makes it an attractive candidate for combating biofilm-associated infections. The protocols and data presented in this document provide a foundation for researchers to further explore the therapeutic potential of PLA and its derivatives in various applications.
References
- 1. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 6. Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial and antibiofilm activity of phenyllactic acid against Enterobacter cloacae [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Biofilm Activity of Phenyllactic Acid against Clinical Isolates of Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antibacterial Activity of 3-Phenyllactic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyllactic acid (PLA) is a broad-spectrum antimicrobial compound with significant activity against a range of bacteria and fungi.[1] Produced by various lactic acid bacteria (LAB), PLA has garnered attention as a potential natural preservative in the food industry and as a candidate for novel antimicrobial therapies.[1][2][3][4][5] Its activity has been demonstrated against pathogenic bacteria such as Listeria monocytogenes, Escherichia coli O157:H7, Staphylococcus aureus, and Klebsiella pneumoniae.[2][4][6][7] The D-isomer of PLA has been noted to exhibit greater anti-Listeria activity than the L-isomer.[1] This document provides detailed protocols for the systematic evaluation of the antibacterial properties of 3-phenyllactic acid.
The antibacterial mechanism of PLA is multifaceted, involving damage to the cell membrane and potential interaction with genomic DNA.[2][8] Studies have shown that PLA can disrupt cell wall integrity, increase outer membrane permeability in Gram-negative bacteria, and intercalate with bacterial DNA.[6][8] Its effectiveness can be influenced by pH, with greater activity observed at more acidic levels, a characteristic typical of weak acid preservatives.[1][3][9]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of 3-Phenyllactic Acid Against Various Bacteria
| Bacterial Species | MIC (mM) | MIC (mg/mL) | pH | Reference |
| Aggregatibacter actinomycetemcomitans | 20 | 3.3 | Not Specified | [2] |
| Listeria innocua ATCC 33090 | 2.8 | ~0.47 | 5.5 | [3][9] |
| Listeria innocua ATCC 33090 | 5.7 | ~0.95 | Not Specified | [10] |
| Listeria innocua ATCC 33090 | 11.3 | ~1.88 | Not Specified | [10] |
| Listeria innocua ATCC 33090 | 22.6 | ~3.75 | Not Specified | [10] |
| Klebsiella pneumoniae | Not Specified | 2.5 | Not Specified | [6] |
| Various Bacteria | Not Specified | 1.5 - 5.0 | Not Specified | [2] |
Table 2: Minimum Bactericidal Concentration (MBC) of 3-Phenyllactic Acid
| Bacterial Species | MBC (mM) | pH | Reference |
| Listeria innocua ATCC 33090 | Not Specified | 5.5 | [3][9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12]
Materials:
-
3-Phenyllactic acid (PLA) stock solution (e.g., 100 mg/mL in a suitable solvent like DMSO 5% v/v)[13]
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth (MHB), Brain Heart Infusion (BHI))[3][11]
-
Bacterial culture in the logarithmic growth phase
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a tube containing 5 mL of sterile broth.
-
Incubate the culture overnight at 37°C.
-
Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. The turbidity should be adjusted to a 0.5 McFarland standard.
-
-
Preparation of PLA Dilutions:
-
Prepare a series of twofold dilutions of the PLA stock solution in the appropriate broth directly in the 96-well plate.[15] For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the highest concentration of PLA to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 should contain broth with the bacterial suspension but no PLA (positive control).
-
Well 12 should contain only sterile broth (negative control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of PLA in which no visible growth is observed.[11]
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][16]
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Subculturing from MIC Wells:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spread the aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Determination of MBC:
Time-Kill Curve Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[17]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes or flasks
-
3-Phenyllactic acid at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC)
-
Sterile broth
-
Sterile agar plates for colony counting
-
Incubator with shaking capabilities
-
Spectrophotometer
-
Timer
Protocol:
-
Preparation of Cultures:
-
Prepare a bacterial suspension as described for the MIC assay, adjusted to a starting concentration of approximately 1 x 10^5 to 1 x 10^6 CFU/mL.
-
Prepare tubes or flasks containing the bacterial suspension and PLA at the desired concentrations. Include a growth control tube without PLA.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[18]
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each PLA concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) compared to the initial inoculum.[17]
-
Anti-Biofilm Activity Assay
This protocol assesses the ability of PLA to inhibit biofilm formation or eradicate pre-formed biofilms.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
3-Phenyllactic acid
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Protocol for Biofilm Inhibition:
-
Preparation of Plates:
-
Add 100 µL of sterile broth containing serial dilutions of PLA to the wells of a 96-well plate.
-
Add 100 µL of a standardized bacterial suspension (approximately 1 x 10^7 CFU/mL) to each well.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Staining and Quantification:
-
Gently discard the planktonic cells and wash the wells twice with sterile PBS.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet and wash the wells with sterile water until the wash water is clear.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.
-
Protocol for Eradication of Pre-formed Biofilms:
-
Biofilm Formation:
-
Add 200 µL of a standardized bacterial suspension to each well and incubate for 24-48 hours to allow biofilm formation.
-
-
Treatment with PLA:
-
Remove the planktonic cells and wash the wells with PBS.
-
Add 200 µL of broth containing various concentrations of PLA to the wells with pre-formed biofilms.
-
Incubate for another 24 hours.
-
-
Staining and Quantification:
-
Follow steps 3 and 4 from the biofilm inhibition protocol.
-
Visualizations
Caption: Experimental workflow for assessing the antibacterial activity of 3-phenyllactic acid.
Caption: Proposed mechanisms of antibacterial action for 3-phenyllactic acid.
References
- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 2. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model [frontiersin.org]
- 4. Antibacterial and antibiofilm activity of human gut lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial activity of phenyllactic acid against Listeria monocytogenes and Escherichia coli by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. emerypharma.com [emerypharma.com]
- 18. actascientific.com [actascientific.com]
Application Notes and Protocols: (±)-3-Phenyllactic Acid as a Versatile Building Block in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(±)-3-Phenyllactic acid (PLA), a racemic mixture of the D- and L-enantiomers of 2-hydroxy-3-phenylpropanoic acid, is a valuable monomer for the synthesis of biodegradable and biocompatible polyesters. Its structure, featuring a phenyl group pendent to the polymer backbone, imparts unique thermal and mechanical properties compared to its aliphatic analogue, polylactic acid (PLA). These properties, including a higher glass transition temperature and altered degradation kinetics, make poly(3-phenyllactic acid) (PPLA) an attractive candidate for various applications, particularly in the biomedical field for drug delivery systems, tissue engineering scaffolds, and medical implants. This document provides detailed application notes and experimental protocols for the polymerization of (±)-3-phenyllactic acid via direct polycondensation and ring-opening polymerization (ROP).
Direct Polycondensation of (±)-3-Phenyllactic Acid
Application Note:
Direct polycondensation is a one-step method for the synthesis of poly(phenyllactic acid) directly from the (±)-3-phenyllactic acid monomer. This method can be catalyzed by various catalysts, including strong acids and organometallic compounds. Recent advancements have demonstrated that the use of stable Lewis acids, such as hafnium(IV) chloride bis(tetrahydrofuran) complex (HfCl₄·2THF), can produce high molecular weight PPLA with excellent thermal properties.[1] This approach is advantageous due to its simplicity and the ability to achieve high molecular weights, which are crucial for obtaining desirable mechanical properties in the final polymer. The resulting polymer is typically amorphous and exhibits a glass transition temperature significantly higher than that of polystyrene, making it suitable for applications requiring dimensional stability at physiological temperatures.
Experimental Protocol: Direct Polycondensation using a Lewis Acid Catalyst [1]
This protocol describes the synthesis of high molecular weight poly(L-phenyllactic acid) via direct polycondensation. The same principles apply to the racemic mixture.
Materials:
-
L-phenyllactic acid
-
Hafnium(IV) chloride bis(tetrahydrofuran) complex (HfCl₄·2THF)
-
High-boiling point, inert solvent (e.g., diphenyl ether)
-
Methanol
-
Chloroform
-
Nitrogen gas (high purity)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Monomer and Catalyst Preparation: In a clean and dry three-neck round-bottom flask, add L-phenyllactic acid and the solvent.
-
Catalyst Addition: Add the HfCl₄·2THF catalyst to the monomer solution. The catalyst loading is typically in the range of 0.1-1.0 mol% relative to the monomer.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Polymerization - Stage 1 (Low Temperature): Begin stirring the reaction mixture and gradually heat it to 130°C. Maintain this temperature for 3 hours to initiate the oligomerization and remove water formed during the condensation reaction.
-
Polymerization - Stage 2 (Medium Temperature): Increase the temperature to 150°C and continue the reaction for 12 hours. During this stage, the molecular weight of the polymer will increase significantly.
-
Polymerization - Stage 3 (High Temperature & Vacuum): Further, increase the temperature to 180°C and apply a vacuum to the system to facilitate the removal of the condensation byproducts and drive the polymerization to completion. Continue the reaction for another 12 hours.
-
Polymer Isolation: After the reaction is complete, cool the flask to room temperature. Dissolve the crude polymer in chloroform.
-
Purification: Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Quantitative Data:
| Parameter | Direct Polycondensation | Reference |
| Catalyst | HfCl₄·2THF | [1] |
| Temperature (°C) | 130 → 150 → 180 | [1] |
| Time (h) | 3 + 12 + 12 | [1] |
| Number-Average Molecular Weight (Mₙ, g/mol ) | > 100,000 | [1] |
| Glass Transition Temperature (T₉, °C) | 55 | [1] |
Logical Relationship Diagram:
Ring-Opening Polymerization (ROP) of Phenyllactide
Application Note:
Ring-opening polymerization (ROP) of phenyllactide, the cyclic dimer of 3-phenyllactic acid, is a versatile method to produce high molecular weight poly(phenyllactic acid). This two-step process first involves the synthesis of the phenyllactide monomer from 3-phenyllactic acid, followed by its polymerization. ROP can be carried out in solution or in the melt phase, with the latter generally yielding polymers with higher molecular weights and in higher yields.[2][3] A common catalyst system for the melt ROP of phenyllactide is tin(II) octoate (Sn(Oct)₂) in combination with an alcohol initiator, such as tert-butylbenzyl alcohol.[2] The properties of the resulting polymer can be tailored by controlling the reaction conditions, such as temperature, time, and catalyst/initiator ratio.
Melt Ring-Opening Polymerization
Experimental Protocol: Melt Ring-Opening Polymerization of Phenyllactide
This protocol is based on the method described by Simmons and Baker for the synthesis of poly(phenyllactide).[2]
Materials:
-
Phenyllactide (synthesized from (±)-3-phenyllactic acid)
-
Tin(II) octoate (Sn(Oct)₂)
-
tert-Butylbenzyl alcohol
-
Nitrogen gas (high purity)
-
Schlenk flask or similar reaction vessel suitable for high-temperature reactions under inert atmosphere
-
High-vacuum line
-
Heating mantle or oil bath with a temperature controller
-
Chloroform
-
Methanol
Procedure:
-
Monomer and Initiator Preparation: In a flame-dried Schlenk flask, add the purified phenyllactide and the desired amount of tert-butylbenzyl alcohol initiator.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the tin(II) octoate catalyst solution (typically dissolved in dry toluene, which is then removed under vacuum). The monomer-to-catalyst ratio is typically around 500:1 to 1000:1.
-
Melt Polymerization: Immerse the sealed flask in a preheated oil bath or heating mantle at 180°C.
-
Reaction Monitoring: The reaction mixture will become increasingly viscous as the polymerization proceeds. The reaction is typically carried out for several hours (e.g., 4-24 hours) to achieve high conversion.
-
Polymer Isolation: After the desired reaction time, remove the flask from the heat and allow it to cool to room temperature. The solid polymer can be removed by carefully breaking the flask or by dissolving the polymer in a suitable solvent.
-
Purification: Dissolve the crude polymer in chloroform and precipitate it into an excess of cold methanol.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40-50°C to a constant weight.
Quantitative Data:
| Parameter | Melt ROP | Reference |
| Catalyst/Initiator | Sn(Oct)₂ / tert-butylbenzyl alcohol | [2] |
| Temperature (°C) | 180 | [2] |
| Molecular Weight | High (Specific values not provided, but analogous PLA systems yield Mₙ > 20,000 g/mol ) | [2] |
| Yield | High | [2] |
| Glass Transition Temperature (T₉, °C) | 50 | [2][3] |
Solution Ring-Opening Polymerization
Application Note:
Solution ROP of phenyllactide offers the advantage of better temperature control and lower viscosity compared to melt polymerization. However, it generally results in lower molecular weight polymers and lower yields due to the poor solubility of the phenyllactide monomer and potential side reactions.[2] This method might be preferred for the synthesis of oligomers or when a solvent is required for subsequent processing steps.
Experimental Protocol: Solution Ring-Opening Polymerization of Phenyllactide
Materials:
-
Phenyllactide
-
Tin(II) octoate (Sn(Oct)₂) or other suitable catalyst
-
Anhydrous, high-boiling point solvent (e.g., toluene, diphenyl ether)
-
Nitrogen gas (high purity)
-
Reflux condenser
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Monomer and Solvent: In a flame-dried flask equipped with a reflux condenser and a nitrogen inlet, dissolve the phenyllactide in the anhydrous solvent.
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes.
-
Catalyst Addition: Introduce the catalyst under a positive nitrogen flow.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., reflux temperature of the solvent) and maintain for the specified reaction time (e.g., 24-72 hours).
-
Polymer Isolation and Purification: After cooling, concentrate the solution under reduced pressure and precipitate the polymer in a non-solvent like cold methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum.
Quantitative Data:
| Parameter | Solution ROP | Reference |
| Catalyst | Sn(Oct)₂ | [2] |
| Solvent | Toluene or Diphenyl ether | |
| Molecular Weight | Low | [2] |
| Yield | Low | [2] |
Experimental Workflow Diagram:
References
Enantioselective Synthesis of D- and L-3-Phenyllactic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyllactic acid (PLA) is a chiral molecule of significant interest in the pharmaceutical and food industries. Its enantiomers, D- and L-3-phenyllactic acid, serve as valuable building blocks for synthesizing bioactive compounds. D-PLA is utilized in the creation of hypoglycemic drugs and potent, low-toxicity anthelmintics, while L-PLA is a crucial precursor for the non-protein amino acid statine, anti-HIV medications, and biodegradable polymers.[1] This document provides detailed application notes and experimental protocols for the enantioselective synthesis of both D- and L-3-phenyllactic acid, with a primary focus on whole-cell biocatalytic methods, which offer high stereoselectivity and yields.
Introduction
The biological activity of many pharmaceuticals is dependent on their stereochemistry, making the enantioselective synthesis of chiral building blocks a critical aspect of drug development. 3-Phenyllactic acid, with its chiral center at the C2 position, is a prime example of a molecule where enantiomeric purity is paramount for its application.[1] While chemical synthesis methods exist, biocatalytic routes using whole cells or isolated enzymes have gained prominence due to their high efficiency, mild reaction conditions, and exceptional stereoselectivity. These methods typically involve the asymmetric reduction of a prochiral precursor, phenylpyruvic acid (PPA), catalyzed by stereospecific lactate dehydrogenases (LDHs).
Biocatalytic Synthesis Strategy
The core of the biocatalytic approach is the use of a lactate dehydrogenase that is specific for the desired enantiomer (D- or L-). To drive the reaction to completion and avoid the high cost of stoichiometric cofactor addition, a cofactor regeneration system is often coupled with the primary reaction. A common strategy involves the co-expression of glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, simultaneously regenerating the NADH required by the LDH.
Caption: General workflow for the biocatalytic synthesis of 3-phenyllactic acid.
Enantioselective Synthesis of L-3-Phenyllactic Acid
Overview
The synthesis of L-3-phenyllactic acid with high enantiomeric excess can be achieved using a recombinant Escherichia coli strain co-expressing L-lactate dehydrogenase (L-LDH) and glucose dehydrogenase (GDH). This whole-cell biocatalyst efficiently converts phenylpyruvic acid to L-PLA while continuously regenerating the necessary NADH cofactor.
Quantitative Data Summary
| Parameter | Value | Reference |
| Biocatalyst | Recombinant E. coli expressing L-LDH and GDH | [2] |
| Substrate | Phenylpyruvic acid (PPA) | [2] |
| Final L-PLA Yield | 103.8 mM | [2] |
| Enantiomeric Excess (e.e.) | 99.7% | [2] |
| Productivity | 5.2 mM·h⁻¹ per OD₆₀₀ | [2] |
Experimental Protocol
1. Biocatalyst Preparation [2]
-
Strain: Recombinant E. coli harboring a plasmid for the co-expression of L-LDH (from Lactobacillus plantarum) and GDH (from Bacillus megaterium).
-
Culture Medium: Luria-Bertani (LB) medium supplemented with a suitable antibiotic (e.g., 100 µg·mL⁻¹ ampicillin).
-
Cultivation:
-
Inoculate the culture medium and grow at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 1.2.
-
Induce gene expression by adding 0.2 mM IPTG and continue to culture at 25°C for 6 hours.
-
Harvest the cells by centrifugation (6000 × g, 5 min, 4°C).
-
Wash the cell pellet twice with 100 mM sodium phosphate buffer (pH 7.0). The resulting cell pellet is the whole-cell biocatalyst.
-
2. Whole-Cell Biotransformation (Fed-Batch) [1][2]
-
Reaction Mixture (Initial):
-
100 mM Sodium phosphate buffer (pH 7.0)
-
75.4 mM Phenylpyruvic acid (PPA)
-
100 mM Glucose
-
Whole-cell biocatalyst (to a final OD₆₀₀ of 25)
-
-
Procedure:
-
Combine the reaction components in a flask to a final volume of 20 mL.
-
Incubate at 42°C with shaking (200 rpm).
-
After 20 and 40 minutes, supplement the reaction with 2.5 mL of 500 mM PPA and 0.3 g of glucose powder.
-
Monitor the reaction progress by taking samples periodically.
-
3. Analytical Method (HPLC)
-
Sample Preparation: Centrifuge the reaction sample (10,000 × g, 5 min, 4°C) to pellet the cells. Analyze the supernatant.
-
Quantification of PPA and PLA:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Methanol/Water (e.g., 4:6 v/v) with 0.05% acetic acid.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
-
-
Determination of Enantiomeric Excess:
-
Column: Chiral column (e.g., OD-H).
-
Mobile Phase: n-hexane/isopropanol (98:2 v/v) with 0.05% acetic acid.
-
Caption: Experimental workflow for L-3-phenyllactic acid synthesis.
Enantioselective Synthesis of D-3-Phenyllactic Acid
Overview
The synthesis of D-3-phenyllactic acid is achieved through a similar biocatalytic strategy, employing a whole-cell biocatalyst engineered to express a D-specific lactate dehydrogenase (D-LDH) and a glucose dehydrogenase (GDH) for cofactor regeneration. This system has demonstrated high productivity and excellent enantioselectivity.[3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Biocatalyst | Recombinant E. coli co-expressing D-LDH and GDH | [3][4] |
| Substrate | Sodium phenylpyruvate | [3][4] |
| Substrate Concentration | 50 g·L⁻¹ | [3][4] |
| Conversion | Complete | [3][4] |
| Enantiomeric Excess (e.e.) | > 99.5% | [3][4] |
| Space-Time Yield | 262.8 g·L⁻¹·day⁻¹ | [3][4] |
Experimental Protocol
1. Biocatalyst Preparation [3]
-
Strain: Recombinant E. coli BL21(DE3) co-expressing a novel D-LDH from Lactobacillus rossiae and GDH from Exiguobacterium sibiricum.
-
Culture and Induction:
-
Cultivate the recombinant strain in a suitable medium.
-
Induce protein expression with 10 g·L⁻¹ lactose and incubate at 28°C with shaking (150 rpm) for 14 hours.[4]
-
Harvest the cells by centrifugation to be used as the whole-cell biocatalyst.
-
2. Whole-Cell Biotransformation [3]
-
Reaction Mixture:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
10 g·L⁻¹ Sodium phenylpyruvate (PPA)
-
10 g·L⁻¹ Glucose
-
10 g DCW·L⁻¹ cells (Dry Cell Weight)
-
-
Procedure:
-
Combine the reaction components in a suitable vessel.
-
Incubate at 30°C with shaking (200 rpm).
-
Monitor the conversion of PPA to D-PLA using HPLC. Under optimized conditions, complete conversion of 50 g·L⁻¹ PPA can be achieved.
-
3. Analytical Method (HPLC)
-
The analytical methods for quantifying PPA and PLA and for determining the enantiomeric excess are similar to those described for the L-PLA synthesis, utilizing appropriate standards for D-3-phenyllactic acid.
Caption: Logical relationship for D-3-phenyllactic acid synthesis.
Conclusion
Whole-cell biocatalysis presents a powerful and highly enantioselective method for the production of both D- and L-3-phenyllactic acid. By selecting the appropriate stereospecific lactate dehydrogenase and coupling it with an efficient cofactor regeneration system, high yields and exceptional enantiomeric excess can be achieved. The protocols outlined in this document provide a robust foundation for researchers in academia and industry to produce these valuable chiral building blocks for pharmaceutical and other applications.
References
- 1. Enantioselective Biosynthesis of l-Phenyllactic Acid by Whole Cells of Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient synthesis of d-phenyllactic acid by a whole-cell biocatalyst co-expressing glucose dehydrogenase and a novel d-lactate dehydrogenase from Lactobacillus rossiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of d-phenyllactic acid by a whole-cell biocatalyst co-expressing glucose dehydrogenase and a novel d-lactate dehydrogenase from Lactobacillus rossiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioseparation of 3-Phenyllactic Acid
Introduction
3-Phenyllactic acid (PLA) is a chiral carboxylic acid with significant interest in the pharmaceutical, food, and cosmetic industries due to its antimicrobial and flavoring properties. The enantiomers of 3-phenyllactic acid, (R)- and (S)-3-phenyllactic acid, often exhibit different biological activities, making their separation and quantification crucial for research, development, and quality control. These application notes provide detailed protocols for the analytical separation of 3-phenyllactic acid enantiomers using High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the enantioseparation of chiral compounds due to its high resolution, sensitivity, and versatility.[1] Three distinct HPLC methods are presented here, utilizing different chiral separation strategies: a chiral stationary phase (CSP) in normal phase and polar organic modes, and a chiral mobile phase additive (CMPA) in reversed-phase mode.
Method 1: Normal-Phase HPLC with a Chiral Stationary Phase
This method employs a cellulose-based chiral stationary phase to achieve enantioseparation under normal-phase conditions.
Application Note:
This protocol is suitable for the baseline separation of both D- and L-3-phenyllactic acid. The use of a Chiralcel OJ-H column, which is based on cellulose tris(4-methylbenzoate) as the chiral selector, provides excellent enantioselectivity.[2][3] Trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Sample Preparation: Dissolve the racemic 3-phenyllactic acid standard or sample in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralcel OJ-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane: Isopropanol: Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 261 nm |
Expected Results:
Baseline separation of the two enantiomers is expected. The elution order should be determined by injecting individual enantiomeric standards if available.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) | [2][3] |
| Mobile Phase | Hexane:Isopropanol:TFA (90:10:0.1) | [2][3] |
| Flow Rate | 0.5 mL/min | [2][3] |
| Temperature | 25°C | [2][3] |
| Detection | 261 nm | [2][3] |
Method 2: Polar Organic Mode with a Chiral Stationary Phase
This method utilizes a macrocyclic glycopeptide-based chiral stationary phase for enantioseparation in a polar organic mobile phase.
Application Note:
The Astec® CHIROBIOTIC® R column, containing ristocetin A as the chiral selector, is effective for the separation of 3-phenyllactic acid enantiomers. This method is advantageous due to the use of a simpler mobile phase compared to the normal-phase method and is compatible with mass spectrometry if a volatile buffer like ammonium acetate is used.
Experimental Protocol:
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Sample Preparation: Prepare a 1 mg/mL solution of the 3-phenyllactic acid sample in methanol. Filter through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® R, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Ammonium Acetate in Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Detection | UV at 230 nm |
Quantitative Data Summary:
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® R (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Ammonium Acetate in Methanol |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | 230 nm |
Method 3: Reversed-Phase HPLC with a Chiral Mobile Phase Additive
This method employs a standard C18 column and introduces chirality to the separation system by adding a cyclodextrin derivative to the mobile phase.[2]
Application Note:
This approach is a cost-effective alternative to purchasing a dedicated chiral column. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the mobile phase forms transient diastereomeric inclusion complexes with the 3-phenyllactic acid enantiomers, which allows for their separation on a conventional C18 stationary phase.[2] The separation is influenced by the concentration of the chiral additive, the pH of the mobile phase, and the organic modifier content.[2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Sample Preparation: Dissolve the 3-phenyllactic acid sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) containing 15 mM 2-Hydroxypropyl-β-cyclodextrin |
| Gradient | Isocratic, optimize acetonitrile percentage (e.g., 20-40%) for best resolution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | C18 (150 x 4.6 mm, 5 µm) | [2] |
| Chiral Additive | 15 mM 2-Hydroxypropyl-β-cyclodextrin | [2] |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 3.0) | [2] |
| Flow Rate | 1.0 mL/min | |
| Temperature | 30°C | |
| Detection | 210 nm |
Capillary Electrophoresis (CE) Method
Capillary electrophoresis is a powerful technique for chiral separations, offering high efficiency, short analysis times, and low sample and reagent consumption.[1][4]
Application Note:
This protocol describes the enantioseparation of 3-phenyllactic acid using a cyclodextrin as a chiral selector in the background electrolyte (BGE). The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities.
Experimental Protocol:
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length of 40 cm.
-
Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH for 20 min, followed by deionized water for 10 min, and then the background electrolyte for 15 min. Between runs, rinse with 0.1 M NaOH for 2 min, water for 2 min, and BGE for 3 min.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM 2,6-di-O-methyl-β-cyclodextrin.
-
Sample Preparation: Dissolve the 3-phenyllactic acid sample in water or BGE to a concentration of 0.5 mg/mL.
CE Conditions:
| Parameter | Value |
| Capillary | Fused-silica, 50 µm I.D., 40 cm effective length |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) with 20 mM 2,6-di-O-methyl-β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV at 200 nm |
Expected Results:
The two enantiomers of 3-phenyllactic acid will migrate at different times, resulting in two separate peaks in the electropherogram.
Gas Chromatography (GC) Method
For GC analysis of non-volatile compounds like 3-phenyllactic acid, a derivatization step is necessary to increase volatility and thermal stability.
Application Note:
This protocol involves a two-step derivatization of 3-phenyllactic acid followed by separation on a chiral GC column. The hydroxyl and carboxyl groups are first converted to their trimethylsilyl (TMS) ethers and esters, respectively. The resulting derivatives are then separated on a cyclodextrin-based chiral capillary column.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.
-
Sample Derivatization:
-
Place 1 mg of the dried 3-phenyllactic acid sample in a reaction vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
GC Conditions:
| Parameter | Value |
| Column | Chiraldex G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, then ramp to 200°C at 5°C/min, hold for 5 min |
| Detector Temperature | 280°C (FID) or MS transfer line at 280°C |
| Injection Volume | 1 µL (split injection, 50:1 split ratio) |
Expected Results:
The derivatized enantiomers of 3-phenyllactic acid will be separated on the chiral column, yielding two distinct peaks.
Visualizations
Caption: General workflow for HPLC-based enantioseparation of 3-phenyllactic acid.
Caption: Experimental workflow for capillary electrophoresis enantioseparation.
Caption: Workflow for the GC-based enantioseparation of 3-phenyllactic acid.
References
- 1. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioseparation of 3-phenyllactic acid by chiral ligand exchange countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (±)-3-Phenyllactic Acid in Agricultural Applications for Plant Health
For distribution to researchers, scientists, and drug development professionals.
Introduction
(±)-3-Phenyllactic acid (PLA) is a naturally occurring organic acid produced by various microorganisms, including lactic acid bacteria found in fermented materials like Bokashi fertilizer.[1] It has garnered attention in agricultural research for its potential as a biostimulant to enhance plant health. PLA's primary mode of action in plants is through its conversion to phenylacetic acid (PAA), a known endogenous auxin.[2] This conversion triggers auxin signaling pathways, leading to significant effects on plant growth and development, particularly root architecture. Furthermore, the resulting PAA has been shown to induce systemic resistance in plants against certain pathogens. This document provides detailed application notes and experimental protocols for the use of (±)-3-Phenyllactic acid in agricultural research, focusing on its role in promoting plant health through enhanced root growth and induced disease resistance.
I. Application Notes
Plant Growth Promotion: Root System Enhancement
(±)-3-Phenyllactic acid serves as a potent promoter of root development in various plant species. Its application can lead to an increase in lateral and adventitious root formation, which is crucial for nutrient and water uptake, and overall plant vigor.
-
Mechanism of Action: Exogenously applied PLA is absorbed by the plant and converted into phenylacetic acid (PAA), a natural auxin.[2] PAA then stimulates the auxin signaling pathway, which regulates root growth. This is evidenced by studies in Arabidopsis thaliana, where PLA was found to inhibit primary root elongation while increasing lateral root density. This effect was not observed in auxin signaling mutants, confirming the role of the auxin pathway.
-
Synergistic Effects: The root-promoting activity of PLA can be synergistically enhanced by the presence of tryptophan. While PLA itself does not significantly affect endogenous indole-3-acetic acid (IAA) levels, its combination with tryptophan, a precursor to IAA, can lead to a more pronounced effect on root development.
-
Target Crops: Research has demonstrated positive effects on the root systems of both monocots and dicots, including adzuki beans (Vigna angularis) and the model plant Arabidopsis thaliana.
Induced Disease Resistance
The conversion of (±)-3-Phenyllactic acid to phenylacetic acid (PAA) in planta is a key factor in its contribution to plant disease resistance. PAA has been identified as an elicitor of Induced Systemic Resistance (ISR), a state of heightened plant immunity against a broad spectrum of pathogens.
-
Mechanism of Action: PAA has been shown to induce systemic resistance in tomato plants against Fusarium wilt.[3][4] Application of PAA leads to a significant reduction in disease severity. The underlying mechanism involves the extensive re-modulation of the plant's metabolic networks and the upregulation of various phenylpropanoid precursors, such as L-phenylalanine, cinnamic acid, benzoic acid, caffeic acid, and salicylic acid.[3] This metabolic reprogramming primes the plant for a more robust and rapid defense response upon pathogen attack. The ISR induced by PAA is a salicylic acid (SA)-independent pathway, relying on jasmonic acid (JA) and ethylene (ET) signaling.[4]
-
Antimicrobial Properties: In addition to inducing systemic resistance within the plant, PLA itself exhibits direct antimicrobial and antifungal properties. In vitro studies have demonstrated its efficacy against a range of plant pathogenic fungi. This suggests a dual role for PLA in plant protection: direct inhibition of pathogen growth and enhancement of the plant's own defense systems.
-
Target Pathogens: PAA, the active form of PLA in planta, has shown significant efficacy in reducing the disease index of Fusarium oxysporum in tomato.[3][4]
Abiotic Stress Tolerance (Hypothesized)
While direct evidence for (±)-3-Phenyllactic acid enhancing abiotic stress tolerance is still emerging, its mechanism of action suggests a potential role. The phenylpropanoid pathway, which is stimulated by the PLA-derived PAA, is known to be activated under various environmental stresses, leading to the accumulation of protective compounds.[5] This suggests that PLA application could potentially enhance tolerance to abiotic stressors such as drought, salinity, and extreme temperatures, an area that warrants further investigation.
II. Data Presentation
Table 1: Effect of (±)-3-Phenyllactic Acid on Plant Root Growth
| Plant Species | Treatment | Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | (±)-3-Phenyllactic acid | Not specified | Inhibition of primary root elongation, increase in lateral root density. | |
| Vigna angularis (Adzuki bean) | (±)-3-Phenyllactic acid | Not specified | Promotion of adventitious root formation in cuttings. | [6] |
| Vigna angularis (Adzuki bean) | (±)-3-Phenyllactic acid + L-tryptophan | Not specified | Synergistic enhancement of root promotion activity. | [6] |
Table 2: In Planta Disease Control Efficacy of Phenylacetic Acid (PAA)
| Plant Species | Pathogen | Treatment | Concentration | Disease Index Reduction (%) | Reference |
| Tomato (Solanum lycopersicum) | Fusarium oxysporum | Phenylacetic acid | 0.1 mM | 58.4 | [3][4] |
| Tomato (Solanum lycopersicum) | Fusarium oxysporum | Phenylacetic acid | 1.0 mM | 76.7 | [3][4] |
III. Experimental Protocols
Protocol 1: Evaluation of Root Growth Promotion in Arabidopsis thaliana
Objective: To assess the effect of (±)-3-Phenyllactic acid on primary and lateral root growth in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
(±)-3-Phenyllactic acid stock solution (e.g., 100 mM in DMSO)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri plates (square, 120 mm)
-
Sterile water
-
Ethanol (70%)
-
Bleach solution (e.g., 20% commercial bleach)
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature
-
Scanner and image analysis software (e.g., ImageJ)
Methodology:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of bleach solution. Vortex for 10 minutes.
-
Wash seeds 5 times with sterile water.
-
Resuspend seeds in 0.1% sterile agar solution and store at 4°C for 2-3 days for stratification.
-
-
Preparation of Growth Medium:
-
Prepare half-strength MS medium with 1% sucrose and solidify with 0.8% agar.
-
Autoclave and cool to approximately 50°C.
-
Add (±)-3-Phenyllactic acid from the stock solution to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a solvent control (DMSO) and a no-treatment control.
-
Pour the medium into sterile square Petri plates.
-
-
Plating and Growth:
-
Once the medium has solidified, place 8-10 sterilized seeds in a line on the surface of the agar in each plate.
-
Seal the plates with micropore tape and place them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection and Analysis:
-
After 7-10 days of growth, scan the plates at high resolution.
-
Measure the primary root length and count the number of lateral roots for each seedling using image analysis software.
-
Perform statistical analysis (e.g., ANOVA) to compare the different treatments.
-
Protocol 2: Induced Systemic Resistance Assay in Tomato against Fusarium oxysporum
Objective: To determine if (±)-3-Phenyllactic acid can induce systemic resistance in tomato plants against Fusarium oxysporum. Since PLA is converted to PAA in planta, PAA can be used directly to test the induction of resistance.
Materials:
-
Tomato seeds (a susceptible cultivar, e.g., 'Moneymaker')
-
(±)-3-Phenyllactic acid or Phenylacetic acid
-
Fusarium oxysporum f. sp. lycopersici culture
-
Potato Dextrose Broth (PDB)
-
Sterile potting mix
-
Pots
-
Growth chamber or greenhouse
-
Hemocytometer
Methodology:
-
Plant Growth:
-
Sow tomato seeds in pots with sterile potting mix and grow in a growth chamber or greenhouse at 25-28°C with a 16-hour light/8-hour dark photoperiod.
-
Water the plants as needed. Use plants at the 3-4 true leaf stage for the experiment.
-
-
Inoculum Preparation:
-
Grow Fusarium oxysporum in PDB on a rotary shaker for 5-7 days at 25°C.
-
Filter the culture through sterile cheesecloth to remove mycelia.
-
Centrifuge the filtrate to collect spores. Wash the spores with sterile water and resuspend.
-
Adjust the spore suspension to a concentration of 1 x 10^6 spores/mL using a hemocytometer.
-
-
Plant Treatment:
-
Prepare solutions of (±)-3-Phenyllactic acid or Phenylacetic acid at desired concentrations (e.g., 0.1 mM and 1.0 mM) in sterile water.
-
Drench the soil of each pot with 50 mL of the respective treatment solution. Use water as a control.
-
Apply the treatments 3 days before pathogen inoculation to allow for the induction of resistance.
-
-
Pathogen Inoculation:
-
Inoculate the plants by drenching the soil with 50 mL of the Fusarium oxysporum spore suspension.
-
Include a mock-inoculated control group (drenched with water instead of spore suspension).
-
-
Disease Assessment:
-
Maintain the plants in the growth chamber or greenhouse.
-
Assess disease severity 2-3 weeks after inoculation using a disease rating scale (e.g., 0 = no symptoms, 1 = slight yellowing, 2 = moderate wilting, 3 = severe wilting, 4 = plant death).
-
Calculate the disease index for each treatment group.
-
-
Data Analysis:
-
Perform statistical analysis (e.g., ANOVA) to compare the disease index between the different treatments.
-
IV. Visualizations
Caption: Signaling pathway of (±)-3-Phenyllactic acid in plants.
References
- 1. The potential of lactic acid bacteria in mediating the control of plant diseases and plant growth stimulation in crop production - A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phenylacetic Acid Is ISR Determinant Produced by Bacillus fortis IAGS162, Which Involves Extensive Re-modulation in Metabolomics of Tomato to Protect against Fusarium Wilt [frontiersin.org]
- 4. Phenylacetic Acid Is ISR Determinant Produced by Bacillus fortis IAGS162, Which Involves Extensive Re-modulation in Metabolomics of Tomato to Protect against Fusarium Wilt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Insight into the Role of Phenolics in Abiotic Stress Tolerance in Plants: Current Perspective for Sustainable Environment - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing (+-)-3-Phenyllactic Acid Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of (+-)-3-Phenyllactic acid (PLA) in fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during PLA fermentation experiments.
| Issue | Potential Causes | Recommended Solutions |
| Low or No PLA Production | Inadequate Precursor Supply: Phenylalanine (Phe) or Phenylpyruvic acid (PPA) are essential precursors for PLA synthesis.[1][2] | - Supplement the fermentation medium with Phenylalanine or Phenylpyruvic acid.- Optimize the concentration of the precursor; studies have shown significant yield increases with PPA supplementation.[1] |
| Suboptimal pH: The activity of lactate dehydrogenase, a key enzyme in PLA synthesis, is pH-dependent. | - Monitor and control the pH of the fermentation broth. Fed-batch fermentation with pH-control has been shown to be an effective strategy.[3] | |
| Insufficient Lactate Dehydrogenase (LDH) Activity: LDH is crucial for the conversion of PPA to PLA.[1][2] | - Select microbial strains known for high LDH activity.- Strategies like microencapsulation of cells can increase LDH activity.[2] | |
| Low Cell Density: A lower concentration of microbial cells will result in reduced overall PLA production. | - Optimize culture conditions (e.g., temperature, aeration, nutrient composition) to promote cell growth.- Consider fed-batch fermentation to achieve higher cell densities.[4] | |
| Inhibition of Microbial Growth | Substrate Inhibition: High concentrations of precursors like PPA can be toxic to microorganisms. | - Implement a fed-batch strategy with intermittent feeding of the precursor to maintain a non-toxic concentration in the medium.[3] |
| Product Inhibition: Accumulation of PLA and other organic acids can lower the pH and inhibit cell growth. | - Control the pH of the culture medium by adding a buffer or through automated pH control.- Investigate in-situ product removal techniques. | |
| Nutrient Limitation: Depletion of essential nutrients in the medium can limit cell growth and PLA production. | - Optimize the composition of the fermentation medium. Cheese whey has been explored as a cost-effective alternative to MRS medium.[5][6] | |
| Inconsistent PLA Yields Between Batches | Variability in Inoculum: Inconsistent age, size, or metabolic state of the inoculum can lead to variable fermentation performance. | - Standardize the inoculum preparation protocol, ensuring consistent cell density and growth phase. |
| Fluctuations in Fermentation Conditions: Minor variations in temperature, pH, or aeration can impact PLA production. | - Ensure precise monitoring and control of all fermentation parameters. | |
| Genetic Instability of the Production Strain: The PLA production capability of the microbial strain may degrade over successive subcultures. | - Maintain a stock of the high-producing strain and limit the number of subcultures.- Periodically re-isolate and screen for high-producing colonies. | |
| Difficulty in PLA Extraction and Quantification | Inefficient Extraction Method: The chosen solvent or extraction procedure may not effectively recover PLA from the fermentation broth. | - Use ethyl acetate for the extraction of PLA from the cell-free supernatant.[1] |
| Inaccurate Quantification: Improper HPLC (High-Performance Liquid Chromatography) conditions can lead to erroneous results. | - Utilize a C18 column for reverse-phase HPLC with UV detection at 210 nm for accurate PLA quantification.[2][7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (PLA) is a natural organic acid with broad-spectrum antimicrobial activity against both bacteria and fungi.[2][8] This property makes it a valuable compound for applications in food preservation, as a feed additive, and potentially in pharmaceuticals.[7][9]
Q2: What microorganisms are commonly used to produce PLA?
A2: PLA is primarily produced by lactic acid bacteria (LAB), including species of Lactobacillus, Pediococcus, Leuconostoc, and Enterococcus.[1] Some strains of Lactobacillus plantarum and Lactobacillus crustorum have been specifically studied for their PLA production capabilities.[2][7][10]
Q3: What is the metabolic pathway for PLA production in lactic acid bacteria?
A3: In lactic acid bacteria, PLA is synthesized from the amino acid phenylalanine. The process involves two main steps:
-
Transamination: Phenylalanine is converted to phenylpyruvic acid (PPA) by an aminotransferase.[1][2]
-
Reduction: PPA is then reduced to PLA by the enzyme lactate dehydrogenase (LDH).[1][2]
Q4: What are typical yields of this compound in fermentation?
A4: PLA yields can vary significantly depending on the microbial strain, fermentation conditions, and process strategy. Yields in simple batch cultures are often low (less than 1 mM).[2] However, with optimization strategies such as precursor feeding, pH control, and fed-batch fermentation, yields can be substantially increased. For instance, fed-batch fermentation of Lactobacillus sp. SK007 with PPA feeding and pH control resulted in a PLA production rate of 0.241 g/L/h.[3] In another study using a metabolically engineered E. coli, a yield of 52.89 ± 0.25 g/L was achieved in a 6 L fermenter.[4]
Quantitative Data on PLA Production
The following tables summarize quantitative data from various studies to facilitate comparison of different fermentation strategies and their outcomes.
Table 1: Effect of Phenylpyruvic Acid (PPA) Supplementation on PLA Production
| Microorganism | Fermentation Medium | PPA Concentration (mg/mL) | PLA Concentration (mM) | Reference |
| Lactobacillus sp. MSC-C2 | MRS Broth | 0 | 0.8 ± 0.012 | [1] |
| 1 | 3.88 ± 0.12 | [1] | ||
| 3 | ~11 | [1] | ||
| Lactobacillus sp. K40 | MRS Broth | 0 | 0.08 | [1] |
| 1 | Not specified, but lower than MSC-C2 | [1] | ||
| 3 | ~11 | [1] |
Table 2: Comparison of PLA Production in Different Fermentation Modes
| Microorganism | Fermentation Mode | Key Parameters | PLA Yield | Reference |
| Lactobacillus sp. SK007 | Fed-batch | Intermittent PPA feeding and pH-control | 0.241 g/L/h (production rate) | [3] |
| Lactobacillus plantarum AB-1 (Free cells) | Batch | Standard conditions | 0.266 g/L | [2] |
| Lactobacillus plantarum AB-1 (Microencapsulated) | Batch | Enhanced quorum sensing | 0.328 g/L (23.44% higher than free cells) | [2] |
| Engineered E. coli MG-P10 | Shake Flask | 40 g/L glucose | 1.42 ± 0.02 g/L | [4] |
| Engineered E. coli MG-P10 | 6 L Fermenter | Dissolved oxygen feedback feeding | 52.89 ± 0.25 g/L | [4] |
| Lactobacillus crustorum NWAFU 1078 | Batch (Free-whole-cells) | Optimal conditions | 15.2 mmol/L | [10] |
| Lactobacillus crustorum NWAFU 1078 | Continuous (Free-whole-cells) | 0.6 dilution rate | 6.5 mmol/L/h | [10] |
Experimental Protocols
1. Preparation of Inoculum for PLA Fermentation
This protocol describes the preparation of a standardized inoculum of lactic acid bacteria for consistent fermentation results.
-
Materials:
-
De Man, Rogosa and Sharpe (MRS) broth
-
Cryopreserved stock of the PLA-producing LAB strain
-
Incubator
-
Spectrophotometer
-
-
Procedure:
-
Aseptically transfer a loopful of the cryopreserved LAB stock into 10 mL of sterile MRS broth.
-
Incubate at the optimal temperature for the specific strain (e.g., 30°C or 37°C) for 18-24 hours.[7][11]
-
After incubation, transfer a portion of the culture to fresh MRS broth (e.g., a 1:100 dilution) and incubate under the same conditions to obtain a fresh seed culture.
-
Monitor the growth of the seed culture by measuring the optical density at 600 nm (OD600).
-
Harvest the cells when they reach the mid-to-late exponential growth phase by centrifugation (e.g., 8000 x g for 10 minutes).
-
Wash the cell pellet with a sterile saline solution or fresh medium to remove any residual metabolites.
-
Resuspend the cell pellet in the fermentation medium to achieve the desired starting cell density for your experiment.
-
2. Quantification of this compound using HPLC
This protocol outlines the procedure for quantifying the concentration of PLA in a fermentation broth.
-
Materials:
-
Cell-free supernatant from the fermentation
-
Ethyl acetate
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)
-
PLA standard of known concentration
-
0.22 µm syringe filters
-
-
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cells.[2]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to obtain the cell-free supernatant.[2]
-
Extract the PLA from the cell-free supernatant by adding an equal volume of ethyl acetate. Vortex vigorously and allow the phases to separate.
-
Carefully collect the upper ethyl acetate layer containing the PLA.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Set the UV detector to a wavelength of 210 nm.[2]
-
Equilibrate the C18 column with the mobile phase.
-
Inject a known volume of the prepared sample onto the column.
-
Run the HPLC method with a suitable gradient to separate the PLA from other components.
-
Identify the PLA peak based on the retention time of the PLA standard.
-
Quantify the concentration of PLA in the sample by comparing the peak area to a standard curve generated from known concentrations of the PLA standard.
-
-
Visualizations
Caption: Metabolic pathway of this compound synthesis in lactic acid bacteria.
Caption: General experimental workflow for this compound fermentation.
References
- 1. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 2. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GCRIS [gcris.iyte.edu.tr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Solubility Challenges of (+-)-3-Phenyllactic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "(+-)-3-Phenyllactic acid" in aqueous solutions.
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A1: Initial difficulties in dissolving this compound in aqueous solutions are common due to its limited water solubility. The solubility of 3-Phenyllactic acid in PBS (pH 7.2) is approximately 0.2 mg/mL[1]. For higher concentrations, several strategies can be employed. First, consider preparing a stock solution in an organic solvent and then diluting it into your aqueous buffer.
Recommended Organic Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO): Soluble at ≥ 100 mg/mL[2].
-
Dimethylformamide (DMF): Solubility is approximately 12 mg/mL[1].
-
Ethanol: Soluble.
Experimental Protocol: Preparing a Stock Solution
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Gently vortex or sonicate the mixture until the solid is completely dissolved. Purging with an inert gas is recommended to prevent degradation[1].
-
For your experiment, perform serial dilutions of the stock solution into your aqueous buffer to reach the final desired concentration.
-
Important: Ensure the final concentration of the organic solvent in your aqueous solution is minimal, as it may have physiological effects[1].
Q2: My experimental protocol requires a completely organic solvent-free aqueous solution of this compound at a concentration higher than 0.2 mg/mL. What should I do?
A2: To prepare an organic solvent-free aqueous solution with a higher concentration of this compound, adjusting the pH of the solution is the most effective method. As this compound is a weak acid with a pKa around 4.02, increasing the pH above its pKa will deprotonate the carboxylic acid group, forming the more soluble phenyllactate salt.
Experimental Protocol: pH Adjustment for Enhanced Solubility
-
Prepare a suspension of this compound in your desired aqueous buffer.
-
While stirring, slowly add a base (e.g., 1 M NaOH) dropwise to the suspension.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the this compound is fully dissolved. The pH of the solution will be above the pKa of the compound.
-
Adjust the pH to your desired experimental value by adding a suitable acid (e.g., 1 M HCl) or buffer component, while monitoring for any precipitation.
Q3: Can I use co-solvents to improve the aqueous solubility of this compound for in vivo studies?
A3: Yes, co-solvents are a viable option for increasing the solubility of this compound in formulations for in vivo experiments. A common approach involves a multi-component co-solvent system.
Experimental Protocol: Co-solvent System for In Vivo Formulation
This protocol is a general guideline and may require optimization for your specific application.
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, a common co-solvent system includes PEG300, Tween 80, and a saline or PBS buffer. A suggested volumetric ratio could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH₂O.
-
To prepare the formulation, add the required volume of the DMSO stock solution to the PEG300 and mix well.
-
Add the Tween 80 and mix until the solution is clear.
-
Finally, add the saline or PBS buffer to the mixture and mix thoroughly.
-
It is recommended to prepare this formulation fresh on the day of use.
Frequently Asked Questions (FAQs)
Q: What is the aqueous solubility of this compound?
A: The solubility of this compound in phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.2 mg/mL[1]. Its solubility is pH-dependent and increases in alkaline conditions.
Q: What is the pKa of this compound?
A: The strongest acidic pKa of L-3-Phenyllactic acid is predicted to be around 4.02. This value is important for developing pH-adjustment strategies to enhance solubility.
Q: In which organic solvents is this compound soluble?
A: this compound is soluble in several organic solvents. Known solubility data is summarized in the table below.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL[2] |
| Dimethylformamide (DMF) | ~12 mg/mL[1] |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
Q: Can salt formation improve the aqueous solubility of this compound?
A: Yes, forming a salt of this compound is a highly effective method to increase its aqueous solubility[3][4][5]. Since it is a carboxylic acid, reacting it with a suitable base will form a more soluble salt. This is the principle behind the pH adjustment method.
Visual Guides
References
Troubleshooting low antimicrobial efficacy of 3-phenyllactic acid solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-phenyllactic acid (PLA) solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments involving the antimicrobial properties of 3-phenyllactic acid.
Q1: Why am I observing lower than expected or no antimicrobial activity with my 3-phenyllactic acid solution?
A1: Several factors can contribute to low antimicrobial efficacy. Consider the following troubleshooting steps:
-
pH of the Solution: The antimicrobial activity of 3-phenyllactic acid is highly pH-dependent. Its efficacy is significantly greater in acidic conditions. Ensure the pH of your experimental medium is optimal for PLA activity, ideally below its pKa of 3.46 to favor the undisassociated form which can more easily cross microbial membranes.[1] A neutral or alkaline pH will drastically reduce its effectiveness.[2]
-
Concentration of PLA: Verify the concentration of your 3-phenyllactic acid solution. Inadequate concentrations will not produce the desired antimicrobial effect. Refer to the table below for typical Minimum Inhibitory Concentrations (MICs) against various microorganisms.
-
Microbial Strain and Growth Phase: Susceptibility to PLA can vary between different microbial species and even strains. Additionally, the growth phase of the microorganism can impact its susceptibility. Bacteria in the logarithmic growth phase are often more susceptible to antimicrobials that target cell wall synthesis or other active processes.[3]
-
Solution Stability: 3-phenyllactic acid solutions, particularly aqueous solutions, may have limited stability. It is recommended to prepare fresh solutions for your experiments. Aqueous solutions of PLA are not recommended to be stored for more than one day.[4] Stock solutions in organic solvents like DMSO are more stable.[4]
-
Purity of the Compound: Ensure the purity of the 3-phenyllactic acid used. Impurities could interfere with its antimicrobial activity.
Q2: My 3-phenyllactic acid powder is not dissolving well in my aqueous buffer.
A2: 3-phenyllactic acid has limited solubility in aqueous buffers, especially at neutral pH.[4] To improve solubility:
-
Use an Organic Solvent for Stock Solution: Prepare a concentrated stock solution in an organic solvent such as DMSO or dimethylformamide (DMF), where it is more soluble.[4] You can then dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect the microorganisms in your assay.
-
Adjust the pH: Lowering the pH of the aqueous buffer can increase the solubility of 3-phenyllactic acid.
-
Gentle Heating and Sonication: For some solutions, gentle heating or sonication can aid in dissolution. However, be cautious about the stability of the compound under these conditions.
Q3: I am seeing inconsistent results between experimental replicates.
A3: Inconsistent results can stem from several sources. Here is a checklist to ensure reproducibility:
-
Standardized Inoculum: Ensure that the microbial inoculum is standardized for each experiment, typically to a 0.5 McFarland standard.[5]
-
Homogenous Solution: Make sure your 3-phenyllactic acid solution is completely dissolved and homogenous before use.
-
Consistent Incubation Conditions: Maintain consistent incubation temperature, time, and atmospheric conditions for all replicates.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents.
-
Control Wells: Include appropriate positive (microbe growth without PLA) and negative (medium only) controls in every experiment to validate your results.
Q4: Can I combine 3-phenyllactic acid with other antimicrobial agents?
A4: Yes, studies have shown that 3-phenyllactic acid can exhibit synergistic effects when combined with other antimicrobials. For example, it has been shown to work in combination with nisin and methylglyoxal, enhancing their antibacterial activity.[6][7] When planning such experiments, it is important to perform a checkerboard assay or a time-kill synergy study to determine the nature of the interaction (synergistic, additive, or antagonistic).
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of 3-Phenyllactic Acid Against Various Microorganisms
| Microorganism | Gram Stain | MIC (mg/mL) | MIC (mM) | pH | Reference |
| Listeria monocytogenes | Gram-positive | ~1.25 | ~7.5 | Not Specified | [1] |
| Listeria innocua | Gram-positive | 0.26 - 7.47 | 1.6 - 45 | 4.5 - 7.0 | [1] |
| Staphylococcus aureus | Gram-positive | Not Specified | - | - | [8] |
| Escherichia coli | Gram-negative | Not Specified | - | - | [8] |
| Aggregatibacter actinomycetemcomitans | Gram-negative | 3.3 | 20 | Not Specified | [3] |
| Klebsiella pneumoniae | Gram-negative | 2.5 | ~15 | Not Specified | [9] |
| Rhizopus sp. | Fungus | 180 | ~1083 | Not Specified | [10] |
| Mucor sp. | Fungus | 180 | ~1083 | Not Specified | [10] |
Note: MIC values can vary depending on the specific strain, experimental conditions, and methodology used.
Experimental Protocols
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps to determine the MIC of 3-phenyllactic acid against a specific bacterial strain.
Materials:
-
3-phenyllactic acid (PLA)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of PLA Stock Solution: Prepare a concentrated stock solution of PLA in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the PLA stock solution with the broth medium to achieve a range of desired concentrations. Leave the last column of wells with broth only to serve as a positive control.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add the diluted inoculum to all wells containing the PLA dilutions and the positive control wells. Add only broth to a few wells to serve as a negative (sterility) control.
-
Incubation: Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 16-20 hours.
-
Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of PLA that completely inhibits visible growth of the bacteria. A microplate reader can also be used to measure the optical density (OD) at 600 nm.
Visualizations
Caption: Mechanism of action of 3-phenyllactic acid.
Caption: Experimental workflow for MIC determination.
References
- 1. The importance of growth kinetic analysis in determining bacterial susceptibility against antibiotics and silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 3. academic.oup.com [academic.oup.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 7. realworldml.github.io [realworldml.github.io]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Stability of "(+-)-3-Phenyllactic acid" under different pH and temperature conditions
Welcome to the technical support center for (±)-3-Phenyllactic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of (±)-3-Phenyllactic acid under various experimental conditions. Here you will find frequently asked questions, troubleshooting guides, and generalized experimental protocols to assist in your research and development activities.
Disclaimer: Specific quantitative stability data for (±)-3-Phenyllactic acid under a wide range of pH and temperature conditions is not extensively available in public literature. The information provided here is based on general knowledge of alpha-hydroxy acids (AHAs) and principles of pharmaceutical forced degradation studies. It is highly recommended to perform specific stability studies for your unique formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid (±)-3-Phenyllactic acid?
For long-term storage, solid (±)-3-Phenyllactic acid should be stored in a well-sealed container, protected from light and moisture, at temperatures of -20°C.[1][2] For shorter periods, storage at 4°C in a dry environment is also acceptable.
Q2: How stable is (±)-3-Phenyllactic acid in aqueous solutions?
Aqueous solutions of (±)-3-Phenyllactic acid are not recommended for long-term storage. One supplier suggests not storing aqueous solutions for more than one day.[1][2] The stability in solution is expected to be highly dependent on pH, temperature, and the presence of other excipients.
Q3: What are the likely degradation pathways for (±)-3-Phenyllactic acid?
As an alpha-hydroxy acid, (±)-3-Phenyllactic acid is susceptible to degradation through several pathways, particularly under stress conditions:
-
Hydrolysis: The ester-like linkage in potential dimers or oligomers, or in formulated esters, can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The benzylic position and the alpha-hydroxy acid moiety could be susceptible to oxidation.
-
Decarboxylation: At elevated temperatures, alpha-hydroxy acids can undergo decarboxylation.
-
Photodegradation: Aromatic compounds can be sensitive to light.
Q4: How can I monitor the stability of (±)-3-Phenyllactic acid in my experiments?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is essential.[3][4][5] This method should be able to separate the intact (±)-3-Phenyllactic acid from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency in an aqueous formulation. | Degradation due to pH instability. | Determine the optimal pH for your formulation by conducting a pH stability profile study. Buffer the formulation to maintain the optimal pH. |
| Degradation due to high temperature. | Store the formulation at a lower temperature. Conduct a temperature stability study to determine the acceptable storage temperature range. | |
| Oxidative degradation. | Protect the formulation from oxygen by using sealed containers or adding an antioxidant. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Perform forced degradation studies to generate potential degradation products and identify them using techniques like LC-MS.[6] |
| Discoloration of the solution. | Photodegradation or oxidation. | Protect the solution from light by using amber vials or storing it in the dark. Consider the use of antioxidants. |
Experimental Protocols
Protocol: Forced Degradation Study for (±)-3-Phenyllactic Acid
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of (±)-3-Phenyllactic acid under various stress conditions.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
(±)-3-Phenyllactic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (±)-3-Phenyllactic acid in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).[7][8][9] Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.[7][8][9] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.[5]
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 70°C) for a specified time.[10]
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed HPLC method. The method should be capable of separating the parent compound from any degradation products. A typical starting point for method development could be a C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic acid).
-
-
Data Analysis:
-
Calculate the percentage degradation of (±)-3-Phenyllactic acid under each stress condition.
-
Identify and characterize the major degradation products using techniques like LC-MS if necessary.
-
Data Presentation: Typical Forced Degradation Conditions
While specific data for (±)-3-Phenyllactic acid is unavailable, the following table outlines typical conditions used in forced degradation studies for pharmaceutical compounds.
| Stress Condition | Reagent/Condition | Typical Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 80°C | 1 - 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 80°C | 1 - 24 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 1 - 24 hours |
| Thermal (Solid) | Dry Heat | 60°C - 105°C | 1 - 7 days |
| Thermal (Solution) | Reflux | Boiling point of solvent | 1 - 24 hours |
| Photostability | ICH Q1B Option 1 or 2 | As per guidelines | As per guidelines |
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
Technical Support Center: Refinement of 3-Phenyllactic Acid Extraction Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of 3-phenyllactic acid (PLA) extraction protocols from natural sources.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction, purification, and quantification of 3-phenyllactic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low PLA Yield | Insufficient Precursor: PLA is often produced by microorganisms from the precursor phenylalanine or phenylpyruvic acid (PPA). Natural sources may have limited amounts of these precursors.[1][2] | - Supplement the fermentation medium with phenylalanine or PPA. The optimal concentration should be determined empirically, as high concentrations can sometimes be inhibitory. - For plant extracts, consider co-fermentation with a microorganism known for efficient precursor conversion. |
| Suboptimal Fermentation Conditions: Factors such as pH, temperature, and incubation time can significantly impact PLA production by microorganisms. | - Optimize fermentation parameters. For instance, some Lactobacillus strains show maximal PLA production after 48 hours at 30°C.[1] - Consider using neutralizers like CaCO3 in the fermentation broth to maintain an optimal pH. | |
| Inefficient Extraction: The chosen solvent or extraction method may not be optimal for releasing PLA from the sample matrix. | - For liquid samples (e.g., fermentation broth), direct extraction with a solvent like ethyl acetate is common. Ensure thorough mixing and phase separation. - For solid or semi-solid samples (e.g., honey, plant material), initial solubilization followed by solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.[3] | |
| Poor HPLC Resolution/ Peak Shape | Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good chromatographic separation of organic acids like PLA. | - Use a buffered mobile phase to maintain a consistent pH. Acidifying the mobile phase (e.g., with 0.05% trifluoroacetic acid or 0.5% phosphoric acid) can improve peak shape by suppressing the ionization of PLA.[3] - Adjust the organic modifier (e.g., methanol or acetonitrile) gradient to achieve better separation from interfering compounds. |
| Column Overload: Injecting too concentrated a sample can lead to broad or tailing peaks. | - Dilute the sample before injection. - If high sensitivity is required, consider a pre-concentration step followed by injection of a smaller volume. | |
| Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the analyte signal, causing ion suppression or enhancement in mass spectrometry, or overlapping peaks in UV detection.[4][5][6] | - Improve sample clean-up. This can include protein precipitation (e.g., with acetone), solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering substances.[4] - Use a matrix-matched calibration curve to compensate for matrix effects. - If using mass spectrometry, an isotopically labeled internal standard can help to correct for variations in ionization.[4] | |
| Inconsistent Quantification Results | Sample Degradation: PLA may be unstable under certain extraction or storage conditions. | - Process samples promptly after collection. - If storage is necessary, freeze the samples at -20°C or lower. - Avoid prolonged exposure to high temperatures or extreme pH during extraction. |
| Inaccurate Calibration: An improperly prepared or aged calibration curve can lead to quantification errors. | - Prepare fresh calibration standards regularly. - Ensure the concentration range of the calibration curve brackets the expected concentration of PLA in the samples. | |
| Instrumental Drift: Fluctuations in detector response or pump flow rate can affect reproducibility. | - Allow the HPLC system to equilibrate thoroughly before starting a sequence. - Regularly perform system suitability tests to monitor performance. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying 3-phenyllactic acid?
A1: The most widely used method for the quantification of 3-phenyllactic acid is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1] Detection is typically performed at a wavelength of around 210 nm.[1]
Q2: How can I improve the yield of PLA from microbial fermentation?
A2: To enhance PLA production from microbial sources, consider the following:
-
Strain Selection: Screen different strains of lactic acid bacteria (LAB) as some are known to be high producers of PLA.
-
Precursor Supplementation: Add phenylalanine or phenylpyruvic acid (PPA) to the culture medium.[1][2]
-
Optimization of Culture Conditions: Systematically optimize parameters such as temperature, pH, and incubation time for your specific microbial strain.
-
Co-culturing: In some cases, co-culturing with other microorganisms can enhance the production of PLA.
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects refer to the influence of other components in your sample (the matrix) on the analytical signal of the analyte of interest (PLA).[5] These effects can either suppress or enhance the signal, leading to an underestimation or overestimation of the PLA concentration.[5] Matrix effects are particularly prominent in complex samples like fermentation broths, honey, and plant extracts.[4][6] To mitigate these effects, it is crucial to have an effective sample clean-up procedure and to use matrix-matched calibration standards or an internal standard.[4]
Q4: Can I extract PLA without using organic solvents?
A4: While solvent extraction with agents like ethyl acetate is common, alternative methods are being explored. For some aqueous samples with relatively high concentrations of PLA, simple sample preparation involving centrifugation and filtration may be sufficient before HPLC analysis.[7] However, for more complex matrices or lower concentrations, a solvent extraction or solid-phase extraction step is generally required for accurate quantification.
Quantitative Data Summary
The following tables summarize quantitative data on 3-phenyllactic acid concentrations from various natural sources and under different experimental conditions.
Table 1: 3-Phenyllactic Acid Concentration in Fermentation Broths
| Microorganism | Substrate/Medium | Precursor Supplement | PLA Concentration | Reference |
| Lactiplantibacillus plantarum MSC-C2 | MRS Broth | 1 mg/ml PPA | 3.88 ± 0.12 mM | [3] |
| Pediococcus pentosaceus K40 | MRS Broth | 1 mg/ml PPA | ~3.5 mM | [3] |
| Lactiplantibacillus plantarum MSC-C2 | Paeonia lactiflora Pall (PR) extract | 1 mg/ml PPA | 4.8 ± 0.23 mM | [3] |
| Pediococcus pentosaceus K40 | Paeonia lactiflora Pall (PR) extract | 1 mg/ml PPA | 3.3 ± 0.63 mM | [3] |
| Lactobacillus plantarum | Alfalfa Silage | None (endogenous) | ~0.5 g/kg DM | [2] |
Table 2: 3-Phenyllactic Acid Concentration in Honey
| Honey Type | Method of Analysis | PLA Concentration | Reference |
| Manuka Honey | LC-MS/MS | Up to 1400 mg/kg | Not explicitly in results |
| Thistle Honey | HPLC | Used as a chemical marker | Not explicitly in results |
Experimental Protocols
Protocol 1: Extraction of 3-Phenyllactic Acid from Microbial Fermentation Broth
This protocol is adapted from studies on PLA production by lactic acid bacteria.[1][3]
-
Sample Collection: Collect the fermentation broth at the desired time point.
-
Cell Removal: Centrifuge the broth at 10,000 x g for 10 minutes at 4°C to pellet the microbial cells.
-
Filtration: Filter the resulting supernatant through a 0.22 µm sterile filter to remove any remaining cells and debris.
-
Solvent Extraction (Optional, for purification and concentration):
-
Acidify the cell-free supernatant to a pH of approximately 2.0-3.0 with an appropriate acid (e.g., HCl).
-
Add an equal volume of ethyl acetate and mix vigorously for 5-10 minutes.
-
Allow the phases to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction twice more.
-
Pool the ethyl acetate fractions and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitute the dried extract in a known volume of mobile phase or methanol for HPLC analysis.
-
-
Direct Analysis (for simpler matrices):
-
The filtered supernatant can be directly injected into the HPLC system, or after appropriate dilution with the mobile phase.
-
Protocol 2: Quantification of 3-Phenyllactic Acid by HPLC
The following is a general HPLC method for PLA quantification.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: A mixture of an acidic aqueous solution and an organic solvent. For example, 35% methanol containing 0.05% trifluoroacetic acid.[3] Another option is an aqueous solution of 0.5% phosphoric acid with a gradient of acetonitrile.
-
Flow Rate: Typically 1.0 ml/min.[3]
-
Detection: UV detection at 210 nm.[1]
-
Quantification: Create a calibration curve using a series of known concentrations of a 3-phenyllactic acid standard. The concentration of PLA in the samples is then determined by comparing their peak areas to the calibration curve.
Visualizations
Caption: General experimental workflow for the extraction and analysis of 3-phenyllactic acid.
Caption: Biosynthetic pathway of 3-phenyllactic acid from phenylalanine in lactic acid bacteria.
References
- 1. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 3-Phenyllactic Acid Production in Lactobacillus plantarum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the production of 3-phenyllactic acid (PLA) in Lactobacillus plantarum.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Detectable PLA Production
-
Question: My L. plantarum culture is growing well, but I'm detecting very low or no 3-phenyllactic acid (PLA) in the supernatant. What are the possible reasons and how can I troubleshoot this?
-
Answer: Several factors can contribute to low PLA yield despite good cell growth. Here are the primary areas to investigate:
-
Insufficient Precursor Availability: The primary pathway for PLA production in L. plantarum involves the conversion of phenylalanine to phenylpyruvic acid (PPA), which is then reduced to PLA.[1][2] If the culture medium lacks sufficient phenylalanine, PLA production will be minimal.
-
Solution: Supplement the growth medium (e.g., MRS broth) with phenylalanine or its intermediate, phenylpyruvic acid (PPA).[3][4] Start with concentrations reported in the literature, for example, supplementing with 1 mg/ml or 3 mg/ml of PPA has been shown to significantly increase PLA production.[4]
-
-
Suboptimal Fermentation Conditions: The pH, temperature, and incubation time can significantly impact enzyme activity and metabolic pathways.
-
Solution: Optimize the fermentation conditions. For L. plantarum, an optimal temperature is often around 30°C and a pH of 6.5 can be favorable for growth and lactic acid production, which is related to PLA synthesis.[5] A fermentation time of 24 to 48 hours is often cited as suitable for PLA production.[6][7]
-
-
Strain-Specific Production Capabilities: Not all L. plantarum strains are high PLA producers. The genetic makeup, particularly the efficiency of enzymes like lactate dehydrogenase (LDH), plays a crucial role.[3]
-
Solution: If possible, screen several L. plantarum strains to identify a high-yielding one. For instance, L. plantarum IMAU10124 has been identified as a high PLA-producing strain.[3]
-
-
Analytical Method Sensitivity: The method used to detect and quantify PLA might not be sensitive enough to measure low concentrations.
-
Issue 2: Inconsistent PLA Yields Between Experiments
-
Question: I am observing significant variability in PLA production across different batches of my experiment, even with the same strain and medium. What could be causing this inconsistency?
-
Answer: Inconsistent PLA yields are often due to subtle variations in experimental setup and execution. Consider the following:
-
Inoculum Quality and Size: The age and physiological state of the starter culture can affect its performance.
-
Solution: Standardize your inoculum preparation. Always use a fresh overnight culture in its late logarithmic or early stationary phase. Ensure the initial cell density (e.g., measured by optical density at 600 nm) is consistent for each experiment.
-
-
Medium Preparation and Composition: Minor differences in media components or preparation can alter metabolic activity.
-
Solution: Prepare a large batch of medium to be used across all related experiments to minimize variability. Ensure thorough mixing of all components, especially supplemented precursors.
-
-
Oxygen Levels: While L. plantarum is a facultative anaerobe, variations in oxygen exposure can influence its metabolism.
-
Solution: Maintain consistent anaerobic or microaerophilic conditions. If using static cultures, ensure the culture volume and flask size are the same for all experiments to maintain a consistent surface area-to-volume ratio.
-
-
Issue 3: Decreased PLA Production at High Precursor Concentrations
-
Question: I tried to boost PLA production by adding a high concentration of phenylpyruvic acid (PPA), but the yield decreased. Why is this happening?
-
Answer: This phenomenon is likely due to substrate inhibition.
-
Substrate Inhibition: High concentrations of PPA can be inhibitory to the enzymes involved in its conversion to PLA or may even be toxic to the bacterial cells.[4]
-
Solution: Perform a dose-response experiment to determine the optimal PPA concentration for your specific L. plantarum strain. Start with a lower concentration and gradually increase it to identify the point at which production plateaus or begins to decline. For example, a study noted that PPA supplementation was limited to 3 mg/ml to avoid potential inhibition.[4]
-
-
Frequently Asked Questions (FAQs)
1. What is the biosynthetic pathway of 3-phenyllactic acid in Lactobacillus plantarum?
In Lactobacillus plantarum, 3-phenyllactic acid is primarily synthesized from the amino acid phenylalanine. The process involves two key enzymatic steps:
-
Transamination: Phenylalanine is first converted to phenylpyruvic acid (PPA) by an aromatic aminotransferase.
-
Reduction: PPA is then reduced to 3-phenyllactic acid by lactate dehydrogenase (LDH).[2][9]
2. How can quorum sensing be manipulated to enhance PLA production?
-
Enhancement Strategies:
3. What are the typical yields of PLA in Lactobacillus plantarum?
PLA yields can vary significantly depending on the strain, culture conditions, and precursor supplementation. Without optimization, PLA production in MRS broth can be relatively low. However, with optimization strategies, yields can be substantially increased.
4. Can genetic engineering be used to improve PLA production?
Yes, genetic engineering is a promising approach for enhancing PLA production. While the provided search results focus more on physiological and process optimization, the potential for genetic modification is significant.[11][12] Strategies could include:
-
Overexpression of key enzymes in the PLA biosynthetic pathway, such as aromatic aminotransferase and lactate dehydrogenase.
-
Engineering regulatory networks to channel more metabolic flux towards phenylalanine and PLA synthesis.
-
Using synthetic biology tools to introduce novel pathways or optimize existing ones.[12]
Data Presentation
Table 1: Effect of Quorum Sensing Enhancement on PLA Production in L. plantarum AB-1
| Condition | PLA Production (g/L) | Fold Increase vs. Free Cells (Control) | Reference |
| Free Cells (Control) | 0.266 | - | [8] |
| Microencapsulated Cells | Higher than control (specific value not stated) | Increased | [8] |
| Free Cells + 24 µM DPD | 0.328 | 1.23 | [8] |
Table 2: PLA Production by Different L. plantarum Strains and Conditions
| Strain | Medium/Condition | PLA Yield | Reference |
| L. plantarum IMAU10124 | MRS broth | 0.229 g/L | [3] |
| L. plantarum IMAU10124 | MRS + 3.0 g/L PPA | 2.90 g/L | [3] |
| L. plantarum MSC-C2 | MRS broth | 0.8 mM | [2][4] |
| L. plantarum MSC-C2 | MRS + 1 mg/ml PPA | ~5.5 mM | [4] |
| L. plantarum MSC-C2 | MRS + 3 mg/ml PPA | ~11 mM | [4] |
| P. pentosaceus K40 | MRS broth | ~0.08 mM | [4] |
| P. pentosaceus K40 | MRS + 3 mg/ml PPA | ~11 mM | [4] |
| L. plantarum S1 | Optimized conditions | ~30-50 mg/L | [6] |
| L. plantarum YM-4-3 | Optimized conditions | ~50-70 mg/L | [6] |
| L. plantarum YM-4-3y | Optimized conditions | 400.74 mg/L | [6] |
Experimental Protocols
Protocol 1: Culturing Lactobacillus plantarum for PLA Production
-
Strain Activation: Revive the L. plantarum strain from frozen stock by inoculating it into De Man, Rogosa and Sharpe (MRS) broth.
-
Incubation: Incubate the culture at 37°C for 24 hours under anaerobic or static conditions.[4]
-
Subculturing: Prepare a fresh subculture by transferring an aliquot of the activated culture into fresh MRS broth and incubate for 18-24 hours to obtain a culture in the late logarithmic or early stationary phase.
-
Production Culture: Inoculate the production medium (e.g., MRS broth, with or without precursor supplementation) with the subculture to a desired starting optical density (e.g., 2% v/v).[4]
-
Fermentation: Incubate the production culture under the desired conditions (e.g., 37°C for 24-48 hours).[4]
Protocol 2: Extraction and Quantification of PLA by HPLC
-
Sample Preparation: After incubation, centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.[8]
-
Supernatant Collection: Carefully collect the cell-free supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and debris.[8]
-
HPLC Analysis:
-
System: Use a reverse-phase HPLC system equipped with a C18 column (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: The mobile phase composition can vary, but a common setup involves an isocratic elution with a mixture of an aqueous buffer (e.g., water with 11.5% ammonium dihydrogen phosphate) and an organic solvent like methanol.[13]
-
Detection: Detect PLA using a UV detector at a wavelength of 210 nm.[8]
-
Quantification: Determine the concentration of PLA by comparing the peak area from the sample to a standard curve generated from known concentrations of a pure PLA standard.[4]
-
Visualizations
Caption: Biosynthetic pathway of 3-phenyllactic acid in Lactobacillus plantarum.
Caption: General experimental workflow for PLA production and analysis.
Caption: Logic diagram of quorum sensing-mediated enhancement of PLA production.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new high phenyl lactic acid-yielding Lactobacillus plantarum IMAU10124 and a comparative analysis of lactate dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Optimization and Multiomic Basis of Phenyllactic Acid Overproduction by Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. opus.bsz-bw.de [opus.bsz-bw.de]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of antimicrobial activity of three Lactobacillus plantarum strains isolated from Chinese traditional dairy food - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing by-product formation during 3-phenyllactic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize by-product formation during the synthesis of 3-phenyllactic acid (PLA).
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products I should be concerned about during 3-phenyllactic acid (PLA) synthesis?
A1: The main by-products of concern during the microbial synthesis of PLA from phenylalanine are phenylacetic acid (PAA) and 2-phenylethanol (PE). These compounds arise from the decarboxylation of the key intermediate, phenylpyruvic acid (PPA).
Q2: How are these by-products formed?
A2: Phenylpyruvic acid (PPA) is a crucial intermediate in the synthesis of PLA. However, it can also be diverted into a side pathway where it is decarboxylated to form phenylacetaldehyde. This aldehyde can then be either oxidized to yield phenylacetic acid (PAA) or reduced to form 2-phenylethanol (PE).
Q3: What is the most common method for synthesizing 3-phenyllactic acid?
A3: The most prevalent method for PLA synthesis is through microbial fermentation, primarily using lactic acid bacteria (LAB) such as Lactobacillus species.[1][2] This biotransformation typically involves the conversion of L-phenylalanine to PLA via the intermediate phenylpyruvic acid.[3]
Q4: Can I use phenylpyruvic acid directly as a substrate to increase PLA yield?
A4: Yes, using phenylpyruvic acid (PPA) as a direct substrate can often bypass the rate-limiting step of phenylalanine transamination and has been shown to increase the yield of PLA.[4][5] However, high concentrations of PPA can lead to substrate inhibition, so careful control of its concentration is necessary.
Q5: What analytical method is best for quantifying PLA and its by-products?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the simultaneous quantification of 3-phenyllactic acid, phenylacetic acid, and phenylethanol in fermentation broth.[3][6][7] A reversed-phase C18 column with UV detection is typically employed.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of phenylacetic acid (PAA) and/or 2-phenylethanol (PE) in the final product. | 1. Suboptimal pH: The pH of the fermentation medium can significantly influence enzyme activity and the direction of metabolic pathways. 2. High Phenylpyruvic Acid (PPA) Concentration: Excess PPA can favor the decarboxylation pathway leading to by-products. 3. Suboptimal Temperature: Temperature affects enzyme kinetics and microbial metabolism. | 1. Optimize pH: Maintain the pH of the fermentation broth between 6.0 and 6.5. This range has been shown to favor the reduction of PPA to PLA over its decarboxylation.[4] 2. Control PPA Concentration: Implement a fed-batch fermentation strategy to maintain a low and stable concentration of PPA in the medium. This prevents substrate inhibition and reduces the flux towards by-product formation.[4][8] 3. Optimize Temperature: For most Lactobacillus species used in PLA production, a temperature of around 30-37°C is optimal.[6][9] |
| Low overall yield of 3-phenyllactic acid (PLA). | 1. Inefficient conversion of phenylalanine to PPA: The transamination of phenylalanine can be a rate-limiting step.[5] 2. Substrate inhibition by PPA: High initial concentrations of PPA can inhibit the dehydrogenase responsible for PLA formation. 3. Inadequate cofactor regeneration (NADH): The reduction of PPA to PLA requires NADH. | 1. Use PPA as a substrate: If possible, use PPA directly as the starting material. 2. Fed-batch feeding of PPA: If using PPA, employ a fed-batch strategy to keep its concentration below inhibitory levels.[4] 3. Ensure adequate glucose supply: Glucose metabolism is essential for regenerating the NADH required by the lactate dehydrogenase to convert PPA to PLA. Co-feeding glucose with PPA in a fed-batch system can improve PLA yield.[4] |
| Inconsistent results between batches. | 1. Variability in inoculum preparation: The age and density of the starter culture can affect fermentation performance. 2. Inconsistent media composition: Minor variations in the composition of the fermentation medium can impact microbial growth and metabolism. 3. Fluctuations in fermentation parameters: Inconsistent control of pH, temperature, and aeration. | 1. Standardize inoculum preparation: Use a consistent protocol for preparing your starter culture, ensuring the same cell density and growth phase for inoculation. 2. Precise media preparation: Carefully control the composition of the fermentation medium for each batch. 3. Monitor and control fermentation parameters: Utilize a bioreactor with automated control of pH, temperature, and agitation to ensure consistency. |
Data Presentation
Table 1: Effect of pH on 3-Phenyllactic Acid (PLA) Production
| pH | PLA Yield (g/L) | Reference |
| 5.0 | 1.85 | [4] |
| 6.0 | 2.42 | [4] |
| 7.0 | 2.10 | [4] |
Note: This table illustrates the general trend of pH impact on PLA yield. Optimal pH may vary slightly depending on the specific microbial strain and other fermentation conditions.
Table 2: Comparison of Batch vs. Fed-Batch Fermentation for PLA Production
| Fermentation Strategy | PPA Feeding | pH Control | Final PLA Yield (g/L) | Reference |
| Batch | Initial addition | None | 2.42 | [4] |
| Fed-Batch | Intermittent feeding | Controlled at 6.0 | 17.38 | [4] |
Table 3: Effect of Phenylpyruvic Acid (PPA) Concentration on PLA Production by Lactobacillus plantarum
| PPA Concentration (mg/mL) | PLA Concentration (mM) | Reference |
| 0 (MRS broth alone) | ~0.1 | [6] |
| 1 | ~3.9 - 5.4 | [6] |
| 3 | ~11 | [6] |
Note: Higher PPA concentrations can lead to increased PLA production up to a certain point, after which substrate inhibition may occur.
Experimental Protocols
Protocol 1: 3-Phenyllactic Acid Production using Lactobacillus plantarum (Fed-Batch Fermentation)
This protocol is adapted from methodologies described for high-yield PLA production.[4]
1. Media Preparation (MRS Broth)
-
Peptone: 10 g/L
-
Yeast extract: 5 g/L
-
Beef extract: 10 g/L
-
Glucose: 20 g/L
-
Dipotassium hydrogen phosphate: 2 g/L
-
Sodium acetate: 5 g/L
-
Ammonium citrate: 2 g/L
-
Magnesium sulfate: 0.1 g/L
-
Manganese sulfate: 0.05 g/L
-
Tween 80: 1 mL/L
-
Adjust pH to 6.5 with HCl or NaOH.
-
Autoclave at 121°C for 15 minutes.
2. Inoculum Preparation
-
Inoculate a single colony of Lactobacillus plantarum into 10 mL of sterile MRS broth.
-
Incubate at 37°C for 18-24 hours without shaking.
-
Use this culture to inoculate the main fermentation.
3. Fed-Batch Fermentation
-
Inoculate 1 L of sterile MRS broth in a 2 L bioreactor with 5% (v/v) of the seed culture.
-
Maintain the temperature at 37°C and agitation at 150 rpm.
-
Control the pH at 6.0 by automatic addition of 5 M NaOH.
-
After 12 hours of initial batch fermentation, start the fed-batch process.
-
Prepare sterile feed solutions of phenylpyruvic acid (PPA) (e.g., 100 g/L) and glucose (e.g., 500 g/L).
-
Intermittently feed the PPA and glucose solutions to maintain their concentrations at a low, stable level (e.g., add a specific volume every 2 hours). The exact feeding strategy may need to be optimized for your specific strain and bioreactor setup.[4]
-
Continue the fermentation for a total of 48-72 hours.
-
Withdraw samples periodically for analysis of cell growth, PLA, and by-product concentrations.
Protocol 2: HPLC Analysis of PLA and By-products
This protocol provides a general method for the simultaneous quantification of 3-phenyllactic acid, phenylacetic acid, and phenylethanol.[3][6][7]
1. Sample Preparation
-
Withdraw a sample from the fermentation broth.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The filtered supernatant is ready for HPLC analysis.
2. HPLC Conditions
-
Column: Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of solvent A (e.g., 0.05% trifluoroacetic acid in water) and solvent B (e.g., methanol or acetonitrile).
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-27 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
3. Quantification
-
Prepare standard solutions of 3-phenyllactic acid, phenylacetic acid, and 2-phenylethanol of known concentrations in the mobile phase.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Quantify the compounds in the samples by comparing their peak areas to the respective calibration curves.
Visualizations
Caption: Metabolic pathway for 3-phenyllactic acid synthesis and by-product formation.
Caption: Experimental workflow for fed-batch production of 3-phenyllactic acid.
Caption: Troubleshooting logic for minimizing by-product formation.
References
- 1. Lactobacillus plantarum MiLAB 393 Produces the Antifungal Cyclic Dipeptides Cyclo(l-Phe-l-Pro) and Cyclo(l-Phe-trans-4-OH-l-Pro) and 3-Phenyllactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Phenylalanine and Phenylpyruvic Acid on Biosynthesis of Phenyllactic Acid with Lactobacillus sp.SK007 | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007. | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of (+-)-3-Phenyllactic Acid Against Listeria monocytogenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antimicrobial activity of (+-)-3-Phenyllactic acid (PLA) against the foodborne pathogen Listeria monocytogenes. It is designed to offer an objective comparison with other antimicrobial agents, supported by experimental data, to inform research and development in food safety and therapeutics.
Executive Summary
This compound, a naturally occurring organic acid found in honey and fermented foods, has demonstrated significant antimicrobial properties against Listeria monocytogenes. Its mechanism of action involves a dual approach: disruption of the bacterial cell membrane and intercalation with genomic DNA, leading to cell death[1][2]. This guide presents a comparative analysis of PLA's efficacy against L. monocytogenes alongside other common antimicrobials, including nisin and various antibiotics. While direct head-to-head comparisons in single studies are limited, the available data suggests PLA is a promising anti-listerial agent, though its potency can be lower than some established antimicrobials like nisin[3].
Comparative Antimicrobial Activity
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and other agents against Listeria species. It is important to note that the data presented is compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparators against Listeria monocytogenes
| Antimicrobial Agent | Concentration (mg/mL) | Test Strain(s) | Reference |
| This compound | 1.25 | L. monocytogenes | [4] |
| This compound | 2.25 | L. monocytogenes | [5] |
| This compound | 6 | Eight L. monocytogenes strains | [6] |
| Acetic Acid | 1.75 | L. monocytogenes | [5] |
Table 2: Comparative Efficacy of D-3-Phenyllactic Acid and Nisin against Listeria monocytogenes
| Antimicrobial Agent | Relative Activity | Experimental Conditions | Reference |
| D-3-Phenyllactic Acid | 10 times less active than nisin | Tryptic Soy Broth with Yeast Extract (TSB-YE) at 25°C | [3] |
Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and Other Organic Acids against Listeria innocua ATCC 33090 (at pH 5.5)
Listeria innocua is a non-pathogenic species often used as a surrogate for L. monocytogenes in research.
| Antimicrobial Agent | MIC (mg/mL) | MBC (mg/mL) | Reference |
| This compound | 0.95 | 1.9 | [7] |
| Lactic Acid | 38.7 | 77.4 | [7] |
| Gallic Acid | 3.8 | 7.6 | [7] |
| Caffeic Acid | 1.9 | 3.8 | [7] |
| Ferulic Acid | 3.8 | 7.6 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the antimicrobial agent in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Tryptic Soy Broth).
-
Inoculum Preparation: Culture Listeria monocytogenes on an appropriate agar medium. Suspend colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Assessment of Biofilm Inhibition
The crystal violet assay is a common method to quantify biofilm formation.
Protocol:
-
Biofilm Cultivation: Dispense a standardized suspension of Listeria monocytogenes into the wells of a 96-well microtiter plate. Add different concentrations of the antimicrobial agent to be tested. Include appropriate controls. Incubate the plate under conditions that promote biofilm formation (e.g., 25-37°C for 24-48 hours).
-
Washing: After incubation, discard the planktonic (free-floating) bacteria by inverting the plate. Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilization and Quantification: Add a solvent (e.g., 95% ethanol or 33% glacial acetic acid) to each well to solubilize the stain from the adherent biofilm. Measure the absorbance of the solubilized stain at a specific wavelength (typically 570-595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Mechanism of Action of this compound
The antimicrobial activity of PLA against Listeria monocytogenes is attributed to a multi-targeted mechanism.
References
- 1. Antibacterial activity of phenyllactic acid against Listeria monocytogenes and Escherichia coli by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onesearch.uark.edu [onesearch.uark.edu]
- 3. Antimicrobial effects of D-3-phenyllactic acid on Listeria monocytogenes in TSB-YE medium, milk, and cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. library.search.tulane.edu [library.search.tulane.edu]
- 7. Frontiers | Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model [frontiersin.org]
A Comparative Analysis of the Antimicrobial Properties of D- and L-3-Phenyllactic Acid
An in-depth examination of the stereoisomers of 3-phenyllactic acid reveals distinct antimicrobial activities, with D-phenyllactic acid generally exhibiting superior antibacterial efficacy and L-phenyllactic acid demonstrating potent antifungal properties. This guide provides a comparative summary of their antimicrobial spectra, supporting experimental data, and detailed methodologies for researchers in microbiology and drug development.
3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by various microorganisms, including lactic acid bacteria (LAB), has garnered significant attention for its broad-spectrum antimicrobial activity.[1][2] PLA exists as two stereoisomers, D- and L-phenyllactic acid, which have been shown to possess differential antimicrobial efficacy against a range of bacteria and fungi.[1][3] This comparative guide synthesizes the available data on their respective antimicrobial properties, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Antimicrobial Efficacy: D- vs. L-Phenyllactic Acid
The antimicrobial activity of D- and L-phenyllactic acid is often quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.[4]
Generally, D-phenyllactic acid has been reported to exhibit greater activity against bacterial species, particularly foodborne pathogens.[1] Conversely, some studies have indicated that L-phenyllactic acid is a more potent inhibitor of fungal growth.[3] The antimicrobial effect of both isomers is also influenced by pH, with increased activity observed in more acidic environments.[1]
Below is a summary of reported MIC values for D- and L-phenyllactic acid against various microorganisms. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Microorganism | Isomer | Concentration (mM) | Concentration (mg/mL) | Reference |
| Listeria monocytogenes | D-PLA | More active than L-PLA | - | [1] |
| Klebsiella pneumoniae | Racemic DL-PLA | - | 2.5 | [5] |
| Aggregatibacter actinomycetemcomitans | Racemic DL-PLA | 20 | 3.3 | [6][7] |
| Staphylococcus epidermidis | Racemic DL-PLA | MIC: Not specified | MBC: Not specified | [8] |
| Salmonella enterica Derby | Racemic DL-PLA | - | MIC: 2.0 | [9] |
| Escherichia coli O26 | Racemic DL-PLA | - | MIC: 2.75 | [9] |
| Various Fungi (yeasts) | Racemic DL-PLA | 50-100 (pH 4-6) | - | [1] |
| Various Fungi | Racemic DL-PLA | 45 (pH 4.0) | - | [1] |
| Various Fungi (molds) | Racemic DL-PLA | - | MIC₉₀: 3.75 - 7.5 | [10] |
| Candida albicans | Racemic DL-PLA | - | MIC: 7.5 | [11] |
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for both D- and L-phenyllactic acid involves the disruption of the microbial cell envelope.[1][5] This leads to increased cell membrane permeability, leakage of intracellular components, and ultimately, cell death.[12]
The proposed sequence of events is as follows:
-
Adsorption and Interaction: Phenyllactic acid molecules adsorb to the surface of the microbial cell.
-
Cell Wall and Membrane Disruption: The compounds interact with the cell wall and cytoplasmic membrane, altering their structure and integrity.[5]
-
Increased Permeability: The damage to the cell membrane leads to increased permeability.
-
Leakage of Intracellular Contents: Essential molecules and ions leak from the cytoplasm.
-
Inhibition of Cellular Processes: The loss of intracellular components and disruption of membrane potential inhibit critical cellular processes.
-
Cell Death: The cumulative damage leads to cell death.
Some studies also suggest that phenyllactic acid can bind to and degrade genomic DNA, contributing to its antimicrobial effect.[5]
Caption: General mechanism of phenyllactic acid antimicrobial action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) by Broth Microdilution
This protocol is a standard method for determining the MIC and MBC/MFC of antimicrobial agents.[13][14][15]
1. Preparation of Materials:
-
Microorganism: A pure culture of the test microorganism grown overnight.
-
Growth Medium: Appropriate liquid broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Antimicrobial Agent: Stock solutions of D- and L-phenyllactic acid of known concentrations.
-
Equipment: 96-well microtiter plates, multichannel pipette, incubator, plate reader.
2. Experimental Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific optical density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare serial two-fold dilutions of the D- and L-phenyllactic acid stock solutions in the 96-well plates using the growth medium.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.
-
Controls: Include a positive control (microorganism with no antimicrobial agent) and a negative control (medium with no microorganism).
-
Incubation: Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be determined visually or by measuring the optical density using a plate reader.
-
MBC/MFC Determination: To determine the MBC/MFC, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium. After incubation, the lowest concentration that shows no microbial growth on the agar plate is considered the MBC/MFC.
Caption: Workflow for MIC and MBC/MFC determination.
Conclusion
Both D- and L-isomers of 3-phenyllactic acid demonstrate significant antimicrobial properties, positioning them as potential natural alternatives to synthetic preservatives and antimicrobial agents. The available data suggests a degree of stereospecificity in their activity, with D-PLA showing promise against bacteria and L-PLA against fungi. Their primary mechanism of action involves the disruption of cell membrane integrity. Further research focusing on direct comparative studies under standardized conditions is warranted to fully elucidate their therapeutic and preservative potential.
References
- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 2. [PDF] Phenyllactic Acid: A Potential Antimicrobial Compound in Lactic acid Bacteria | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 7. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial and Antibiofilm Efficacy of Phenyllactic Acid Against Foodborne Pathogens Salmonella enterica Serotype Derby and Escherichia coli O26 [mdpi.com]
- 10. Antifungal Activity of Phenyllactic Acid against Molds Isolated from Bakery Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Biofilm Activity of Phenyllactic Acid against Clinical Isolates of Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial and antibiofilm activity of phenyllactic acid against Enterobacter cloacae [agris.fao.org]
- 13. protocols.io [protocols.io]
- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
3-Phenyllactic Acid: A Comparative Analysis of its Efficacy Against Other Organic Acids
For Immediate Release
This guide provides a comprehensive comparison of 3-phenyllactic acid (PLA) with other common organic acids, such as lactic acid, acetic acid, and propionic acid. It is intended for researchers, scientists, and drug development professionals interested in the antimicrobial and antioxidant properties of these compounds. This document synthesizes available experimental data to offer an objective performance analysis.
Executive Summary
3-Phenyllactic acid, a natural antimicrobial compound produced by various microorganisms, notably lactic acid bacteria (LAB), demonstrates significant potential as a biopreservatives and therapeutic agent.[1] Experimental evidence indicates that PLA exhibits superior antimicrobial activity against a broad spectrum of bacteria compared to lactic acid. Its mechanism of action involves the disruption of cell membranes and intercalation with DNA. While data on its comparative antioxidant capacity is limited, PLA's interference with bacterial quorum sensing pathways presents a novel approach to combating microbial virulence.
Antimicrobial Efficacy: A Quantitative Comparison
The antimicrobial effectiveness of an organic acid is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
A comparative study on the antagonistic effects of PLA and lactic acid (LA) against the periodontal pathogen Aggregatibacter actinomycetemcomitans revealed a lower MIC for PLA. Specifically, the MIC for PLA was determined to be 20 mM, whereas for lactic acid it was greater than 25 mM, indicating that a lower concentration of PLA is required to inhibit the growth of this bacterium.[2]
| Organic Acid | Test Organism | MIC | MBC | Reference |
| 3-Phenyllactic Acid (PLA) | Aggregatibacter actinomycetemcomitans | 20 mM | Not Reported | [2] |
| Lactic Acid (LA) | Aggregatibacter actinomycetemcomitans | >25 mM | Not Reported | [2] |
| 3-Phenyllactic Acid (PLA) | Listeria innocua | Lower than Lactic Acid (Specific value pH-dependent) | Lower than Lactic Acid | |
| Lactic Acid (LA) | Listeria innocua | Higher than PLA | Higher than PLA | |
| 3-Phenyllactic Acid (PLA) | Klebsiella pneumoniae | 2.5 mg/mL | Not Reported | [3][4][5] |
Note: The efficacy of organic acids can be influenced by factors such as pH, with their antimicrobial activity generally being higher at lower pH values.
Mechanism of Antimicrobial Action
3-Phenyllactic acid employs a multi-faceted approach to inhibit microbial growth. Its primary mechanisms of action include:
-
Cell Membrane Damage: PLA disrupts the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[3]
-
DNA Intercalation: PLA has been shown to intercalate with bacterial DNA, interfering with DNA replication and transcription processes.[6]
This dual mechanism of action contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[6]
Antioxidant Capacity: An Area for Further Research
While 3-phenyllactic acid is structurally related to other phenolic compounds known for their antioxidant properties, direct comparative studies on its antioxidant efficacy against other organic acids using standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) are limited in the current scientific literature.
Some studies on complex mixtures like vinegars, which contain acetic acid and other organic acids, have suggested that the contribution of these organic acids to the total antioxidant activity, as measured by DPPH and FRAP assays, is very low. However, cell-free supernatants from lactic acid bacteria, which contain both lactic acid and PLA, have demonstrated radical scavenging activity.[7]
Further research is required to isolate and directly compare the antioxidant capacities of pure 3-phenyllactic acid with lactic acid, acetic acid, and propionic acid to fully elucidate its potential in this regard.
Interference with Bacterial Signaling Pathways
A significant aspect of 3-phenyllactic acid's efficacy lies in its ability to interfere with bacterial communication, specifically the quorum sensing (QS) system. Quorum sensing is a mechanism that allows bacteria to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation.
Studies on Pseudomonas aeruginosa have shown that PLA can act as a quorum sensing inhibitor. It is believed to antagonistically bind to QS receptors, such as RhlR and PqsR, with a higher affinity than their native ligands. This interference disrupts the QS signaling cascade, leading to a reduction in the production of virulence factors and the inhibition of biofilm formation.
Below is a diagram illustrating the proposed mechanism of PLA's interference with the quorum sensing pathway in Pseudomonas aeruginosa.
Caption: Inhibition of Quorum Sensing in P. aeruginosa by 3-Phenyllactic Acid.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines a standard broth microdilution method to determine the MIC and MBC of organic acids.
1. Preparation of Materials:
-
Test organism (e.g., bacterial strain) cultured in appropriate broth.
-
Organic acids (3-phenyllactic acid, lactic acid, etc.) sterilized by filtration.
-
Sterile 96-well microtiter plates.
-
Sterile culture broth (e.g., Mueller-Hinton Broth).
-
Spectrophotometer.
2. Experimental Workflow:
Caption: Workflow for MIC and MBC Determination.
3. Detailed Steps:
-
Inoculum Preparation: Aseptically pick several colonies of the test organism from an agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of each organic acid in the appropriate culture broth to achieve a range of desired concentrations.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no acid) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the organic acid in which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.
-
MBC Determination: From the wells showing no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.
-
Incubation of Agar Plates: Incubate the agar plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the organic acid that results in no colony formation on the agar plate.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol describes a common method for assessing the free radical scavenging activity of a compound.
1. Preparation of Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).
-
Test compounds (organic acids) dissolved in a suitable solvent (e.g., methanol or water).
-
Ascorbic acid or Trolox as a positive control.
-
Spectrophotometer.
2. Experimental Procedure:
-
Prepare different concentrations of the test compounds and the positive control.
-
In a test tube or 96-well plate, mix a specific volume of the test sample with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
1. Preparation of FRAP Reagent:
-
Acetate buffer (e.g., 300 mM, pH 3.6).
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (e.g., 10 mM in 40 mM HCl).
-
Ferric chloride (FeCl₃) solution (e.g., 20 mM).
-
The FRAP reagent is prepared by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (e.g., 10:1:1, v/v/v) and warming to 37°C before use.
2. Experimental Procedure:
-
Prepare different concentrations of the test compounds and a standard (e.g., FeSO₄ or Trolox).
-
Add a small volume of the sample to the pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a defined time (e.g., 4-30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at a specific wavelength (typically around 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of the standard. The results are often expressed as µM Fe(II) equivalents or Trolox equivalents.
Conclusion
3-Phenyllactic acid demonstrates superior antimicrobial activity compared to lactic acid against certain pathogenic bacteria. Its multifaceted mechanism of action, targeting both the cell membrane and DNA, makes it a promising candidate for further investigation as a natural preservative and therapeutic agent. A notable feature of PLA is its ability to disrupt bacterial quorum sensing, offering a potential strategy to mitigate virulence and biofilm formation. While its antioxidant capacity requires more direct comparative research, the existing data suggests it contributes to the overall beneficial properties of this organic acid. The provided experimental protocols offer a standardized framework for researchers to further evaluate and compare the efficacy of 3-phenyllactic acid and other organic acids.
References
A Comparative Guide to the Quantification of 3-Phenyllactic Acid: HPLC vs. Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate quantification of 3-phenyllactic acid (PLA), a significant antimicrobial compound, is paramount. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), supported by experimental data to inform the selection of the most suitable method for specific research needs.
This document delves into the methodologies of both techniques, presenting a side-by-side analysis of their performance metrics. The information is compiled from various studies to offer a comprehensive overview for the quantification of 3-phenyllactic acid.
At a Glance: HPLC vs. Mass Spectrometry for 3-Phenyllactic Acid Analysis
| Parameter | HPLC with UV Detection | Mass Spectrometry (LC-MS/MS & GC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Specificity | Good, but susceptible to interference from compounds with similar retention times and UV spectra. | Excellent, provides structural information, leading to higher confidence in identification. |
| Sensitivity | Generally lower, with Limits of Detection (LOD) and Quantification (LOQ) in the µg/mL to ng/mL range. | Generally higher, with LODs and LOQs often in the ng/mL to pg/mL range. |
| Linearity | Good, with correlation coefficients (r²) typically >0.999.[1] | Excellent, with correlation coefficients (r²) often >0.99. |
| Precision | High, with Relative Standard Deviations (RSD) for intra-day and inter-day repeatability typically <3%.[2][3] | Excellent, with RSDs generally <10%.[4] |
| Sample Preparation | Often requires simple filtration.[2][3] May require Solid Phase Extraction (SPE) for complex matrices.[2] | May require derivatization (for GC-MS) or simple dilution for LC-MS/MS.[4] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Throughput | Can be high, with relatively short run times. | Can be high, especially with modern UPLC systems. |
In-Depth Performance Data
The following tables summarize quantitative data from various studies for the analysis of 3-phenyllactic acid using HPLC and Mass Spectrometry.
Table 1: HPLC Method Performance for 3-Phenyllactic Acid Quantification
| Parameter | Reported Value(s) | Source |
| Linearity Range | 60 - 800 mg/L | [1] |
| 5 - 500 µg/mL | [2] | |
| 0.2 - 5.0 mg/L | [5] | |
| Correlation Coefficient (r²) | 0.9999 | [1] |
| 0.997 | [2] | |
| 0.9998 | [5] | |
| Recovery | >94.0% | [1] |
| 98.7% (after microfiltration) | [2][3] | |
| Intra-day Precision (RSD) | 2.00% | [2][3] |
| Inter-day Precision (RSD) | 2.69% | [2][3] |
| Limit of Detection (LOD) | 1 µg/mL (estimated from S/N ratio) | [2] |
| Limit of Quantification (LOQ) | Not explicitly reported in the provided search results. |
Table 2: Mass Spectrometry Method Performance for 3-Phenyllactic Acid Quantification
| Parameter | Reported Value(s) | Source |
| Linearity Range | 50 - 1000.0 ng/mL (LC-MS/MS) | [4] |
| Correlation Coefficient (r²) | Not explicitly reported, but linear calibration curves were obtained. | [4] |
| Recovery | Satisfactory (RSD < 10%) | [4] |
| Precision (RSD) | < 10% | [4] |
| Lower Limit of Detection (LLOD) | 0.225 - 2.053 ng/mL (for various microbial-derived metabolites including PLA precursors) | [6] |
| Lower Limit of Quantification (LLOQ) | 0.698 - 8.116 ng/mL (for various microbial-derived metabolites including PLA precursors) | [6] |
Experimental Workflows
To provide a clearer understanding of the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for the quantification of 3-phenyllactic acid using HPLC and Mass Spectrometry.
Figure 1: HPLC Experimental Workflow for 3-Phenyllactic Acid Quantification.
Figure 2: Mass Spectrometry (LC-MS/MS or GC-MS) Workflow.
Detailed Experimental Protocols
HPLC Method for 3-Phenyllactic Acid Quantification
This protocol is a composite based on several published methods.[1][7][8][9]
1. Sample Preparation:
-
Centrifuge the sample (e.g., bacterial culture supernatant) at 10,000 x g for 10 minutes at 4°C.[8]
-
Filter the supernatant through a 0.22 µm or 0.45 µm sterile filter.[2][8]
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Zorbax SB-C18 column (150 mm × 4.6 mm, 5 µm) or a Chiralcel OJ-H column (250 mm x 4.6 mm, 5 µm) for enantiomeric separation.[7][8]
-
Mobile Phase:
3. Calibration:
-
Prepare a series of standard solutions of 3-phenyllactic acid in the mobile phase or a relevant matrix.
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
Mass Spectrometry (LC-MS/MS) Method for 3-Phenyllactic Acid Quantification
This protocol is based on a method for quantifying antimicrobial compounds in distillery wastewater.[4]
1. Sample Preparation:
-
For relatively clean samples, a simple dilution with the initial mobile phase may be sufficient.
-
For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.
2. LC-MS/MS Conditions:
-
LC System: An ultra-high performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.[4]
-
Analysis Mode: Selective Reaction Monitoring (SRM).[4]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.6 mL/min for UPLC.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Calibration:
-
Prepare a series of standard solutions of 3-phenyllactic acid.
-
Analyze the standards using the developed LC-MS/MS method and construct a calibration curve by plotting the peak area of the specific SRM transition against concentration.
Conclusion
The choice between HPLC and mass spectrometry for the quantification of 3-phenyllactic acid depends on the specific requirements of the study. HPLC with UV detection offers a cost-effective, robust, and straightforward method suitable for routine analysis where high sensitivity is not the primary concern.[2][3]
On the other hand, mass spectrometry, particularly LC-MS/MS, provides superior sensitivity and specificity, making it the method of choice for analyzing complex samples with low concentrations of 3-phenyllactic acid.[4] The ability to confirm the identity of the analyte based on its mass-to-charge ratio provides a higher degree of confidence in the results. While the initial investment and operational costs are higher, the enhanced performance of MS can be critical for demanding research and development applications.
References
- 1. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatography determination of phenyllactic acid in MRS broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method for the Determination of Phenyllactic Acid in Lactic Acid Bacteria Fermentation Broth by Reversed Phase-High Phase Liquid Chromatography and Its Evaluation [spgykj.com]
- 6. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 10. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Health Benefits of 3-Phenyllactic Acid: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo health benefits of 3-Phenyllactic Acid (PLA), a natural organic acid produced by lactic acid bacteria. We present a detailed comparison with other relevant compounds, supported by experimental data from model organisms. This document outlines the experimental protocols for key studies and visualizes the underlying molecular pathways to facilitate a deeper understanding of PLA's mechanism of action.
Performance Comparison: 3-Phenyllactic Acid vs. Alternatives
While direct head-to-head in vivo studies comparing the healthspan-extending effects of 3-phenyllactic acid with other compounds are limited, we can draw comparisons based on its validated effects in Caenorhabditis elegans and its known antimicrobial properties against alternatives like lactic acid.
Healthspan and Stress Resistance in C. elegans
Recent research has highlighted the significant impact of PLA on promoting a longer and healthier life in the model organism C. elegans. These effects are attributed to its ability to enhance mitochondrial function and bolster stress resilience.[1][2][3]
| Parameter | 3-Phenyllactic Acid (PLA) Treatment | Control | Alternative: Resveratrol (1000 µM) | Alternative: Propyl Gallate |
| Median Lifespan Extension | Up to 21.9% increase | Standard Lifespan | ~24% increase (in C. elegans) | ~22% increase (in C. elegans) |
| Oxidative Stress Resistance (Paraquat) | Increased survival | Baseline survival | Increased resistance reported | Increased resistance reported |
| Thermotolerance | Increased survival | Baseline survival | Increased resistance reported | Increased resistance reported |
Note: Data for Resveratrol and Propyl Gallate are from separate studies and are provided for comparative context; they were not tested in parallel with 3-phenyllactic acid in the primary C. elegans study cited.
Antimicrobial Efficacy
In the context of its antimicrobial properties, PLA has been compared to lactic acid (LA), another major organic acid produced by lactic acid bacteria.
| Organism | 3-Phenyllactic Acid (PLA) | Lactic Acid (LA) |
| Aggregatibacter actinomycetemcomitans | More effective at inhibiting cell growth and biofilm formation | Less effective than PLA at the same concentrations |
Signaling Pathway: SKN-1/ATFS-1 Activation
The healthspan-extending effects of 3-phenyllactic acid in C. elegans are mediated through the activation of the SKN-1 (ortholog of mammalian Nrf2) and ATFS-1 (activating transcription factor associated with stress-1) signaling pathways.[1][2][3] PLA treatment promotes the nuclear translocation of SKN-1 and activates the mitochondrial unfolded protein response (UPRmt) via ATFS-1.
Experimental Workflow for C. elegans Healthspan Assays
The following diagram outlines the typical workflow for assessing the effects of a compound like 3-phenyllactic acid on the healthspan of C. elegans.
Detailed Experimental Protocols
C. elegans Lifespan and Healthspan Assay
Objective: To determine the effect of 3-phenyllactic acid on the lifespan and stress resistance of Caenorhabditis elegans.
Materials:
-
Wild-type (N2) C. elegans strain.
-
Nematode Growth Medium (NGM) agar plates.
-
E. coli OP50 bacteria.
-
3-Phenyllactic acid (PLA).
-
M9 buffer.
-
Paraquat (for oxidative stress assay).
-
Incubators set at 20°C and 35°C.
Protocol:
-
Synchronization of C. elegans:
-
Grow gravid adult worms on NGM plates seeded with E. coli OP50.
-
Wash the plates with M9 buffer to collect the worms.
-
Treat the worm suspension with a bleach solution to dissolve the adults, leaving the eggs intact.
-
Wash the eggs several times with M9 buffer and allow them to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.
-
-
Treatment:
-
Transfer the synchronized L1 larvae to NGM plates seeded with E. coli OP50 and allow them to develop to the L4 stage at 20°C.
-
Prepare NGM plates containing the desired concentration of PLA (e.g., 1 mM) and control plates without PLA.
-
Transfer the L4 worms to the treatment and control plates.
-
-
Lifespan Assay:
-
Incubate the plates at 20°C.
-
Score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Transfer the worms to fresh plates every 2-3 days to separate them from their progeny.
-
Continue until all worms have died.
-
Data Analysis:
-
Generate survival curves using the Kaplan-Meier method.
-
Compare the survival curves between the PLA-treated and control groups using the log-rank test.
High-Fat Diet-Induced Obesity Mouse Model (General Protocol)
Objective: To evaluate the potential of 3-phenyllactic acid to mitigate the metabolic effects of a high-fat diet in a mammalian model.
Materials:
-
C57BL/6J mice.
-
High-fat diet (HFD) (e.g., 60% kcal from fat).
-
Standard chow diet.
-
3-Phenyllactic acid (PLA).
-
Metabolic cages.
-
Glucometer and glucose strips.
-
Insulin assay kit.
Protocol:
-
Acclimatization and Diet Induction:
-
Acclimatize mice to the housing facility for at least one week.
-
Divide the mice into groups: Control (standard diet), HFD, and HFD + PLA.
-
Provide the respective diets to the mice for a period of 8-12 weeks to induce obesity and metabolic dysfunction in the HFD groups.
-
-
PLA Supplementation:
-
Administer PLA to the HFD + PLA group. This can be done by incorporating it into the diet, drinking water, or via oral gavage.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
At the end of the study, measure fat mass and lean mass using techniques like DEXA or MRI.
-
Collect blood samples to measure fasting glucose, insulin, and lipid profiles.
-
Data Analysis:
-
Compare body weight gain, fat mass, and metabolic parameters between the groups using appropriate statistical tests (e.g., ANOVA).
-
Calculate the area under the curve (AUC) for the GTT to assess glucose tolerance.
This guide provides a foundational understanding of the in vivo validation of 3-phenyllactic acid's health benefits. Further research, particularly direct comparative studies in mammalian models, will be crucial for fully elucidating its therapeutic potential.
References
- 1. UPRmt signaling and regulation. [umassmed.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. A microbiota-derived metabolite, 3-phenyllactic acid, prolongs healthspan by enhancing mitochondrial function and stress resilience via SKN-1/ATFS-1 in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative Stress in Caenorhabditis elegans: Protective Effects of Spartin | PLOS One [journals.plos.org]
- 5. Measuring Oxidative Stress in Caenorhabditis elegans:Paraquat and Juglone Sensitivity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurements of physiological stress responses in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardized Methods for Measuring Induction of the Heat Shock Response in Caenorhabditis elegans [jove.com]
- 8. Methodological Considerations for Heat Shock of the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tavernarakislab.gr [tavernarakislab.gr]
- 10. youtube.com [youtube.com]
- 11. A high-fat diet catalyzes progression to hyperglycemia in mice with selective impairment of insulin action in Glut4-expressing tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The high-fat diet-fed mouse: a model for studying mechanisms and treatment of impaired glucose tolerance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic n-3 fatty acid intake enhances insulin response to oral glucose and elevates GLP-1 in high-fat diet-fed obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of chemical versus microbial synthesis of 3-phenyllactic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-phenyllactic acid (PLA), a valuable chiral building block in the pharmaceutical and food industries, can be achieved through both chemical and microbial routes. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the optimal synthesis strategy for their specific needs.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative parameters for the chemical and microbial synthesis of 3-phenyllactic acid, offering a clear comparison of their respective performances.
| Parameter | Chemical Synthesis | Microbial Synthesis (Wild-Type) | Microbial Synthesis (Engineered) |
| Precursors | Phenylpyruvic acid, various chiral auxiliaries/catalysts | Phenylalanine, Phenylpyruvic acid, Glucose | Phenylalanine, Phenylpyruvic acid, Glucose |
| Typical Yield | Generally high, but specific data for PLA is sparse in recent literature. | 0.23 - 7.5 g/L[1] | Up to 17.3 g/L[2] |
| Productivity | Dependent on reaction kinetics and purification steps. | 0.003 - 0.24 g/L/h[1][2] | Up to 17.2 g/L/h (whole-cell catalysis)[3] |
| Enantioselectivity | Can achieve high enantiomeric excess (>99% ee) with specific chiral catalysts or auxiliaries. | Often produces racemic or near-racemic mixtures. | Can be engineered for high enantioselectivity (>99% ee).[3][4] |
| Reaction Conditions | Often requires anhydrous solvents, inert atmospheres, and potentially harsh reagents (e.g., strong acids/bases, heavy metal catalysts). | Aqueous media, mild temperatures (typically 30-37°C), and ambient pressure. | Aqueous media, controlled temperature and pH. |
| Byproducts | Can generate significant chemical waste, requiring extensive purification. | Fewer toxic byproducts, but purification from fermentation broth is necessary. | Similar to wild-type, with potential for targeted byproduct reduction. |
| Sustainability | Generally relies on non-renewable resources and can have a larger environmental footprint. | Utilizes renewable feedstocks and is considered a "greener" alternative. | Enhanced efficiency can further improve sustainability. |
Experimental Protocols
Chemical Synthesis: Asymmetric Hydrogenation of Phenylpyruvic Acid (Representative Protocol)
Materials:
-
Phenylpyruvic acid
-
Chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand like BINAP)
-
Hydrogen gas (high pressure)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Purification reagents (e.g., silica gel for chromatography)
Procedure:
-
In a high-pressure reactor, dissolve phenylpyruvic acid in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the chiral catalyst to the solution. The catalyst loading is typically low (e.g., 0.1-1 mol%).
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80°C) for a specified duration (e.g., 12-48 hours), monitoring the reaction progress by techniques like TLC or HPLC.
-
After the reaction is complete, carefully depressurize the reactor and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the enantioenriched 3-phenyllactic acid.
-
Determine the yield and enantiomeric excess (ee%) of the final product using analytical techniques such as NMR spectroscopy and chiral HPLC.
Microbial Synthesis: Whole-Cell Biotransformation of Phenylpyruvic Acid using Engineered E. coli
This protocol is based on the work of Zhu et al. (2017) for the enantioselective biosynthesis of L-phenyllactic acid.[3]
Materials:
-
Recombinant Escherichia coli strain co-expressing L-lactate dehydrogenase (L-LDH) and glucose dehydrogenase (GDH).
-
Luria-Bertani (LB) medium with appropriate antibiotics for strain maintenance.
-
Terrific Broth (TB) medium for cell cultivation.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducing gene expression.
-
Sodium phosphate buffer (100 mM, pH 7.0).
-
Phenylpyruvic acid (PPA).
-
Glucose.
Procedure:
-
Strain Cultivation: Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotics and incubate overnight at 37°C with shaking. Transfer the overnight culture to 100 mL of TB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add IPTG to a final concentration of 0.5 mM to induce the expression of L-LDH and GDH. Continue to culture the cells at 25°C for 12-16 hours.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation at 8000 rpm for 10 minutes at 4°C. Wash the cell pellet twice with 100 mM sodium phosphate buffer (pH 7.0) and then resuspend the cells in the same buffer to a final OD600 of 25.
-
Whole-Cell Biotransformation: In a 100 mL flask, combine 10 mL of the cell suspension with 50 mM PPA and 100 mM glucose. Incubate the reaction mixture at 42°C with shaking at 200 rpm.
-
Fed-Batch Bioconversion (for higher yield): To avoid substrate inhibition, perform a fed-batch process by intermittently feeding a concentrated PPA solution.
-
Analysis: Monitor the concentrations of PPA and L-PLA in the reaction mixture over time using HPLC.
-
Product Isolation (optional): After the reaction, centrifuge the mixture to remove the cells. The supernatant containing L-PLA can be further purified if necessary.
Mandatory Visualization
Chemical Synthesis Pathway
References
- 1. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced biosynthesis of chiral phenyllactic acid from L-phenylalanine through a new whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of 3-Phenyllactic Acid on Bacterial Cell Membranes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-phenyllactic acid's (PLA) mechanism of action on bacterial cell membranes against other alternatives, supported by experimental data and detailed protocols.
3-Phenyllactic acid, a naturally occurring antimicrobial compound found in honey and produced by lactic acid bacteria, has demonstrated broad-spectrum activity against a variety of pathogenic bacteria.[1][2] Its primary mode of action involves the disruption of the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1][3][4] This guide delves into the specifics of this mechanism, offering a comparative analysis with other organic acids and providing the necessary experimental frameworks for its investigation.
Comparative Efficacy of 3-Phenyllactic Acid
Experimental data consistently demonstrates the superior antimicrobial activity of 3-phenyllactic acid when compared to other organic acids, such as lactic acid. This enhanced efficacy is attributed to the presence of a phenyl ring in its structure, which increases its lipophilicity and facilitates its interaction with the bacterial cell membrane.[1]
Below is a summary of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 3-phenyllactic acid against various bacteria, alongside a direct comparison with lactic acid.
| Compound | Bacterium | MIC | MBC | Reference |
| 3-Phenyllactic Acid (PLA) | Klebsiella pneumoniae | 2.5 mg/mL | - | [3] |
| 3-Phenyllactic Acid (PLA) | Listeria innocua (pH 5.5) | 1.6 mM | - | [3] |
| Lactic Acid (LA) | Listeria innocua (pH 5.5) | >45 mM | - | [3] |
| 3-Phenyllactic Acid (PLA) | Aggregatibacter actinomycetemcomitans | 20 mM | - | [4] |
| Lactic Acid (LA) | Aggregatibacter actinomycetemcomitans | >25 mM | - | [4] |
Quantifying Cell Membrane Damage
The extent of cell membrane damage induced by 3-phenyllactic acid can be quantified by measuring the leakage of intracellular components, such as alkaline phosphatase (AKP). An increase in extracellular AKP activity is indicative of compromised cell wall and membrane integrity.
| Treatment | Concentration | Mean A410 (Extracellular AKP) | Reference |
| Control (Untreated K. pneumoniae) | - | 0.13 | [5] |
| 3-Phenyllactic Acid (PLA) | 0.5 x MIC (1.25 mg/mL) | 0.52 | [5] |
| 3-Phenyllactic Acid (PLA) | 1 x MIC (2.5 mg/mL) | 0.84 | [5] |
Experimental Protocols
Reproducible and verifiable results are paramount in scientific research. The following are detailed protocols for key experiments used to confirm the mechanism of action of 3-phenyllactic acid on bacterial cell membranes.
Propidium Iodide (PI) Staining for Membrane Permeability
This protocol utilizes propidium iodide, a fluorescent intercalating agent that is unable to cross the membrane of live cells, making it a reliable indicator of membrane integrity.
Materials:
-
Bacterial culture in logarithmic growth phase
-
3-Phenyllactic acid (PLA) solution of desired concentrations
-
Phosphate-buffered saline (PBS) or 0.9% NaCl solution
-
Propidium iodide (PI) solution (e.g., 1 mg/mL stock)
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat the bacterial culture with varying concentrations of PLA for a predetermined time. An untreated culture should be used as a negative control.
-
Harvest the bacterial cells by centrifugation (e.g., 3,000 x g for 10 minutes).
-
Wash the cell pellet twice with PBS or 0.9% NaCl solution to remove any residual PLA and media components.
-
Resuspend the washed cells in PBS or 0.9% NaCl solution.
-
Add PI to the cell suspension to a final concentration of 1 µg/mL.
-
Incubate the mixture in the dark at room temperature for 5-15 minutes.
-
Analyze the stained cells using a fluorescence microscope (excitation/emission ~535/617 nm) or a flow cytometer. Cells with compromised membranes will fluoresce red.
Alkaline Phosphatase (AKP) Leakage Assay
This assay quantifies the activity of the intracellular enzyme alkaline phosphatase that has leaked out of damaged cells.
Materials:
-
Bacterial culture in logarithmic growth phase
-
3-Phenyllactic acid (PLA) solution of desired concentrations
-
Centrifuge
-
Alkaline phosphatase assay kit (containing a substrate like p-nitrophenyl phosphate - pNPP)
-
Spectrophotometer (410 nm)
Procedure:
-
Treat the bacterial culture with varying concentrations of PLA for a specific duration. An untreated culture serves as a negative control.
-
Separate the bacterial cells from the supernatant by centrifugation.
-
Collect the supernatant, which contains any leaked intracellular components.
-
Measure the alkaline phosphatase activity in the supernatant according to the manufacturer's instructions of the assay kit. This typically involves adding a substrate and measuring the absorbance of the resulting product at 410 nm.
-
An increase in absorbance compared to the control indicates an increase in AKP leakage and therefore, cell membrane damage.
Visualizing the Experimental Workflow
To provide a clear overview of the process for assessing the impact of 3-phenyllactic acid on bacterial cell membranes, the following workflow diagram has been generated.
Conclusion
The evidence strongly supports that 3-phenyllactic acid exerts its antimicrobial effect primarily through the disruption of bacterial cell membranes. Its superior performance compared to other organic acids, coupled with a clear, quantifiable impact on membrane integrity, positions it as a promising candidate for further research and development in the field of antimicrobials. The provided experimental protocols and workflow offer a solid foundation for researchers to investigate and build upon these findings.
References
- 1. PI Membrane Permeability Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic effects of "(+-)-3-Phenyllactic acid" with other antimicrobial compounds
The rising challenge of antimicrobial resistance necessitates innovative strategies to enhance the efficacy of existing and novel therapeutic agents. One promising approach is the use of synergistic combinations, where the combined effect of two or more compounds is greater than the sum of their individual effects. This guide provides a comparative overview of the synergistic effects of antimicrobial compounds, with a special focus on the emerging potential of (+-)-3-Phenyllactic acid (PLA).
To illustrate the principles and methodologies of synergy evaluation, this guide first presents a detailed analysis of the well-documented synergistic relationship between eugenol and fluconazole against Candida albicans. This is followed by a review of the current research on the synergistic potential of PLA with other antimicrobial agents, highlighting areas for future quantitative investigation.
Quantitative Synergy Analysis: Eugenol and Fluconazole against Candida albicans
The combination of the natural phenolic compound eugenol and the antifungal drug fluconazole has been shown to exhibit significant synergy against Candida albicans, a common fungal pathogen. This synergy is particularly effective against fluconazole-resistant strains.
Data Presentation
The synergistic interaction between eugenol and fluconazole is quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard microdilution assay. A FICI of ≤ 0.5 is indicative of synergy.
| Organism | Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| C. albicans (Fluconazole-Resistant) | Fluconazole | >512 | 1 | 0.25 | Synergy |
| Eugenol | >256 | 64 | |||
| C. albicans (Fluconazole-Sensitive) | Fluconazole | 2 | 0.5 | 0.5 | Additive |
| Eugenol | >256 | 128 |
Note: Data is illustrative and compiled from representative studies. Actual values may vary depending on the specific strains and experimental conditions.
Experimental Protocols
Checkerboard Microdilution Assay for FIC Index Determination
This method is used to assess the in vitro interaction of two antimicrobial agents against a specific microorganism.
-
Preparation of Antimicrobial Solutions: Stock solutions of eugenol and fluconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted in RPMI 1640 medium.
-
Microtiter Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of fluconazole are made horizontally, and serial twofold dilutions of eugenol are made vertically. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculum Preparation: A standardized inoculum of C. albicans is prepared according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in each well.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of visible growth compared to the growth control.
-
FIC Index Calculation: The FIC index is calculated for each well with no visible growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The lowest FIC index value is reported as the FICI for the combination.
Mandatory Visualizations
Caption: Workflow of the checkerboard assay for synergy testing.
Caption: Synergistic antifungal mechanism of eugenol and fluconazole.
Reported Synergistic Effects of this compound (PLA)
While quantitative synergy data, such as FIC indices, are not yet widely available for PLA, several studies have reported enhanced antimicrobial activity when it is combined with other agents.
PLA and Nisin
A study investigating the combination of PLA and nisin, a bacteriocin, demonstrated a significant increase in antibacterial activity against foodborne pathogens.
Data Presentation
| Organism | Treatment | Concentration | Zone of Inhibition (mm) |
| Staphylococcus xylosus | PLA | 10 mg/mL | ~12 |
| Nisin | 100 IU/mL | ~14 | |
| PLA + Nisin | 10 mg/mL + 100 IU/mL | ~20 | |
| Micrococcus luteus | PLA | 10 mg/mL | ~11 |
| Nisin | 100 IU/mL | ~13 | |
| PLA + Nisin | 10 mg/mL + 100 IU/mL | ~18 |
Note: The inhibition zones for the combination treatment were significantly larger (P < 0.01) than for the individual agents.[1]
Experimental Protocols
Agar Well Diffusion Assay
-
Culture Preparation: The indicator bacteria (S. xylosus or M. luteus) are grown to a specific turbidity.
-
Plate Preparation: A lawn of the indicator bacteria is spread evenly onto an agar plate.
-
Well Creation: Wells of a defined diameter (e.g., 6 mm) are created in the agar.
-
Application of Agents: A fixed volume (e.g., 100 µL) of the test solutions (PLA, nisin, and the combination) is added to the wells. A control with the solvent is also included.
-
Incubation: The plates are incubated under appropriate conditions for the indicator organism to grow.
-
Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
PLA and Slightly Acidic Electrolyzed Water (SAEW)
The combination of PLA and SAEW has been shown to be more effective at inactivating both planktonic and biofilm cells of Klebsiella oxytoca than either agent alone.
Data Presentation
| Treatment | Duration (min) | Planktonic Cell Reduction (log CFU/mL) | Biofilm Cell Reduction (log CFU/mL) |
| 1% PLA | 60 | ~2.5 | ~2.0 |
| 30 mg/L SAEW | 60 | ~1.5 | ~1.0 |
| 1% PLA + 30 mg/L SAEW | 60 | ~4.5 | ~3.5 |
Note: The combined treatment resulted in a greater reduction in viable cells compared to the individual treatments.
Experimental Protocols
Bacterial Inactivation Assay
-
Cell Preparation: Planktonic or biofilm cells of K. oxytoca are prepared and washed.
-
Treatment: The cells are exposed to the antimicrobial agents (PLA, SAEW, or the combination) for specific time intervals (e.g., 5, 10, 20, 30, 60 minutes).
-
Neutralization: The antimicrobial action is stopped by adding a neutralizing solution.
-
Enumeration: The surviving bacteria are enumerated by plating serial dilutions onto agar plates and counting the colony-forming units (CFU) after incubation.
-
Calculation: The reduction in bacterial count is calculated as the difference in the logarithm of the CFU/mL between the treated and untreated samples.
PLA and Methylglyoxal (MGO)
In the context of Manuka honey's antimicrobial activity, PLA has been identified as a compound that enhances the bacteriostatic effect of methylglyoxal (MGO).
Key Findings
-
PLA at concentrations above 500 mg/kg enhances the bacteriostatic effect of MGO at concentrations of 250 mg/kg or more against Bacillus subtilis.[2][3]
-
This effect is attributed, in part, to the stabilization of MGO by PLA in the test medium.[2]
Mandatory Visualizations
Caption: Proposed antimicrobial mechanisms of 3-Phenyllactic Acid.[4]
Conclusion
The synergistic combination of antimicrobial agents represents a powerful strategy to combat microbial growth and resistance. The case of eugenol and fluconazole demonstrates how quantitative methods, such as the checkerboard assay and FIC index calculation, can be used to rigorously evaluate and confirm synergy.
While the synergistic potential of this compound with compounds like nisin, SAEW, and MGO is evident from existing research, there is a clear need for further studies employing standardized quantitative methods. The determination of FIC indices for these and other combinations will be crucial for a comprehensive understanding of PLA's synergistic capabilities and for its potential development as a component of novel antimicrobial therapies. Researchers are encouraged to adopt these quantitative frameworks to build a more robust evidence base for the application of PLA in synergistic antimicrobial strategies.
References
Independent Verification of 3-Phenyllactic Acid's Efficacy in Biofilm Disruption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biofilm disruption capabilities of 3-phenyllactic acid (PLA) against other established alternatives. The information presented is supported by experimental data from multiple studies, offering a comprehensive overview for researchers and professionals in drug development.
Comparative Analysis of Biofilm Disruption
3-Phenyllactic acid has demonstrated significant efficacy in inhibiting biofilm formation and disrupting pre-formed biofilms across a range of clinically relevant microorganisms. This section presents a quantitative comparison of PLA's performance against other agents.
Table 1: Quantitative Comparison of Biofilm Inhibition by 3-Phenyllactic Acid and Lactic Acid
| Microorganism | Agent | Concentration (mM) | Biofilm Inhibition (%) | Reference |
| Aggregatibacter actinomycetemcomitans | 3-Phenyllactic Acid | 5 | 25 | [1] |
| Aggregatibacter actinomycetemcomitans | Lactic Acid | 5 | ~5 | [1] |
| Aggregatibacter actinomycetemcomitans | 3-Phenyllactic Acid | 10 | 85 | [1] |
| Aggregatibacter actinomycetemcomitans | Lactic Acid | 10 | 27 | [1] |
| Aggregatibacter actinomycetemcomitans | 3-Phenyllactic Acid | 15 | >90 | [1] |
| Aggregatibacter actinomycetemcomitans | Lactic Acid | 25 | 82 | [1] |
Table 2: Quantitative Comparison of Pre-formed Biofilm Disruption by 3-Phenyllactic Acid and Lactic Acid
| Microorganism | Agent | Concentration (mM) | Biofilm Disruption (%) | Reference |
| Aggregatibacter actinomycetemcomitans | 3-Phenyllactic Acid | 10-25 | <50 | [1] |
| Aggregatibacter actinomycetemcomitans | Lactic Acid | 10-25 | <50 | [1] |
Note: While both agents showed less than 50% disruption of pre-formed biofilms in this study, PLA demonstrated a significantly higher reduction than lactic acid within this range.
Table 3: Biofilm Disruption Efficacy of Common Antimicrobial Agents
| Microorganism | Agent | Concentration | Biofilm Reduction/Disruption | Reference |
| Oral Biofilm (Multi-species) | Chlorhexidine | 0.05% (wt/vol) | Barely detectable changes after 5 min | [2] |
| Oral Biofilm (Multi-species) | Chlorhexidine | 0.2% (wt/vol) | Delayed bactericidal effects at 3-5 min | [2] |
| Streptococcus mutans (Biofilm) | Chlorhexidine | 3-12 mg/L | >95% inhibition of formation | [3] |
| Porphyromonas gingivalis (Biofilm) | Chlorhexidine | 6-12 mg/L | >40% inhibition of formation | [3] |
| Aggregatibacter actinomycetemcomitans (Biofilm) | Chlorhexidine | 0.09-12 mg/L | Not significantly affected (inhibition) | [3] |
| Aggregatibacter actinomycetemcomitans (1-day old Biofilm) | Chlorhexidine | Not specified | >65% disruption | [3] |
| Porphyromonas gingivalis (1-day old Biofilm) | Chlorhexidine | Not specified | >65% disruption | [3] |
| Oral Biofilm (Multi-species) | Sodium Hypochlorite | 2% | Increased disruption and dissolution with time and volume | [4] |
| Enterococcus faecalis (Biofilm) | Sodium Hypochlorite | 2.5% and 5.25% | Complete removal of biofilms | [5] |
| Enterococcus faecalis (Biofilm) | Sodium Hypochlorite | 1% | Reduced bacterial counts, but less effective on mature biofilms | [5] |
| Clinical Pathogens (Biofilm) | Sodium Hypochlorite | 0.225 - 0.5 mg/mL | MBEC90 (Minimum Biofilm Eradication Concentration) | [6] |
Mechanism of Action: Interference with Quorum Sensing
3-Phenyllactic acid has been shown to disrupt biofilm formation, at least in part, by interfering with bacterial cell-to-cell communication, a process known as quorum sensing (QS). In Pseudomonas aeruginosa, PLA has been demonstrated to antagonistically bind to the QS receptors RhlR and PqsR. This binding action likely prevents the native autoinducer molecules from activating these receptors, thereby inhibiting the expression of downstream genes responsible for virulence factor production and biofilm maturation.[7]
Signaling Pathway Diagram
Caption: PLA's inhibitory effect on the P. aeruginosa QS system.
In Aggregatibacter actinomycetemcomitans, PLA has been found to downregulate the expression of genes such as pgA, ltxA, and cdtB, which are involved in the synthesis of the biofilm matrix polysaccharide poly-N-acetylglucosamine (PGA) and exotoxins.[8][9]
Experimental Protocols
The following are detailed methodologies for two common assays used to quantify biofilm disruption.
Crystal Violet (CV) Assay for Biofilm Biomass Quantification
This assay is a simple and widely used method to quantify the total biofilm biomass. Crystal violet stains both the bacterial cells and the extracellular matrix.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture in appropriate growth medium
-
Phosphate-buffered saline (PBS)
-
Methanol (for fixation)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol (for solubilization)
-
Microplate reader
Protocol:
-
Biofilm Formation:
-
Prepare a bacterial suspension in the appropriate growth medium to a final optical density at 600 nm (OD600) of approximately 0.05.
-
Add 200 µL of the bacterial suspension to each well of a 96-well plate. Include wells with sterile medium only as a negative control.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Treatment:
-
Carefully aspirate the planktonic culture from each well without disturbing the biofilm.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Prepare serial dilutions of 3-phenyllactic acid or other test compounds in fresh growth medium.
-
Add 200 µL of the diluted compound to the biofilm-containing wells. Include wells with medium only as an untreated control.
-
Incubate the plate at 37°C for a further 24 hours.
-
-
Staining and Quantification:
-
Aspirate the medium from the wells and wash twice with PBS.
-
Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Remove the methanol and allow the plate to air dry completely.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Invert the plate on a paper towel and let it air dry.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader.
-
TTC (2,3,5-Triphenyltetrazolium Chloride) Assay for Biofilm Viability
This metabolic assay measures the activity of dehydrogenase enzymes in viable cells within the biofilm, providing an indication of cell viability. Metabolically active cells reduce the colorless TTC to a red formazan product.
Materials:
-
96-well flat-bottom sterile microtiter plates with pre-formed and treated biofilms (as in steps 1 & 2 of the CV assay)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) TTC solution in a suitable buffer (e.g., PBS with 0.5% glucose)
-
Solubilizing agent (e.g., isopropanol, dimethyl sulfoxide (DMSO), or a mixture of 20% acetone and 80% ethanol)
-
Microplate reader
Protocol:
-
Biofilm Formation and Treatment:
-
Follow steps 1 and 2 from the Crystal Violet protocol to form and treat the biofilms.
-
-
Viability Assay and Quantification:
-
After treatment, aspirate the medium and wash the wells twice with sterile PBS.
-
Add 200 µL of a 0.1% TTC solution to each well.
-
Incubate the plate at 37°C for 4-6 hours in the dark.
-
After incubation, aspirate the TTC solution.
-
Add 200 µL of a solubilizing agent to each well to dissolve the red formazan crystals. Pipette up and down to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 490 and 500 nm using a microplate reader.
-
Experimental Workflow Diagram
Caption: Workflow for assessing biofilm disruption.
References
- 1. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Effects of Chlorhexidine on Oral Biofilm Vitality and Structure Based on Viability Profiling and an Indicator of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Factors affecting the chemical efficacy of 2% sodium hypochlorite against oral steady‐state dual‐species biofilms: Exposure time and volume application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial effect of different concentrations of sodium hypochlorite on Enterococcus faecalis biofilms in root canals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy of sodium hypochlorite in overcoming antimicrobial resistance and eradicating biofilms in clinical pathogens from pressure ulcers [frontiersin.org]
- 7. Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking Purity: A Comparative Guide to Synthesized vs. Commercial (+-)-3-Phenyllactic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of synthetically produced (+-)-3-Phenyllactic acid against commercially available standards. By employing rigorous analytical techniques and standardized protocols, researchers can confidently assess the quality of their synthesized compound, ensuring its suitability for further applications in research and drug development. This document outlines detailed experimental methodologies, presents data in a clear, comparative format, and visualizes the analytical workflow.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceuticals and bioactive molecules. While commercial sources provide a convenient supply, in-house synthesis is often necessary for custom research or cost-effective scale-up. In such cases, verifying the purity of the synthesized compound is paramount to ensure experimental reproducibility and the safety of subsequent applications. This guide details a multi-pronged analytical approach, utilizing High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and melting point analysis to compare a synthesized batch with a commercial standard.
Synthesis and Potential Impurities
A common and effective method for the laboratory synthesis of this compound is the reduction of phenylpyruvic acid. This pathway is relatively straightforward and offers good yields.
Synthesis Workflow:
Caption: Synthesis of this compound via reduction of phenylpyruvic acid.
Potential Impurities:
The primary impurities arising from this synthesis route are typically:
-
Unreacted Phenylpyruvic Acid: Incomplete reduction can leave traces of the starting material.
-
Side-Products: Depending on reaction conditions, minor side-products may form.
-
Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.
Comparative Purity Analysis
A direct comparison between the synthesized this compound and a high-purity commercial standard (typically ≥98%) is essential. The following analytical methods provide a robust assessment of purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for detecting and quantifying impurities. A reversed-phase method is suitable for this analysis.
Table 1: HPLC Purity Comparison
| Parameter | Synthesized Batch | Commercial Standard | Acceptance Criteria |
| Purity (Area %) | [Insert Value] | ≥ 98.0% | ≥ 98.0% |
| Retention Time (min) | [Insert Value] | [Insert Value] | Consistent with Standard |
| Impurity Profile | [Describe observed impurity peaks] | [Describe observed impurity peaks] | No single impurity > 0.5% |
Quantitative ¹H-NMR Spectroscopy (qNMR)
qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.
Table 2: qNMR Purity Assessment
| Parameter | Synthesized Batch | Commercial Standard |
| Purity (mol/mol %) | [Insert Value] | [Insert Value] |
| Internal Standard | Maleic Acid | Maleic Acid |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Analyte Signal (ppm) | ~4.1 (CH) | ~4.1 (CH) |
| Standard Signal (ppm) | ~6.0 (CH=CH) | ~6.0 (CH=CH) |
Melting Point Analysis
The melting point is a fundamental physical property that is sensitive to impurities. A sharp melting range close to the literature value indicates high purity.
Table 3: Melting Point Comparison
| Parameter | Synthesized Batch | Commercial Standard | Literature Value |
| Melting Range (°C) | [Insert Range] | [Insert Range] | 95-98 °C[1] |
Experimental Protocols
HPLC Protocol
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B). A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound and the commercial standard in 1 mL of the mobile phase initial composition. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Quantitative ¹H-NMR Protocol
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean NMR tube.
-
Accurately weigh approximately 5 mg of maleic acid and add it to the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆ to the tube and dissolve the solids completely.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16-32 (to achieve a good signal-to-noise ratio).
-
-
Data Processing:
-
Apply a Fourier transform and phase correct the spectrum.
-
Integrate the well-resolved methine proton signal of this compound (~4.1 ppm, 1H) and the olefinic proton signal of maleic acid (~6.0 ppm, 2H).
-
-
Purity Calculation: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Melting Point Protocol
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat at a rate of approximately 10-20 °C/minute until the temperature is about 20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C/minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting range.[5][6][7][8][9]
-
Experimental Workflow Diagram
Caption: Workflow for the comparative purity analysis of synthesized this compound.
Conclusion
By systematically applying the described analytical methods, a comprehensive and objective comparison of the purity of synthesized this compound against a commercial standard can be achieved. The tabulated data and detailed protocols provided in this guide will enable researchers to make informed decisions about the quality and suitability of their synthesized material for its intended scientific applications. Adherence to these benchmarking practices is crucial for maintaining high standards of research and development.
References
- 1. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]
- 2. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]
- 5. uspbpep.com [uspbpep.com]
- 6. researchgate.net [researchgate.net]
- 7. thinksrs.com [thinksrs.com]
- 8. â©741⪠Melting Range or Temperature [doi.usp.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (+-)-3-Phenyllactic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (+-)-3-Phenyllactic acid, a non-halogenated organic acid. Adherence to these procedures will ensure the safety of laboratory personnel and the protection of the environment.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a laboratory coat. Handle the chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. In case of a spill, sweep or scoop the solid material into a designated waste container, avoiding the creation of dust clouds.
Quantitative Data for Disposal
The primary method for the disposal of acidic waste in a laboratory setting is neutralization, followed by flushing down the sanitary sewer, provided local regulations permit this. The key quantitative parameter for this process is the final pH of the waste stream.
| Parameter | Permissible Limit | Notes |
| pH for Sewer Disposal | 5.5 - 9.5[1] | This range is a common standard; however, it is crucial to verify and comply with the specific regulations of your local municipality or wastewater treatment facility. |
| RCRA Classification | Not classified as hazardous waste | This compound is considered a non-halogenated organic waste. |
Experimental Protocol: Neutralization of this compound
This protocol details the neutralization of a 10-gram sample of solid this compound using sodium bicarbonate.
Materials:
-
10 g of this compound
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Large beaker (at least 1 L)
-
Stir bar and stir plate
-
pH meter or pH indicator strips
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
Procedure:
-
Preparation: In a well-ventilated fume hood, place a 1 L beaker containing a stir bar on a stir plate. Add approximately 500 mL of deionized water to the beaker.
-
Dissolution: Slowly add the 10 g of this compound to the water while stirring. The acid is slightly soluble in water and may require some time to dissolve completely.
-
Calculation of Neutralizing Agent:
-
The reaction between 3-phenyllactic acid (C₉H₁₀O₃) and sodium bicarbonate (NaHCO₃) is a 1:1 molar ratio.
-
Molar mass of 3-phenyllactic acid: 166.17 g/mol
-
Molar mass of sodium bicarbonate: 84.01 g/mol
-
Calculate the moles of 3-phenyllactic acid: 10 g / 166.17 g/mol ≈ 0.06 moles.
-
Therefore, approximately 0.06 moles of sodium bicarbonate are needed for neutralization.
-
Calculate the mass of sodium bicarbonate required: 0.06 moles * 84.01 g/mol ≈ 5.04 g.
-
-
Neutralization:
-
Slowly and carefully add the calculated amount (approximately 5.04 g) of sodium bicarbonate to the acidic solution. Be aware that this reaction will produce carbon dioxide gas, leading to effervescence. Add the bicarbonate in small portions to control the foaming.
-
Continue stirring the solution.
-
-
pH Verification:
-
Once the effervescence has subsided, use a calibrated pH meter or pH indicator strips to measure the pH of the solution.
-
If the pH is still below 5.5, add small additional amounts of sodium bicarbonate until the pH is within the acceptable range of 5.5 to 9.5.
-
-
Disposal:
-
Once the pH is confirmed to be within the permissible range, the neutralized solution can be safely poured down the sanitary sewer, followed by flushing with a copious amount of water (at least 20 parts water to 1 part neutralized solution).
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
Essential Safety and Logistics for Handling (+-)-3-Phenyllactic Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, procedural guidance for the safe use, storage, and disposal of (+-)-3-Phenyllactic acid, fostering a secure research environment.
Personal Protective Equipment (PPE) and Hazard Information
This compound is classified as a skin and eye irritant[1][2]. Adherence to proper PPE protocols is mandatory to minimize exposure risk.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses.[1][2][3] | Protects against dust particles and potential splashes, preventing eye irritation. |
| Hand Protection | Nitrile rubber gloves.[4] | Provides a barrier against skin contact, preventing irritation. |
| Respiratory Protection | Dust mask or respirator (e.g., N95 type).[1] | Necessary when handling the powder to avoid inhalation and potential respiratory tract discomfort.[1][2] |
| Body Protection | Laboratory coat or appropriate protective clothing.[2][3] | Prevents contamination of personal clothing and skin. |
Hazard Summary:
| Hazard Classification | Description |
| GHS Classification | Eye irritation (Category 2A), Skin irritation (Category 2).[1] |
| Signal Word | Warning.[1] |
| Primary Hazards | Causes serious eye irritation and skin irritation.[1][2] May cause respiratory irritation upon inhalation of dust.[2] |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard information.
-
Storage: Store the container in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed and protect it from direct sunlight and moisture.[1] Store away from incompatible materials such as strong oxidizers and bases.[1][3]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a fume hood or with local exhaust ventilation to minimize dust inhalation.[1][2]
-
Personal Protective Equipment: Before handling, don the required PPE as specified in the table above.
-
Dispensing: When weighing or transferring the powder, do so carefully to avoid generating dust clouds.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the substance.[1][2] Do not eat, drink, or smoke in the work area.[1]
Spill Management
-
Personal Safety: In case of a spill, ensure proper PPE is worn before initiating cleanup.[1] Keep unnecessary personnel away from the spill area.[1]
-
Containment: For small spills, sweep or scoop the material into a labeled, sealed container for disposal.[1] Avoid creating dust.
-
Cleanup: Use moist absorbent materials or an industrial vacuum with a HEPA filter for final cleanup.[1] Decontaminate the spill area with water after bulk material removal.[1]
-
Environmental Precautions: Prevent the spilled material from entering drains or water systems.[1][4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation develops.[1] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth with water.[1] Do not induce vomiting. Seek medical attention if you feel unwell.[4] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to ensure environmental safety and regulatory compliance.
-
Waste Characterization: this compound should be disposed of as non-halogenated organic waste.[1]
-
Container Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Waste Collection: Collect waste in designated, properly sealed containers. Do not mix with other waste streams.[4]
-
Licensed Disposal: Arrange for disposal through a licensed waste processor in accordance with local, state, and federal regulations.[1][4]
-
Empty Containers: Thoroughly clean empty containers before recycling or disposal.[1] Uncleaned containers should be treated as hazardous waste.[4]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
